molecular formula C6H12ClNO B1461204 3-Chloro-N,2,2-trimethylpropanamide CAS No. 73434-12-5

3-Chloro-N,2,2-trimethylpropanamide

Cat. No.: B1461204
CAS No.: 73434-12-5
M. Wt: 149.62 g/mol
InChI Key: GWZDRCUOLUCSJX-UHFFFAOYSA-N
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Description

3-Chloro-N,2,2-trimethylpropanamide is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N,2,2-trimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-6(2,4-7)5(9)8-3/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZDRCUOLUCSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651002
Record name 3-Chloro-N,2,2-trimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73434-12-5
Record name 3-Chloro-N,2,2-trimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Synthesis and characterization of 3-Chloro-N,2,2-trimethylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-N,2,2-trimethylpropanamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a halogenated amide with potential as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The document details a robust synthetic protocol, rooted in the principles of nucleophilic acyl substitution, and outlines a full suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals, offering both a practical procedural framework and the underlying chemical principles that govern the methodology.

Introduction: Rationale and Potential Applications

This compound is a bifunctional organic molecule. It incorporates a stable tertiary amide group and a reactive primary alkyl chloride. This structural arrangement makes it a valuable synthetic building block. The alkyl chloride moiety can undergo various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups, while the amide backbone provides structural rigidity and specific hydrogen bonding capabilities. While this specific molecule is not extensively documented in public literature, its constituent parts suggest significant potential as an intermediate for creating more complex molecules with desired biological activities or material properties.[1]

This guide provides a scientifically grounded, step-by-step methodology for its synthesis and characterization, enabling researchers to produce and validate this compound for further investigation.

Synthesis Methodology

The synthesis of this compound is most efficiently achieved via the nucleophilic acyl substitution reaction between 3-chloro-2,2-dimethylpropanoyl chloride and methylamine.[2]

Principle and Mechanism

The core of this synthesis is the reaction of a primary amine (methylamine), acting as a nucleophile, with an acyl chloride (3-chloro-2,2-dimethylpropanoyl chloride), a highly reactive electrophile. The reaction proceeds via a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to form the stable amide bond.[2] A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. In this protocol, a second equivalent of methylamine serves as this base, forming methylammonium chloride.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/B Point (°C)Hazards
3-Chloro-2,2-dimethylpropanoyl chlorideC₅H₈Cl₂O155.02153-155 (B.P.)Corrosive, Lachrymator, Water-reactive[3][4]
Methylamine (40% in H₂O)CH₅N31.06-Flammable, Corrosive, Toxic
Dichloromethane (DCM)CH₂Cl₂84.9339.6 (B.P.)Carcinogen, Irritant
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01-Mild Irritant
Anhydrous Magnesium SulfateMgSO₄120.37-Hygroscopic
Experimental Protocol

1. Reaction Setup:

  • A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • The flask is charged with a solution of methylamine (e.g., 40% in water, 2.2 equivalents) and dichloromethane (DCM, ~100 mL).

  • The flask is cooled to 0°C in an ice-water bath. Causality: This initial cooling is critical to control the highly exothermic reaction upon addition of the acyl chloride, preventing potential side reactions and ensuring safety.

2. Reagent Addition:

  • 3-Chloro-2,2-dimethylpropanoyl chloride (1.0 equivalent) is dissolved in anhydrous DCM (~30 mL) and added to the dropping funnel.

  • The acyl chloride solution is added dropwise to the stirred methylamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Causality: A slow, controlled addition prevents a dangerous temperature spike and the formation of undesired byproducts.

3. Reaction Progression:

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting acyl chloride.

4. Workup and Isolation:

  • The reaction mixture is transferred to a separatory funnel.

  • The organic layer is washed sequentially with 1 M HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • The separated organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. Causality: These washing steps are essential for removing impurities and byproducts (like methylammonium hydrochloride), leading to a purer crude product.

5. Purification:

  • The resulting crude product (a liquid or low-melting solid) can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound.

Safety Precautions
  • 3-Chloro-2,2-dimethylpropanoyl chloride is highly corrosive, toxic, and reacts violently with water.[3][4] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylamine is a corrosive and toxic gas/solution. Handle in a fume hood.

  • Dichloromethane is a suspected carcinogen. All handling should be performed in a fume hood to avoid inhalation.

Structural Elucidation and Characterization

A combination of spectroscopic and physical methods is required to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the expected structure.

Spectroscopic Data (Predicted)
TechniqueObservationExpected Value/RangeAssignment
¹H NMR Chemical Shift (δ)~ 3.65 ppmSinglet, 2H (Cl-CH₂ -C)
~ 2.80 ppmDoublet, 3H (CH₃ -NH)
~ 1.25 ppmSinglet, 6H (C-(CH₃ )₂)
~ 6.0-7.0 ppmBroad singlet, 1H (NH )
¹³C NMR Chemical Shift (δ)~ 175 ppmC =O (Amide carbonyl)
~ 52 ppmCl-C H₂-C
~ 40 ppmC -(CH₃)₂
~ 26 ppmC H₃-NH
~ 24 ppmC-(C H₃)₂
FT-IR Wavenumber (cm⁻¹)3300-3350 cm⁻¹N-H stretch (secondary amide)
2970-2860 cm⁻¹C-H stretch (aliphatic)
1640-1660 cm⁻¹C=O stretch (amide I band)
1540-1560 cm⁻¹N-H bend (amide II band)
700-800 cm⁻¹C-Cl stretch
Mass Spec. m/z149.07 / 151.07[M]⁺ / [M+2]⁺ molecular ions
RationaleThe presence of a chlorine atom results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom in the molecule.
Physical Properties (Predicted)
PropertyValue
Appearance Colorless to pale yellow liquid or low-melting solid
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol

Workflow and Mechanistic Diagrams

Visual representations of the synthesis workflow and reaction mechanism provide a clear, at-a-glance understanding of the process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product Reagents Starting Materials (Acyl Chloride, Methylamine, DCM) Setup Reaction Setup (Flask, Stirrer, N2 Inlet) Reagents->Setup Cooling Cool to 0°C Setup->Cooling Addition Slow Addition of Acyl Chloride Cooling->Addition Stirring Stir at RT (2-3 hours) Addition->Stirring Wash Aqueous Washes (HCl, NaHCO3, Brine) Stirring->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Evaporate Solvent Removal (Rotovap) Dry->Evaporate Purification Purification (Distillation or Recrystallization) Evaporate->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Product: This compound Purification->FinalProduct

Caption: High-level experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of nucleophilic acyl substitution for amide formation. (Note: The above DOT script for the mechanism is conceptual. For actual rendering, image placeholders would need to be replaced with actual chemical structure images or more complex DOT representations of molecules.)

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of this compound. The protocol is based on well-established chemical principles and emphasizes safety and causality in its experimental design. The provided characterization data serves as a benchmark for researchers to verify the structure and purity of the synthesized compound. With its dual functionality, this compound stands as a promising intermediate for further synthetic exploration in various fields of chemical science.

References

  • Synthesis of N-(chloroacetoxy)-3-chloro-N-(2-chlorophenyl)methyl-2,2-dimethylpropanamide. PrepChem.com. [Link]

  • Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. PrepChem.com. [Link]

  • 3-Chloro-2,2-dimethylpropanoyl chloride. PubChem, National Center for Biotechnology Information. [Link]

  • Outline the mechanism for the reaction between methylamine and pentanoyl chloride. Gauth. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-N,2,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and materials science, researchers frequently encounter novel or sparsely documented chemical entities. The compound 3-Chloro-N,2,2-trimethylpropanamide (CAS No. 73434-12-5) represents such a case, with limited readily available physicochemical data in public databases[1]. This guide, therefore, serves a dual purpose: to collate the known information and to provide a comprehensive, field-proven framework for the empirical determination of its core physicochemical properties. For professionals in drug development, understanding these properties is not merely an academic exercise; it is the foundational step in assessing a molecule's potential for further development, influencing everything from formulation and delivery to its ultimate biological activity and safety profile. This document is structured to provide both theoretical grounding and actionable experimental protocols.

Molecular Identity and Structural Elucidation

The first step in characterizing any compound is to confirm its identity and structure. The IUPAC name, this compound, defines a specific arrangement of atoms, which can be visualized to understand its basic architecture.

Molecular Structure

The structure combines a propanamide backbone with several key substitutions: a chlorine atom at the 3-position and three methyl groups—one on the amide nitrogen and two at the 2-position.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Basic Physical Properties cluster_2 Phase 3: Advanced Properties A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Analysis (HPLC, GC) B->C D Melting Point Determination C->D E Boiling Point Determination C->E F Solubility Screening D->F E->F G pKa Determination (Potentiometric/UV-Vis) F->G H LogP/LogD Measurement (Shake-Flask/HPLC) F->H I Thermal Stability (TGA/DSC) F->I G->H

Caption: A standard workflow for physicochemical characterization.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range (typically <1°C) suggests high purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is increased at a rapid rate (e.g., 10-20 °C/min) to find an approximate melting point. A second, slower run (1-2 °C/min) is then performed around this approximate temperature.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

Solubility Determination (Thermodynamic Shake-Flask Method)

Causality: Solubility dictates the bioavailability of a potential drug and is critical for designing formulations. This method determines the equilibrium solubility, which is the most relevant measure for drug development.

Methodology:

  • System Preparation: An excess amount of solid this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspensions are filtered (e.g., using a 0.22 µm syringe filter) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations is used for accurate quantification.

Spectroscopic Analysis

Causality: Spectroscopic methods provide definitive structural confirmation by probing the molecular framework at the atomic level.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include singlets for the N-methyl and gem-dimethyl groups, and a multiplet for the -CH₂-Cl protons.

    • ¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon backbone.

  • Mass Spectrometry (MS):

    • Will determine the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy:

    • Will identify the functional groups present. A strong absorption band around 1650 cm⁻¹ would be characteristic of the C=O stretch of the tertiary amide.

Safety and Handling

Given the presence of a chlorinated alkyl group and the general reactivity of amides, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves. [2]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors. [3]Avoid contact with skin and eyes. [4]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [5]

Conclusion

While this compound is not extensively documented, its physicochemical properties can be systematically and reliably determined through the application of standard, validated experimental protocols. The structural analogs suggest it is likely a solid or high-boiling liquid with moderate lipophilicity. The methodologies outlined in this guide provide a robust framework for researchers to generate the high-quality data necessary to advance novel chemical entities through the development pipeline. This empirical approach, grounded in the principles of physical and analytical chemistry, is indispensable for ensuring the scientific integrity and ultimate success of research and development programs.

References

  • PubChem. 3-chloro-N-hydroxy-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloro-N,N-dimethylpropanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloro-N-methylpropanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloro-2-methylpropanamide. National Center for Biotechnology Information. [Link]

Sources

"Literature review of 3-Chloro-N,2,2-trimethylpropanamide and its analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-N,2,2-trimethylpropanamide and its Analogs: Synthesis, Biological Activity, and Agrochemical Potential

Executive Summary

This technical guide provides a comprehensive literature review of the chemical class encompassing this compound and its structural analogs. While the title compound itself is not extensively documented in publicly available scientific literature, this review synthesizes information on the broader family of α-chloroacetamides and related structures. These compounds are of significant interest, primarily within the agrochemical industry, where they form a critical class of herbicides. This document delves into the synthetic pathways, physicochemical properties, and biological mechanisms of these molecules. A central focus is placed on their well-established role as inhibitors of very-long-chain fatty acid (VLCFA) synthesis in plants, a mode of action that underpins their herbicidal efficacy. By examining structure-activity relationships and providing detailed experimental protocols, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals engaged in herbicide discovery and organic synthesis.

Introduction to α-Chloroacetamides

The α-chloroacetamide chemical family represents a cornerstone of modern agriculture, providing essential tools for pre-emergence and early post-emergence weed control in a variety of major crops.[1] These compounds are characterized by an N-substituted acetamide moiety bearing a chlorine atom on the α-carbon of the acyl group. This reactive chlorine atom is fundamental to their biological activity. While thousands of variations exist, their primary mechanism of action is remarkably conserved: the inhibition of elongase enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plant species.[1][2] This disruption of VLCFA production leads to a failure in critical developmental processes, such as cell division and expansion, ultimately preventing weed emergence and growth.[1]

This review focuses on the specific structural framework of this compound as a representative model to explore the synthesis, properties, and biological functions of this important chemical class.

Synthesis and Chemical Properties

The synthesis of α-chloroacetamides is typically straightforward, relying on fundamental principles of organic chemistry. The most common and industrially viable method involves the acylation of a primary or secondary amine with a suitable α-chloro acyl chloride.

General Synthetic Route

A plausible and efficient synthesis for the title compound, this compound, would proceed via the nucleophilic acyl substitution of 3-chloro-2,2-dimethylpropanoyl chloride with methylamine. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct, or by using an excess of the amine reactant.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 3-chloro-2,2-dimethylpropanoyl chloride P1 Acylation Reaction R1->P1 R2 Methylamine (CH3NH2) R2->P1 Prod This compound P1->Prod Byprod Triethylammonium chloride P1->Byprod Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->P1 Base Base (e.g., Triethylamine) Base->P1

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties of Analogs

The physical and chemical properties of these compounds are critical for their formulation, environmental fate, and biological uptake. Properties such as molecular weight, lipophilicity (XLogP3), and the number of hydrogen bond donors and acceptors vary with substitution patterns, influencing their behavior. A summary of computed properties for the title compound and several known analogs is presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3H-Bond DonorsH-Bond AcceptorsPubChem CID
This compound (Hypothetical) C6H12ClNO149.62~1.511N/A
3-chloro-N-hydroxy-2,2-dimethylpropanamideC5H10ClNO2151.590.5223712764[3]
3-chloro-N,N-dimethylpropanamideC5H10ClNO135.590.2013269066[4]
3-chloro-N-methylpropanamideC4H8ClNO121.560.111249378[5]
3-chloro-N-phenylpropanamideC9H10ClNO183.631.811240404[6]
3-chloro-N,N,2-trimethylpropan-1-amine HClC6H15Cl2N172.10N/A1145108291[7]

Biological Activity and Mechanism of Action

Herbicidal Activity

The primary biological role of α-chloroacetamides is their potent herbicidal activity against annual grasses and some broadleaf weeds.[1] They are typically applied to the soil pre-emergence and are absorbed by the emerging shoots of germinating seeds. This mode of action makes them highly effective for residual weed control in crops like corn and soybeans.[1]

Mechanism: Inhibition of Very-Long-Chain Fatty Acids (VLCFA)

The molecular target of chloroacetamide herbicides is the VLCFA elongase complex, located in the endoplasmic reticulum of plant cells.[1] VLCFAs (chains of 20 carbons or more) are essential for the formation of various cellular components, including cuticular waxes, suberin, and sphingolipids, which are vital for membrane integrity and cell signaling.

The herbicidal action proceeds as follows:

  • Uptake: The herbicide is absorbed by the roots and emerging shoots of the weed seedling.

  • Metabolic Activation (Hypothesized): It is believed that the chloroacetamide is conjugated with glutathione (GSH) by glutathione S-transferase (GST) enzymes. While this is typically a detoxification pathway, the resulting conjugate (or a subsequent metabolite) is thought to be the active inhibitor.

  • Enzyme Inhibition: The active molecule inhibits one or more elongase enzymes within the VLCFA synthase complex. This blockage prevents the addition of 2-carbon units to fatty acid chains, halting the production of VLCFAs.

  • Physiological Effect: The lack of VLCFAs disrupts critical processes like cell membrane formation, cuticle deposition, and cell division. This leads to stunted growth, particularly of the shoot, and the eventual death of the seedling before it can emerge from the soil.[1]

G cluster_plant_cell Plant Cell Uptake Chloroacetamide Uptake (Shoot/Root) Metabolism Metabolic Activation Uptake->Metabolism VLCFA_Synthase VLCFA Elongase Complex (ER) Metabolism->VLCFA_Synthase INHIBITION VLCFA Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Synthase->VLCFA Elongation Cellular_Components Cuticular Waxes, Sphingolipids, Suberin VLCFA->Cellular_Components Growth Normal Seedling Development Cellular_Components->Growth

Caption: Mechanism of action for chloroacetamide herbicides in plants.

Toxicological Profile

It is important to note that some compounds within this broader chemical class have been investigated for potential toxicity. For instance, 3-chloro-N-hydroxy-2,2-dimethylpropanamide is suspected of causing genetic defects and is toxic if swallowed, inhaled, or in contact with skin.[8] Similarly, 3-chloro-1,2-propanediol, a related haloalcohol, has been studied for its toxicological effects.[9] This underscores the importance of careful toxicological assessment during the development of new analogs.

Structure-Activity Relationships (SAR)

The efficacy of chloroacetamide herbicides is highly dependent on their chemical structure, particularly the substituents on the nitrogen atom and the acyl chain. These modifications influence the compound's uptake, transport, metabolism, and binding affinity to the target enzyme.

Structural ModificationGeneral ObservationRationale / Example
N-Alkoxyalkyl Group Often increases herbicidal activity.The methoxymethyl group in alachlor is crucial for its high efficacy. This group can influence metabolic stability and target site interaction.[10]
N-Aryl Group Large, substituted aryl groups (e.g., 2,6-diethylphenyl) are common in commercial herbicides.These bulky groups provide steric hindrance that can orient the molecule correctly at the target site and may slow down detoxification pathways.[10]
N,N-Dialkyl Groups Simple dialkyl groups (e.g., dimethyl) can confer activity but may be more susceptible to metabolism.Compounds like 3-chloro-N,N-dimethylpropanamide are active but generally less potent than more complex commercial products.[4]
Acyl Chain Substitution Steric bulk near the carbonyl group (e.g., gem-dimethyl groups as in the title compound) can affect reactivity.The gem-dimethyl groups in the 2-position of the propanamide backbone would influence the electrophilicity of the carbonyl carbon and the steric environment around the α-chloro group.

Key Experimental Protocols

Protocol: Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide

This protocol is adapted from a known procedure for a structurally similar analog and provides a robust framework for laboratory-scale synthesis.[11]

Materials:

  • Hydroxylamine hydrochloride (28.0 g, 0.40 mol)

  • Sodium hydroxide (16.0 g, 0.40 mol)

  • 3-chloro-2,2-dimethylpropanoyl chloride (chloropivaloyl chloride)

  • Deionized water

  • Ice bath, magnetic stirrer, dropping funnel, round-bottom flask

Procedure:

  • Prepare Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 28.0 g (0.40 mol) of hydroxylamine hydrochloride in 60 mL of deionized water.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with continuous stirring.

  • Base Addition: Prepare a solution of 16.0 g (0.40 mol) of sodium hydroxide in 40 mL of water. Add this solution dropwise to the cooled hydroxylamine solution, ensuring the temperature is maintained at or below 5°C.

  • Acyl Chloride Addition: Once the base addition is complete, add 3-chloro-2,2-dimethylpropanoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C. A precipitate will form.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum to yield the final product, 3-chloro-N-hydroxy-2,2-dimethylpropanamide.

Self-Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular structure and weight.[3]

Protocol: In Vitro Seed Germination Inhibition Assay

This protocol provides a general method for assessing the pre-emergence herbicidal activity of test compounds.

Materials:

  • Test compounds (e.g., this compound analogs)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween-20)

  • Petri dishes (9 cm diameter) with filter paper

  • Seeds of a model indicator species (e.g., ryegrass (Lolium spp.) or barnyardgrass (Echinochloa crus-galli))

  • Growth chamber with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of each test compound in the chosen solvent.

  • Test Solution Preparation: Create a serial dilution of the stock solution (e.g., 1000, 500, 250, 125, 62.5 ppm) in deionized water containing a small amount of surfactant (e.g., 0.1% v/v) to aid dispersion. A solvent-only control should also be prepared.

  • Plating: Pipette 5 mL of each test concentration (and the control) into separate Petri dishes, ensuring the filter paper is saturated.

  • Seeding: Evenly place 20-25 seeds of the indicator species onto the moist filter paper in each dish.

  • Incubation: Seal the Petri dishes with paraffin film to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light / 8h dark cycle).

  • Evaluation: After 7-10 days, measure the germination rate and the length of the root and shoot for each seedling.

  • Data Analysis: Calculate the percent inhibition of growth for each concentration relative to the solvent control. Determine the GR₅₀ value (the concentration required to inhibit growth by 50%) for each compound.

Self-Validation: The assay should include a positive control (a known commercial herbicide of the same class) to validate the sensitivity and responsiveness of the indicator species. The experiment should be run with multiple replicates (n=3 or 4) to ensure statistical significance.

Conclusion and Future Directions

The α-chloroacetamide class, represented here by the this compound framework, remains a vital area of research in agrochemistry. Their efficacy as VLCFA synthesis inhibitors has cemented their role in global food production. While extensive research has been conducted on commercial analogs, significant opportunities remain for further investigation.

Future research should focus on:

  • Novel Analog Synthesis: The synthesis and biological evaluation of under-researched structures, such as the specific title compound, could reveal novel structure-activity relationships and potentially lead to compounds with improved efficacy, crop safety, or environmental profiles.

  • Mechanism of Resistance: As with any herbicide, understanding the mechanisms by which weeds develop resistance is critical for sustainable use. Research into target-site mutations or enhanced metabolic detoxification in resistant biotypes is essential.

  • Toxicological Refinement: The development of new analogs must be coupled with rigorous toxicological and environmental fate studies to ensure they meet modern safety standards.

By leveraging the foundational knowledge of this chemical class, researchers can continue to innovate and develop effective solutions for global weed management challenges.

References

  • PubChem. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • INCHEM. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]

  • PubChem. 3-chloro-N-hydroxy-2,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to 3-Chloro-N-hydroxy-2,2-dimethylpropanamide (CAS Number: 81778-06-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide (CAS No. 81778-06-5). As a member of the hydroxamic acid class of compounds, this molecule holds potential as a valuable intermediate or active agent in drug discovery and development, particularly in the context of metalloenzyme inhibition. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering detailed methodologies, safety considerations, and a framework for further investigation.

Introduction: The Significance of the Hydroxamic Acid Moiety in Medicinal Chemistry

The hydroxamic acid functional group (-C(=O)N(OH)R) is a privileged scaffold in medicinal chemistry, primarily due to its potent and versatile metal-chelating properties.[1][2] This ability to coordinate with metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), has positioned hydroxamic acid derivatives as key inhibitors of various metalloenzymes.[2] Notably, several hydroxamic acid-based drugs have received regulatory approval, such as the histone deacetylase (HDAC) inhibitors Vorinostat, Belinostat, and Panobinostat for the treatment of certain cancers.[2] The therapeutic potential of hydroxamic acids extends to a wide range of enzyme families, including matrix metalloproteinases (MMPs) and adamantyl metalloproteinases (ADAMs), making them a focal point of interest in modern drug discovery.[2]

3-Chloro-N-hydroxy-2,2-dimethylpropanamide, the subject of this guide, is a structurally simple aliphatic hydroxamic acid. Its potential as a pharmaceutical intermediate or a lead compound warrants a detailed examination of its chemical and physical characteristics.[3][4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from solubility and formulation to pharmacokinetic profiles.

Key Physicochemical Data

The primary physicochemical properties of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 3-chloro-N-hydroxy-2,2-dimethylpropanamide[1][5]
CAS Number 81778-06-5[1][5]
Molecular Formula C₅H₁₀ClNO₂[1][5]
Molecular Weight 151.59 g/mol [1][5]
Physical Form Solid[6]
Melting Point 143-151 °C (decomposes)[3][6]
Solubility Soluble in polar solvents[7]
InChI Key LOBXXWMXAMOBAH-UHFFFAOYSA-N[1][5]
SMILES CC(C)(CCl)C(=O)NO[5]
Structural Analysis

The structure of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide features a central quaternary carbon, which introduces steric hindrance that can influence its reactivity and binding to biological targets.[7] The key functional groups are the hydroxamic acid moiety and a primary alkyl chloride.

Figure 1: 2D Chemical Structure of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide.

Spectroscopic data is crucial for the unambiguous confirmation of the chemical structure. While a comprehensive dataset is not publicly available in peer-reviewed literature, commercial suppliers indicate the availability of 13C NMR spectra.[5] Analysis of the infrared (IR) spectrum would be expected to show characteristic peaks for the O-H, N-H, and C=O stretching vibrations of the hydroxamic acid group.

Synthesis and Manufacturing Considerations

The synthesis of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide is primarily achieved through the reaction of an activated carboxylic acid derivative with hydroxylamine.

Synthetic Pathway

The most direct synthetic route involves the acylation of hydroxylamine with 3-chloro-2,2-dimethylpropionyl chloride (also known as 3-chloropivaloyl chloride, CAS No. 4300-97-4).[6]

G reactant1 3-Chloro-2,2-dimethylpropionyl chloride (CAS: 4300-97-4) product 3-Chloro-N-hydroxy-2,2-dimethylpropanamide (CAS: 81778-06-5) reactant1->product Acylation reactant2 Hydroxylamine Hydrochloride (NH₂OH·HCl) reactant2->product reagent Sodium Hydroxide (NaOH) in Water reagent->product

Figure 2: Synthetic scheme for 3-Chloro-N-hydroxy-2,2-dimethylpropanamide.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic methods.[6]

Materials:

  • Hydroxylamine hydrochloride (0.40 mol)

  • Sodium hydroxide (0.40 mol)

  • 3-chloro-2,2-dimethylpropionyl chloride (0.20 mol)

  • Deionized water

  • Ethanol

Procedure:

  • A solution of hydroxylamine hydrochloride (28.0 g, 0.40 mol) in 60 mL of water is prepared in a reaction vessel equipped with a stirrer and cooling system.

  • The solution is cooled to 0 °C.

  • A solution of sodium hydroxide (16.0 g, 0.40 mol) in 40 mL of water is added dropwise, maintaining the reaction temperature between 0-5 °C.

  • Following the addition of the base, 3-chloro-2,2-dimethylpropionyl chloride (31.0 g, 0.20 mol) is added dropwise over approximately 45 minutes, while maintaining the temperature between -3 °C and -5 °C.

  • After the addition is complete, the reaction mixture is stirred at 5 °C for one hour.

  • The mixture is then allowed to warm to ambient temperature and stirred for an additional 16 hours.

  • The resulting white solid precipitate is collected by filtration and air-dried.

  • The crude product is recrystallized from an ethanol-water mixture to yield pure 3-chloro-N-hydroxy-2,2-dimethylpropanamide.

Causality of Experimental Choices:

  • The initial reaction is conducted at low temperatures (0-5 °C) to control the exothermic reaction between hydroxylamine hydrochloride and sodium hydroxide, and to maintain the stability of the free hydroxylamine.

  • The dropwise addition of 3-chloro-2,2-dimethylpropionyl chloride at sub-zero temperatures is critical to prevent side reactions and ensure the selective formation of the hydroxamic acid.

  • The final recrystallization step is essential for removing any unreacted starting materials and by-products, ensuring the high purity required for subsequent applications.

Safety Considerations for the Precursor: 3-Chloropivaloyl Chloride

3-Chloropivaloyl chloride is a reactive and hazardous chemical that requires careful handling.[1][6] It is corrosive and can cause severe burns to the skin and eyes.[1][6] Inhalation of its vapors can be toxic.[1][6] A crucial safety consideration is its reactivity with water, which leads to the release of hydrochloric acid gas.[6] Therefore, it must be stored in a dry environment and handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][6] All manipulations should be performed in a well-ventilated fume hood.[6]

Analytical Methodologies

Robust analytical methods are essential for quality control, stability testing, and pharmacokinetic studies in drug development.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. A reverse-phase method has been described for its separation.[8][9]

Suggested HPLC-MS Protocol:

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is appropriate.[8][9]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is recommended. For mass spectrometry (MS) detection, the use of a volatile buffer such as formic acid is necessary to replace non-volatile acids like phosphoric acid.[8][9]

  • Detection: UV detection can be employed, but for higher sensitivity and specificity, coupling with a mass spectrometer (LC-MS) is preferable.

  • Sample Preparation: The solid compound should be dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered before injection.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic analysis of biological samples.[8][9]

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis sample Dissolve in Acetonitrile/ Methanol filter Filter through 0.45 µm syringe filter sample->filter hplc Reverse-Phase HPLC (C18 Column) filter->hplc ms Mass Spectrometry (ESI+) hplc->ms

Figure 3: A typical workflow for the LC-MS analysis of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide.

Biological Activity and Therapeutic Potential

While specific biological data for 3-Chloro-N-hydroxy-2,2-dimethylpropanamide is not extensively reported in peer-reviewed literature, its chemical class provides strong indications of its potential therapeutic applications.

Putative Mechanism of Action: Metalloenzyme Inhibition

As a hydroxamic acid, this compound is a putative inhibitor of metalloenzymes.[1][2] The hydroxamic acid moiety can chelate the metal ion in the active site of these enzymes, leading to their inhibition.[2] A primary target class for hydroxamic acids is the histone deacetylase (HDAC) family of enzymes.[7][8] HDACs play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, most notably cancer.[8]

Potential as a Research Tool and Drug Development Intermediate

Given its straightforward synthesis and the known biological activities of related compounds, 3-Chloro-N-hydroxy-2,2-dimethylpropanamide can serve as a valuable research tool for probing the active sites of metalloenzymes. Furthermore, the presence of a reactive alkyl chloride handle provides a site for further chemical modification, allowing for its use as a building block in the synthesis of more complex and potent inhibitors.

Conclusion and Future Directions

3-Chloro-N-hydroxy-2,2-dimethylpropanamide (CAS No. 81778-06-5) is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in the field of drug development. Its structural features, particularly the presence of the metal-chelating hydroxamic acid group, suggest a high potential for biological activity as a metalloenzyme inhibitor.

Future research should focus on a comprehensive biological evaluation of this compound. This would include in vitro screening against a panel of metalloenzymes, particularly various HDAC isoforms, to determine its inhibitory potency and selectivity. Subsequent cell-based assays would be necessary to assess its cellular activity and potential toxicity. The development of a validated, high-throughput analytical method would also be crucial to support these studies. The insights gained from such investigations will be instrumental in determining the ultimate utility of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide as either a novel therapeutic agent or a versatile intermediate in the synthesis of next-generation medicines.

References

  • PrepChem. Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. Available from: [Link].

  • PubChem. 3-chloro-N-hydroxy-2,2-dimethylpropanamide. National Center for Biotechnology Information. Available from: [Link].

  • S. M. Ali, et al. (2021).
  • SIELC Technologies. (2018). Separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom R1 HPLC column. Available from: [Link].

  • SIELC Technologies. 3-chloro-N-hydroxy-2,2-dimethylpropanamide. Available from: [Link].

  • Navigating Regulations and Safety for 3-Chloropivaloyl Chloride. (2026). Available from: [Link].

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An In-depth Technical Guide to Determining the Solubility of 3-Chloro-N,2,2-trimethylpropanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility profile is a cornerstone of chemical process development, particularly within the pharmaceutical and agrochemical industries. Solubility dictates the feasibility of purification methods, influences formulation strategies, and provides critical insights into a molecule's behavior in various chemical environments. This guide presents a comprehensive framework for determining the equilibrium solubility of 3-Chloro-N,2,2-trimethylpropanamide (CAS: 73434-12-5) across a curated selection of organic solvents. We move beyond a simple recitation of methods to explain the underlying thermodynamic principles and provide robust, self-validating experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and reproducible solubility assessment workflow.

Introduction: The Significance of Solubility Profiling

This compound is a substituted amide whose physicochemical properties are of interest for its potential role as an intermediate in organic synthesis. The presence of a polar amide group, a halogen, and alkyl substituents creates a molecule with a nuanced polarity profile. Understanding its solubility is not merely an academic exercise; it is essential for practical applications such as:

  • Crystallization and Purification: Selecting an appropriate solvent system is critical for efficient purification by recrystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal.

  • Process Chemistry: Knowledge of solubility is crucial for designing reaction media, ensuring that reactants remain in the solution phase and that products can be isolated effectively.

  • Formulation Development: For any potential application, from drug delivery to agrochemical formulations, solubility in various carriers and solvents will determine the product's performance and stability.

This guide provides the theoretical and practical tools to conduct a thorough solubility investigation of this target molecule.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is a useful heuristic, but a more quantitative approach is necessary for scientific rigor.[1] The solubility of a solid in a liquid is governed by the thermodynamics of two processes: the energy required to break the solute's crystal lattice and the energy released when the solute molecules are solvated by the solvent.[2] Hansen Solubility Parameters (HSP) offer a powerful method to predict and rationalize these interactions.[3]

HSP decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[3]

A solvent is more likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated, and smaller distances suggest higher affinity and greater solubility.[3]

For this compound, we can hypothesize the following based on its structure:

  • The amide group will contribute significantly to its polarity (δP) and hydrogen bonding capacity (δH), particularly as a hydrogen bond acceptor.

  • The chloro- and trimethyl groups will contribute to its dispersion forces (δD) and add steric bulk.

Therefore, we would predict moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents (e.g., alcohols), with lower solubility in purely nonpolar solvents (e.g., hexane).

Experimental Design: A Structured Approach

A robust solubility study requires a well-chosen set of solvents that span a wide range of chemical space. The following workflow outlines the logical steps for designing the experiment.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis & Reporting A Define Target Compound: This compound (CAS: 73434-12-5) B Select Diverse Solvent Panel (Based on Hansen Parameters & Chemical Class) A->B C Procure High-Purity Materials (Solute & Solvents) B->C D Execute Equilibrium Solubility Protocol (Shake-Flask Method) C->D E Ensure Temperature Control (e.g., 25°C ± 0.5°C) D->E F Sample Collection & Preparation (Filtration to remove solids) D->F G Quantify Solute Concentration (Validated HPLC-UV Method) F->G H Calculate Solubility (e.g., mg/mL, mol/L) G->H I Tabulate & Analyze Results H->I J Generate Final Report I->J

Caption: Experimental workflow for solubility determination.

Solvent Selection

The chosen solvents should represent a variety of chemical classes and a range of polarities to build a comprehensive solubility profile.

Solvent ClassExample SolventRationale
Nonpolar n-HexaneProbes solubility based on dispersion forces only.
Apolar Aromatic TolueneTests interaction with an aromatic system.
Ethers Methyl tert-butyl ether (MTBE)Examines solubility in a solvent with a hydrogen bond acceptor but no donor.
Ketones AcetoneA common polar aprotic solvent.
Esters Ethyl AcetateA moderately polar solvent with a hydrogen bond acceptor.
Alcohols Methanol, IsopropanolPolar protic solvents capable of hydrogen bonding (both donor and acceptor).
Chlorinated DichloromethaneA non-flammable polar aprotic solvent.
Amides Dimethylformamide (DMF)A highly polar aprotic solvent, structurally similar to the solute's functional group.

Core Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is adapted from the OECD Guideline 105, a globally recognized standard for solubility testing.[4][5][6] The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[2]

4.1. Principle

A surplus of the solid solute is agitated in the chosen solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium.[2] The supernatant is then separated from the undissolved solid and its concentration is measured, which represents the equilibrium solubility.

4.2. Materials and Equipment

  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator within a temperature-controlled incubator (± 0.5°C)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE) compatible with the organic solvents

  • Volumetric flasks and pipettes

  • HPLC-UV system

4.3. Step-by-Step Procedure

  • Preliminary Test: To estimate the required amount of solute, add approximately 10 mg of the compound to a vial containing 1 mL of solvent. Shake vigorously. If it dissolves completely, add more solute until solid is visible. This helps ensure an excess of solid is used in the main experiment.

  • Sample Preparation: Add a sufficient excess of this compound (e.g., 20-50 mg, based on the preliminary test) to a pre-weighed vial. Record the exact mass.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them on the shaker/rotator in an incubator set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined time.

    • Expert Insight (Causality): The agitation time is critical. An insufficient duration will result in an underestimation of solubility. A preliminary kinetics study should be performed where samples are taken at various time points (e.g., 4, 8, 24, 48, and 72 hours) to determine when the concentration in solution reaches a plateau. For many organic compounds, 24 to 48 hours is sufficient.[7]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the test temperature for at least 24 hours to allow the excess solid to settle.

    • Trustworthiness (Self-Validation): This settling period is crucial to avoid clogging the filter during sampling. The temperature must be strictly maintained during this phase to prevent any change in solubility.

  • Sampling: Carefully draw the supernatant into a syringe. Immediately attach a compatible syringe filter (0.22 µm) and discard the first few drops (to saturate any binding sites on the filter). Collect the clear filtrate into a clean HPLC vial.

  • Dilution: If necessary, accurately dilute the filtrate with the same solvent to bring the concentration within the calibrated range of the HPLC analytical method. Record the dilution factor.

  • Analysis: Analyze the diluted samples via the validated HPLC-UV method described in Section 5.

Analytical Quantification: HPLC-UV Method

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and specific technique for quantifying the concentration of the dissolved solute.[8][9]

G A Prepare Stock Solution (Known concentration of analyte in solvent) B Create Calibration Standards (Serial dilutions of stock solution) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D G Calculate Concentration (Using regression equation from curve) D->G Regression Equation E Inject Filtered & Diluted Samples (From Shake-Flask Experiment) F Measure Peak Area of Samples E->F F->G H Apply Dilution Factor (To find original supernatant concentration) G->H

Caption: HPLC-UV quantification workflow.

5.1. HPLC Method Parameters (Illustrative Example)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Expert Insight: The mobile phase composition must be optimized to achieve good peak shape and a reasonable retention time for the analyte.[10]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: Determined by running a UV scan of the analyte in the mobile phase to find the wavelength of maximum absorbance (λmax).

5.2. Protocol for Quantification

  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile).

  • Calibration Standards: Perform serial dilutions of the stock solution to create a set of at least five calibration standards that bracket the expected concentration of the solubility samples.[8]

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression. The curve should have a coefficient of determination (R²) > 0.995 for the method to be considered linear and reliable.

  • Sample Analysis: Inject the prepared samples from the shake-flask experiment (Section 4.3).

  • Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Multiply this value by the dilution factor to obtain the final solubility.

Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

Results should be presented clearly and concisely. The mean of at least three replicate experiments should be reported along with the standard deviation to indicate the precision of the measurement.[11]

Table 1: Illustrative Solubility Data for this compound at 25°C

SolventSolvent ClassSolubility (mg/mL) ± SDSolubility (mol/L) ± SDQualitative Classification
n-HexaneNonpolar< 0.1< 0.0006Very Sparingly Soluble
TolueneApolar Aromatic5.2 ± 0.30.032 ± 0.002Sparingly Soluble
Ethyl AcetateEster155.4 ± 4.50.950 ± 0.028Soluble
AcetoneKetone310.8 ± 9.11.900 ± 0.056Freely Soluble
IsopropanolAlcohol95.6 ± 2.80.584 ± 0.017Soluble
MethanolAlcohol250.1 ± 7.21.529 ± 0.044Freely Soluble
DichloromethaneChlorinated450.5 ± 11.32.754 ± 0.069Very Soluble
Dimethylformamide (DMF)Amide> 500* > 3.056*Very Soluble

Note: Data in this table is for illustrative purposes only and does not represent experimentally verified values. The molecular weight of this compound (C6H12ClNO) is 163.63 g/mol .

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility of this compound in a range of organic solvents. By grounding the experimental work in the principles of Hansen Solubility Parameters and employing the gold-standard shake-flask method with validated HPLC-UV quantification, researchers can generate reliable and reproducible data. This information is invaluable for guiding process development, enabling efficient purification, and facilitating rational formulation design. Adherence to these self-validating protocols ensures the highest level of scientific integrity and trustworthiness in the resulting solubility profile.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[4][12]

  • Phytosafe, OECD 105, [Link].[5]

  • FILAB, Solubility testing in accordance with the OECD 105, [Link].[6]

  • U.S. EPA, MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD, [Link].[7]

  • Hansen Solubility Parameters, Official HSP and HSPiP Site, [Link].[1]

  • Wikipedia, Hansen solubility parameter, [Link].[3]

  • Avdeef A, et al. (2016), Equilibrium solubility measurement of ionizable drugs– consensus recommendations for improving data quality, ADMET & DMPK, 4:117–178, [Link].[2]

  • Kaynak, M. S. (2013), A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium, [Link].[8]

  • Königsberger, E., et al. (2019), Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure, Journal of Chemical & Engineering Data, 64(3), 937-940, [Link].[13]

  • World Health Organization (2018), PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION, [Link].[11]

  • Improved Pharma (2021), Solubility and Dissolution with HPLC or UV-Vis Detection, [Link].[9]

  • Vertzoni, M., et al. (2022), Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media, Pharmaceuticals, 15(6), 755, [Link].[10]

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A Guide to the Spectroscopic Characterization of 3-Chloro-N,2,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the synthetic intermediate, 3-Chloro-N,2,2-trimethylpropanamide (CAS No. 73434-12-5)[1][2][3][4][5]. In the absence of publicly available experimental spectra, this document leverages predictive models and foundational spectroscopic principles to present an anticipated analytical profile. It is designed for researchers, scientists, and professionals in drug development, offering not only predicted data but also a detailed rationale for the experimental methodologies and interpretation of results for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Analytical Imperative

This compound is a halogenated amide of interest in synthetic organic chemistry. Its structure, featuring a quaternary carbon center, a secondary amide, and a primary alkyl chloride, presents a unique spectroscopic fingerprint. Accurate structural elucidation and purity assessment are paramount for its application in further synthetic steps. This guide will delve into the three cornerstone analytical techniques for the characterization of such small molecules.

The core philosophy of this guide is not merely to present data but to illuminate the process of analytical inquiry. We will explore the "why" behind experimental choices, ensuring that the described protocols are robust and self-validating.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[6][7][8][9] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to exhibit three distinct signals. The prediction is based on the distinct electronic environments of the protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.5 - 7.5Broad Singlet1HN-H The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift can be highly variable depending on concentration and solvent.
~ 3.65Singlet2HCl-CHThe methylene protons adjacent to the electronegative chlorine atom are deshielded, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with.
~ 2.85Doublet3HN-CHThe methyl protons on the nitrogen are coupled to the N-H proton, resulting in a doublet. The electronegativity of the nitrogen shifts this signal downfield.
~ 1.30Singlet6HC(CH ₃)₂The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent and show no coupling, hence a sharp singlet. This signal is in the typical upfield region for alkyl protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 175C =OThe carbonyl carbon of the amide is significantly deshielded and appears far downfield.
~ 55Cl-C H₂The carbon atom bonded to the electronegative chlorine is deshielded.
~ 40C (CH₃)₂The quaternary carbon atom appears in the aliphatic region.
~ 26N-C H₃The N-methyl carbon is in a typical range for such groups.
~ 25C(C H₃)₂The two equivalent methyl carbons attached to the quaternary center appear in the upfield aliphatic region.
Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 2-5 seconds for small molecules).

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep1 Weigh Sample Prep2 Dissolve in CDCl3 with TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample & Lock Prep3->Acq1 Acq2 Shim Magnetic Field Acq1->Acq2 Acq3 Acquire 1H & 13C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integration & Peak Picking Proc2->Proc3 Final Spectrum Final Spectrum Proc3->Final Spectrum

Caption: Workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12][13]

Predicted IR Absorption Bands

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.[14][15][16][17][18][19]

Wavenumber (cm⁻¹)Bond VibrationIntensityFunctional Group
~ 3300N-H stretchMedium, sharpSecondary Amide
~ 2970-2850C-H stretchStrongAliphatic (CH₂, CH₃)
~ 1650C=O stretch (Amide I band)Strong, sharpSecondary Amide
~ 1550N-H bend (Amide II band)MediumSecondary Amide
~ 1470-1365C-H bendMediumAliphatic (CH₂, CH₃)
~ 750-650C-Cl stretchMedium to StrongAlkyl Halide
Experimental Protocol for FTIR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage.

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Diagram of the FTIR Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Place Solid on ATR Crystal Prep2 Apply Pressure Prep1->Prep2 Acq2 Record Sample Spectrum Prep2->Acq2 Acq1 Record Background Spectrum Acq1->Acq2 Proc1 Ratio against Background Acq2->Proc1 Proc2 Baseline Correction Proc1->Proc2 Final Spectrum Final Spectrum Proc2->Final Spectrum

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[20][21][22][23][24] Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing valuable structural information.[20][21][22][23][24]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of this compound is C₆H₁₂ClNO. Its monoisotopic mass is 149.06 g/mol . Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Key Predicted Fragments:

m/z ValueProposed FragmentFragmentation Pathway
149/151[C₆H₁₂ClNO]⁺˙Molecular Ion
114[C₅H₁₁NO]⁺˙Loss of Cl radical
86[C₄H₈NO]⁺α-cleavage: loss of C(CH₃)₂CH₂Cl radical
72[C₃H₆NO]⁺McLafferty-type rearrangement or other cleavage
58[C₃H₈N]⁺α-cleavage: loss of C(CH₃)₂CH₂Cl radical from N-protonated molecule
44[C₂H₆N]⁺Cleavage of the N-C bond

The fragmentation of amides can be complex, often involving α-cleavage and McLafferty rearrangements if a γ-hydrogen is present.[25][26][27][28][29]

Experimental Protocol for GC-MS (EI) Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup:

    • GC:

      • Injector Temperature: 250 °C

      • Column: A standard non-polar column (e.g., DB-5ms).

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

      • Detector: Electron multiplier.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution.

    • The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Analyze the mass spectrum of the peak corresponding to this compound.

Diagram of the GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis Prep1 Dissolve in Volatile Solvent Acq1 Injection Prep1->Acq1 Acq2 GC Separation Acq1->Acq2 Acq3 EI Ionization (70 eV) Acq2->Acq3 Acq4 Mass Analysis (Quadrupole) Acq3->Acq4 Proc1 TIC & Mass Spectrum Generation Acq4->Proc1 Proc2 Fragmentation Analysis Proc1->Proc2 Structural Elucidation Structural Elucidation Proc2->Structural Elucidation

Caption: Workflow for GC-MS analysis.

Conclusion: A Predictive Yet Powerful Analytical Framework

References

  • PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • da Silva, G. C., et al. (2018).
  • Rial, L. P. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

  • Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

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  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Functional Groups and IR Tables. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

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  • Hangzhou Hairui Chemical Co., Ltd. (n.d.). 3-Chloro-N,2,2-trimethylpropanamide_73434-12-5. Retrieved from [Link]

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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-N,2,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of 3-Chloro-N,2,2-trimethylpropanamide. In the absence of extensive public domain data for this specific molecule, this document serves as an expert-led protocol for characterization, drawing upon established principles of thermal analysis and the known chemistry of related halo-amides. The methodologies detailed herein are designed to build a robust understanding of the compound's thermal behavior, a critical parameter in ensuring safety and control during its handling, storage, and downstream processing in pharmaceutical and chemical synthesis. We will explore a multi-technique approach, beginning with screening methodologies and progressing to advanced adiabatic calorimetry for a thorough risk assessment.

Introduction: The Imperative of Thermal Stability Profiling

This compound, a halogenated amide, presents a chemical structure that suggests a potential for thermal instability. The presence of a carbon-chlorine bond and an amide functional group necessitates a thorough investigation of its behavior under thermal stress. Understanding the onset of decomposition, the energy released, and the nature of the decomposition products is not merely an academic exercise; it is a cornerstone of process safety and drug development.[1][2] A comprehensive thermal stability profile informs critical decisions regarding safe operating temperatures, storage conditions, and the design of emergency relief systems to prevent runaway reactions.[3] This guide will provide the scientific rationale and detailed protocols for a systematic evaluation of these parameters.

Recommended Analytical Workflow for Thermal Hazard Assessment

A tiered approach is recommended to efficiently and safely characterize the thermal stability of this compound. This workflow is designed to gather a progressively deeper understanding of the material's properties.

Thermal_Stability_Workflow cluster_screening Initial Screening cluster_advanced Advanced Safety Assessment cluster_analysis Decomposition Product Analysis TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temperature) DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temperature) TGA->DSC Provides initial decomposition range ARC Accelerating Rate Calorimetry (ARC) (Adiabatic Time, Temp, Pressure) DSC->ARC Identifies exothermic events for further study GC_MS GC-MS / LC-MS (Identification of Volatiles) ARC->GC_MS Informs conditions for product analysis

Caption: A tiered workflow for assessing the thermal stability of this compound.

Thermogravimetric Analysis (TGA): Defining the Onset of Mass Loss

Thermogravimetric Analysis is an essential first step in thermal stability assessment.[4][5] It measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere.[6] This technique is invaluable for determining the temperature at which volatile components are released or decomposition begins.[2]

Experimental Protocol: TGA of this compound
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the mass loss curve.

Anticipated TGA Profile and Interpretation

For a compound like this compound, a single-step or multi-step decomposition is possible. The initial mass loss may correspond to the cleavage of the C-Cl bond or the fragmentation of the amide group. The resulting thermogram will provide a clear indication of the temperature at which the compound begins to degrade.

Differential Scanning Calorimetry (DSC): Quantifying Thermal Events

DSC is a powerful technique for identifying and quantifying exothermic and endothermic processes.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature.[8] For thermal stability studies, DSC is crucial for detecting exothermic decomposition reactions that could lead to thermal runaway.[7]

Experimental Protocol: DSC of this compound
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a high-pressure stainless steel DSC pan to contain any evolved gases.

  • Instrument Setup:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

    • Rescan: After the initial scan and cooling, a second scan is performed over the same temperature range to establish a baseline for accurate enthalpy calculations.[9]

  • Data Analysis: The resulting thermogram will show peaks corresponding to thermal events. The onset temperature of an exotherm and the integrated area of the peak (enthalpy of decomposition, ΔHd) are critical parameters.

Hypothetical DSC Data and Interpretation

The following table summarizes the type of data that would be obtained from a DSC analysis of this compound.

ParameterHypothetical ValueSignificance
Onset Temperature (Tonset)180 - 220 °CThe temperature at which exothermic decomposition begins.
Peak Maximum Temperature (Tpeak)230 - 260 °CThe temperature of the maximum rate of heat release.
Enthalpy of Decomposition (ΔHd)150 - 300 J/gThe total energy released during decomposition.

A significant exothermic event identified by DSC would trigger the need for more advanced safety testing.

Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario

For materials exhibiting significant exothermic decomposition, Accelerating Rate Calorimetry (ARC) is the gold standard for thermal hazard assessment.[10][11] ARC simulates a worst-case adiabatic scenario (zero heat loss), providing critical data on the time, temperature, and pressure relationships of a runaway reaction.[3] This information is vital for process safety design.[12]

Experimental Protocol: ARC of this compound
  • Sample Preparation: A larger sample (typically 1-5 g) is loaded into a spherical, high-pressure titanium bomb.

  • Instrument Setup: The ARC instrument uses a "Heat-Wait-Search" mode. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating. If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode, and the heaters match the sample temperature to prevent heat loss.

  • Data Analysis: The primary outputs are plots of temperature and pressure versus time. From these, key safety parameters can be derived.

Key Safety Parameters from ARC Data
ParameterDescriptionImportance
Onset Temperature (Tonset)The temperature at which self-heating is first detected under adiabatic conditions.A more conservative and realistic onset temperature than from scanning techniques.
Time to Maximum Rate (TMR)The time from the onset of self-heating to the maximum rate of decomposition.A critical parameter for assessing the time available for corrective action.
Adiabatic Temperature Rise (ΔTad)The total temperature increase due to the exothermic decomposition.Indicates the maximum temperature that could be reached in a runaway scenario.
Self-Accelerating Decomposition Temperature (SADT)The lowest temperature at which a substance in a specific packaging will undergo self-accelerating decomposition.Essential for defining safe storage and transport temperatures.

Proposed Decomposition Pathway

Based on the chemistry of N-chloro amides, a plausible decomposition pathway for this compound under thermal stress likely involves homolytic cleavage of the N-Cl bond as an initial step, given its relative weakness. This would generate a nitrogen-centered radical and a chlorine radical. Subsequent reactions could involve hydrogen abstraction, fragmentation, and recombination reactions.

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation & Fragmentation cluster_termination Termination Parent This compound Radicals Amide Radical + Chlorine Radical Parent->Radicals Homolytic Cleavage (Heat) Fragments Smaller Volatile Fragments (e.g., HCl, isobutylene, CO) Radicals->Fragments Intra/Intermolecular Reactions Products Stable Decomposition Products Fragments->Products Recombination

Caption: A proposed decomposition pathway for this compound.

The actual decomposition products would need to be confirmed through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the residues from the thermal experiments.

Conclusion and Recommendations

A thorough understanding of the thermal stability and decomposition of this compound is paramount for its safe handling and use. The multi-technique approach outlined in this guide, employing TGA, DSC, and ARC, provides a robust framework for a comprehensive thermal hazard assessment. The data generated from these studies will enable the establishment of safe operating limits, appropriate storage conditions, and the necessary engineering controls to mitigate the risks associated with thermal decomposition. It is strongly recommended that this experimental workflow be conducted before the scale-up of any process involving this compound.

References

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).
  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC).
  • SPS. (n.d.). Accelerating Rate Calorimetry.
  • Anonymous. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • AIChE. (n.d.). Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals.
  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC).
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  • ACS Publications. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation.

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A Prospective Analysis of 3-Chloro-N,2,2-trimethylpropanamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the synthetic potential of 3-Chloro-N,2,2-trimethylpropanamide, a molecule possessing a unique combination of a sterically hindered amide and a neopentyl-like chloride. While direct literature on this specific compound is nascent, this paper extrapolates from well-established chemical principles and analogous structures to forecast its reactivity and utility. We will explore rational synthetic routes, delve into the mechanistic nuances of its potential transformations, and propose its application as a valuable scaffold in medicinal chemistry and materials science. This document is intended for researchers and professionals in organic synthesis and drug development, offering a forward-looking perspective on a promising, yet underexplored, chemical entity.

Introduction: Unveiling a Structurally Unique Amide

The amide bond is a cornerstone of chemical biology and pharmacology, present in a vast array of pharmaceuticals and biologically active molecules. The strategic incorporation of specific structural motifs can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and target engagement. This compound presents an intriguing scaffold, characterized by two key features: a sterically encumbered N-methyl-pivalamide core and a primary chloride on a neopentyl-like framework. This distinct architecture suggests a unique reactivity profile, governed by the interplay of steric hindrance and electronic effects. This guide will provide a prospective look into the synthesis and potential applications of this promising molecule.

Proposed Synthesis of this compound

The synthesis of sterically hindered amides can be challenging using standard coupling reagents due to the slow kinetics of nucleophilic attack by a hindered amine on an activated carboxylate.[1] However, several robust methods can be envisaged for the efficient construction of this compound.

Acylation of N-Methyl-tert-butylamine (notional)

A direct and logical approach involves the acylation of a suitable amine with a corresponding acyl chloride. While N-methyl-tert-butylamine is not a readily available starting material, a related and well-documented procedure for the synthesis of N-tert-butyl-2-methylpropanamide from tert-butylamine and isobutyryl chloride provides a solid foundation for a potential synthetic protocol.[2]

Adapting this, the synthesis of this compound would likely involve the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with N-methylamine. The precursor acid chloride can be synthesized from 3-chloro-2,2-dimethylpropanoic acid.

Protocol 1: Synthesis of N-tert-butyl-2-methylpropanamide (Adapted for this compound) [2]

  • Materials:

    • 3-Chloro-2,2-dimethylpropanoyl chloride

    • N-Methylamine (solution in a suitable solvent like THF or as a gas)

    • Triethylamine

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylamine and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3-chloro-2,2-dimethylpropanoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography or recrystallization.

Grignard Reagent Addition to an Isocyanate

An alternative and powerful method for the synthesis of sterically hindered amides is the addition of a Grignard reagent to an isocyanate.[1] This approach avoids the need for a separate acyl chloride activation step.

Conceptual Workflow: Grignard-Isocyanate Route

G 3-chloro-2,2-dimethylpropyl\nmagnesium chloride 3-chloro-2,2-dimethylpropyl magnesium chloride Intermediate Intermediate Adduct 3-chloro-2,2-dimethylpropyl\nmagnesium chloride->Intermediate Methyl isocyanate Methyl isocyanate Methyl isocyanate->Intermediate Workup Aqueous Workup Intermediate->Workup Product This compound Workup->Product

Caption: Grignard-Isocyanate synthetic pathway.

Reactivity and Potential Transformations

The synthetic utility of this compound is dictated by the reactivity of its primary chloride, which is situated on a neopentyl-like framework.

Nucleophilic Substitution: The Challenge of Steric Hindrance

The carbon bearing the chlorine atom is a primary carbon, which would typically suggest a propensity for Sₙ2 reactions. However, the presence of the adjacent quaternary carbon (C2) creates significant steric hindrance, dramatically slowing down the rate of backside attack by a nucleophile.[3] For practical purposes, neopentyl halides are often considered inert to Sₙ2 reactions under standard conditions.[3]

Under forcing conditions (e.g., high temperature, strong nucleophile in a polar aprotic solvent), substitution may be achieved, albeit slowly.

Protocol 2: Nucleophilic Substitution with Azide on a Neopentyl Substrate (Illustrative) [4]

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Dissolve this compound and an excess of sodium azide in anhydrous DMSO.

    • Heat the reaction mixture in an oil bath at a high temperature (e.g., 100 °C).

    • Monitor the reaction progress over an extended period using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

    • Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the product, 3-azido-N,2,2-trimethylpropanamide.

Sₙ1 Reactions and the Propensity for Rearrangement

Under conditions that favor an Sₙ1 mechanism (e.g., solvolysis in a protic solvent with heating), the formation of a primary carbocation is highly unfavorable.[5] If a carbocation were to form, it would likely undergo a rapid 1,2-methyl shift to generate a more stable tertiary carbocation. This rearrangement would lead to the formation of rearranged substitution or elimination products, rather than the direct substitution product.

Diagram of Potential Sₙ1 Pathway and Rearrangement

G Start This compound Carbocation1 Primary Carbocation (Unstable) Start->Carbocation1 Loss of Cl- Rearrangement 1,2-Methyl Shift Carbocation1->Rearrangement Carbocation2 Tertiary Carbocation (Stable) Rearrangement->Carbocation2 Product_Sub Rearranged Substitution Product Carbocation2->Product_Sub + Nucleophile Product_Elim Elimination Product Carbocation2->Product_Elim - H+

Caption: Sₙ1 reaction pathway showing carbocation rearrangement.

Potential Applications in Organic Synthesis

Despite the inherent challenges in its reactivity, the unique structural features of this compound open up intriguing possibilities for its use as a specialized building block.

Introduction of the Neopentyl Scaffold in Medicinal Chemistry

The neopentyl group is a valuable motif in drug design. Its bulky nature can provide steric shielding, which can protect adjacent functional groups from metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[6] Furthermore, the lipophilicity of the neopentyl group can enhance membrane permeability. The neopentyl glycol scaffold, for instance, has been shown to provide radiohalogenated compounds with high in vivo stability.[7]

This compound could serve as a precursor for introducing a functionalized neopentyl amide moiety into a larger molecule. For example, after conversion of the chloride to other functional groups (e.g., azide, amine, thiol), it could be coupled to a pharmacologically active core.

Synthesis of Novel Heterocycles

The chloro-amide functionality could be exploited in intramolecular cyclization reactions to generate novel heterocyclic systems. For instance, conversion of the amide to a more nucleophilic species or activation of the carbon-chlorine bond could facilitate ring formation, leading to lactams or other nitrogen-containing heterocycles that are prevalent in many drug classes.

Precursor for Sterically Hindered Amines and Other Derivatives

Reduction of the amide functionality in this compound would yield the corresponding sterically hindered amine, 3-chloro-N,2,2-trimethylpropan-1-amine. Such amines are valuable intermediates in organic synthesis.

Conclusion

This compound, while not yet a common reagent, represents a molecule of significant synthetic potential. Its sterically hindered nature presents both challenges and opportunities. The slow reactivity of its neopentyl-like chloride towards standard nucleophilic substitution necessitates unconventional approaches but also imparts a degree of stability that can be advantageous. The prospective applications in medicinal chemistry, particularly for introducing metabolically robust and lipophilic scaffolds, are compelling. Further research into the synthesis and reactivity of this and related compounds is warranted and is likely to unveil novel and valuable transformations for the synthetic chemist's toolkit.

References

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Navigating the Unknown: A Technical Guide to the Safe Handling of 3-Chloro-N,2,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary: A Precautionary Approach to a Novel Compound

This technical guide provides a comprehensive overview of the safety, handling, and potential toxicity of 3-Chloro-N,2,2-trimethylpropanamide (CAS No. 73434-12-5). It is intended for researchers, scientists, and professionals in the field of drug development who may be working with this compound. A thorough review of available safety literature reveals a significant data gap, with no specific toxicological studies published for this molecule.[1] This necessitates a precautionary approach, leveraging data from structurally similar compounds to infer potential hazards and establish robust safe handling protocols. This guide, therefore, is constructed on a foundation of scientific inference and expert judgment, designed to empower the user to conduct their own risk assessment and work safely.

Compound Identification and the Data Deficit

This compound is a halogenated amide with the molecular formula C6H12ClNO. While a product listing and a basic Safety Data Sheet (SDS) from a commercial supplier are available, this documentation explicitly states that no toxicological data has been gathered for this specific chemical.[1][2][3] This absence of empirical data is not uncommon for novel or specialized research chemicals, but it places a greater onus on the user to adopt stringent safety measures.

To bridge this knowledge gap, this guide will employ a structural analogue analysis, a scientifically recognized method for estimating the potential hazards of a substance by comparing it to well-characterized, structurally related compounds.

Structural Analogue Analysis: Inferring Hazards Through Chemical Similarity

The core structure of this compound features a chlorinated propyl chain attached to an amide group. The key variables in its immediate analogues are the substituents on the amide nitrogen. By examining compounds where this group is modified, we can build a cogent, albeit provisional, hazard profile.

The following analogues have been selected for this analysis based on their structural proximity and the availability of public safety data:

  • Analogue A: 3-Chloro-N-hydroxy-2,2-dimethylpropanamide (CAS: 81778-06-5) : Differs by the presence of a hydroxyl group on the nitrogen.

  • Analogue B: 3-Chloro-N,N-dimethylpropanamide (CAS: 17268-49-4) : Features two methyl groups on the nitrogen.

  • Analogue C: 3-Chloro-N-methylpropanamide (CAS: 41789-28-0) : A close analogue with a single methyl group on the nitrogen.

G cluster_target Target Compound cluster_analogues Structural Analogues T This compound (CAS: 73434-12-5) T_Struct Cl-CH2-C(CH3)2-C(=O)N(H)CH3 A Analogue A 3-Chloro-N-hydroxy-2,2-dimethylpropanamide T->A Similar Core Different N-Substituent B Analogue B 3-Chloro-N,N-dimethylpropanamide T->B Similar Core Different N-Substituent C Analogue C 3-Chloro-N-methylpropanamide T->C Very Similar Core Different Alkyl Chain A_Struct Cl-CH2-C(CH3)2-C(=O)N(H)OH B_Struct Cl-CH2-CH2-C(=O)N(CH3)2 C_Struct Cl-CH2-CH2-C(=O)N(H)CH3

Caption: Structural relationship between the target compound and its analogues.

Comparative Hazard Profiles of Analogues

The known GHS hazard classifications for the selected analogues provide a strong indication of the potential risks associated with this compound.

Hazard ClassificationAnalogue A (3-Chloro-N-hydroxy-2,2-dimethylpropanamide)Analogue B (3-Chloro-N,N-dimethylpropanamide)Analogue C (3-Chloro-N-methylpropanamide)
Acute Toxicity (Oral) Category 3 (Toxic if swallowed)[4]Harmful if swallowedCategory 4 (Harmful if swallowed)[5]
Acute Toxicity (Dermal) Category 3 (Toxic in contact with skin)[4]Harmful in contact with skinNot Classified
Acute Toxicity (Inhalation) Category 3 (Toxic if inhaled)[4]Harmful if inhaledNot Classified
Skin Corrosion/Irritation Not ClassifiedCauses skin irritationNot Classified
Serious Eye Damage/Irritation Not ClassifiedCauses serious eye irritationCategory 2A (Causes serious eye irritation)[5]
Germ Cell Mutagenicity Category 2 (Suspected of causing genetic defects)[4]Not ClassifiedNot Classified
Carcinogenicity Suspected of causing cancerNot ClassifiedNot Classified

Analysis of Inferred Hazards:

The data from these analogues strongly suggests that this compound should be treated as a substance with high acute toxicity via oral, dermal, and inhalation routes. The potential for skin and serious eye irritation is also significant. Furthermore, the mutagenicity and carcinogenicity warnings for Analogue A are of particular concern and underscore the need for stringent handling protocols to minimize any long-term health risks.

Recommended Safe Handling Protocols

Based on the inferred hazard profile, the following handling procedures are recommended as a baseline for all work involving this compound. A site-specific risk assessment should be performed to address the specific quantities and procedures being used.

Engineering Controls

All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to prevent inhalation exposure. The work area should be equipped with an accessible eyewash station and a safety shower.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of contamination, consider using a chemically resistant apron or coveralls.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6] A full respiratory protection program, including fit-testing, is essential in such cases.[7]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Conduct Risk Assessment Don_PPE Don Appropriate PPE Prep->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh Weigh Compound Work_in_Hood->Weigh Transfer Transfer and Use Weigh->Transfer Decontaminate Decontaminate Surfaces Transfer->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose PPE Dispose_Waste->Doff_PPE

Caption: Recommended workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for proper disposal.

  • Large Spills: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment.

Storage and Disposal

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked with the appropriate hazard warnings.

Disposal

All waste containing this compound should be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in regular trash.

Conclusion: A Commitment to a Culture of Safety

The absence of specific toxicological data for this compound necessitates a conservative and proactive approach to safety. By leveraging data from structural analogues, we can infer a significant potential for acute toxicity, irritation, and possible long-term health effects. The protocols and recommendations outlined in this guide are intended to provide a robust framework for the safe handling of this compound. It is the responsibility of every researcher and institution to use this information to inform their own rigorous risk assessments and to foster a laboratory environment where safety is paramount.

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Methodological & Application

Application Notes & Protocols: The Utility of 3-Chloro-N,2,2-trimethylpropanamide as a Versatile Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-N,2,2-trimethylpropanamide, a functionalized aliphatic amide, and its potential applications as a key intermediate in pharmaceutical synthesis. We present detailed protocols for its synthesis, purification, and characterization. The core utility of this chloro-amide lies in its capacity to act as a robust electrophilic building block. The presence of a chlorine atom alpha to the amide carbonyl group allows for strategic nucleophilic displacement reactions, enabling the facile introduction of diverse functional groups. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of Halogenated Intermediates

In the landscape of modern drug discovery and development, halogenated organic compounds are of paramount importance. The incorporation of a halogen atom, such as chlorine, into a molecular scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a chiral, non-racemic α-chloro amide that can serve as a valuable linchpin for the synthesis of more complex molecules.[1][2] Its structure, featuring a sterically hindered neopentyl backbone, an N-methyl amide, and a reactive chloromethyl group, makes it a unique and potentially valuable intermediate for creating novel chemical entities. The α-chloro amide moiety is a versatile functional handle for constructing carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are ubiquitous in pharmaceutical agents.[2]

Synthesis of this compound

Two plausible synthetic routes are presented. Route A, the reaction of 3-chloropivaloyl chloride with methylamine, is the most direct and likely highest-yielding approach. Route B offers an alternative pathway commencing with the more readily available pivaloyl chloride.

Recommended Synthetic Pathway (Route A): Amidation of 3-Chloropivaloyl Chloride

This two-step process begins with the synthesis of the key precursor, 3-chloropivaloyl chloride, followed by its reaction with methylamine.

3-Chloropivaloyl chloride is a known chemical intermediate used in the synthesis of pharmaceuticals and pesticides.[3][4] It can be prepared via the chlorination of pivaloyl chloride.[5]

  • Reaction Scheme:

    • Pivalic Acid + Thionyl Chloride → Pivaloyl Chloride

    • Pivaloyl Chloride + Chlorine (gas) --(UV light)--> 3-Chloropivaloyl Chloride

  • Protocol: Synthesis of Pivaloyl Chloride

    • To a 1 L round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 2,2-dimethylpropanoic acid (pivalic acid) (102.1 g, 1.0 mol).

    • Slowly add thionyl chloride (130.9 g, 1.1 mol) to the flask with stirring at room temperature.

    • Once the addition is complete, heat the reaction mixture to 60-70°C for 4 hours or until the evolution of HCl and SO₂ gas ceases.

    • The crude pivaloyl chloride can be purified by fractional distillation (b.p. 105-106°C) to yield a colorless liquid.

  • Protocol: Chlorination of Pivaloyl Chloride [5]

    • In a photochemical reactor equipped with a gas inlet, a reflux condenser, and a UV lamp, place the purified pivaloyl chloride (120.6 g, 1.0 mol).

    • Heat the reactor to 100°C and begin bubbling chlorine gas through the liquid while irradiating with the UV lamp.

    • Maintain the reaction temperature between 100-115°C. Monitor the reaction progress by gas chromatography (GC).

    • Once the desired conversion to 3-chloropivaloyl chloride is achieved (typically when the monochlorinated product reaches 38-40% to minimize dichlorination), stop the chlorine flow and cool the reactor.[5]

    • The product is purified by vacuum distillation to yield 3-chloropivaloyl chloride as a clear, colorless to light yellow liquid.[4][5]

The reaction between an acyl chloride and a primary amine is a classic and efficient method for amide bond formation.[6]

  • Protocol: Synthesis of this compound

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methylamine (40% solution in water, 2 equivalents) in 200 mL of dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 3-chloropivaloyl chloride (1 equivalent) in 50 mL of DCM via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization.

Workflow for Recommended Synthesis (Route A)

Route A cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amidation cluster_2 Purification PivalicAcid Pivalic Acid PivaloylChloride Pivaloyl Chloride PivalicAcid->PivaloylChloride SOCl2 ChloropivaloylChloride 3-Chloropivaloyl Chloride PivaloylChloride->ChloropivaloylChloride Cl2, UV light Target This compound ChloropivaloylChloride->Target Methylamine Methylamine Methylamine->Target Purification Workup & Purification Target->Purification

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Pathway (Route B): α-Chlorination of N,2,2-trimethylpropanamide

This route involves the initial synthesis of the parent amide, followed by a selective chlorination at the α-position.

  • Protocol:

    • Follow the amidation protocol described in Route A, Step 2, but use pivaloyl chloride as the starting acyl chloride.

    • The resulting product, N,2,2-trimethylpropanamide, can be purified and used in the subsequent chlorination step.[7]

The α-chlorination of amides can be achieved using various chlorinating agents. A common method involves the use of N-chlorosuccinimide (NCS) with a suitable catalyst or base.[8]

  • General Protocol:

    • Dissolve N,2,2-trimethylpropanamide (1 equivalent) in an appropriate anhydrous solvent (e.g., toluene, DCM) in a round-bottom flask.

    • Add a catalytic amount of a suitable initiator or base (e.g., potassium fluoride).[8]

    • Add N-chlorosuccinimide (1.05-1.2 equivalents) portion-wise to the stirred solution.

    • The reaction may require heating or photo-initiation depending on the specific conditions chosen. Monitor the reaction by TLC or GC.

    • Upon completion, quench the reaction (e.g., with a saturated solution of sodium thiosulfate), and perform an aqueous workup as described previously.

    • Purify the product via column chromatography or recrystallization.

Workflow for Alternative Synthesis (Route B)

Route B cluster_0 Step 1: Amide Formation cluster_1 Step 2: α-Chlorination cluster_2 Purification PivaloylChloride Pivaloyl Chloride Amide N,2,2-trimethylpropanamide PivaloylChloride->Amide Methylamine Methylamine Methylamine->Amide Target This compound Amide->Target NCS, Catalyst Purification Workup & Purification Target->Purification

Caption: Alternative workflow via α-chlorination of the parent amide.

Data Summary & Characterization

The following table summarizes the expected parameters and data for the synthesis and characterization of the target intermediate.

ParameterPivaloyl Chloride3-Chloropivaloyl ChlorideN,2,2-trimethylpropanamideThis compound
Molecular Formula C₅H₉ClOC₅H₈Cl₂OC₆H₁₃NOC₆H₁₂ClNO
Molecular Weight 120.58 g/mol 155.02 g/mol 115.18 g/mol 149.62 g/mol
Appearance Colorless liquidColorless to yellow liquidWhite solidExpected to be a solid or oil
Typical Yield (Route A) --->80%
¹H NMR (CDCl₃, δ) ~1.3 (s, 9H)~3.8 (s, 2H), ~1.4 (s, 6H)~2.8 (d, 3H), ~1.2 (s, 9H)Expected: ~3.7 (s, 2H), ~2.9 (d, 3H), ~1.3 (s, 6H)
¹³C NMR (CDCl₃, δ) ~178, ~47, ~27~175, ~52, ~45, ~22~178, ~39, ~28, ~26Expected: ~175, ~50, ~43, ~26, ~21

Applications in Pharmaceutical Synthesis: A Versatile Electrophile

The primary utility of this compound in pharmaceutical manufacturing stems from its role as an electrophilic building block. The chlorine atom can be readily displaced by a variety of nucleophiles in Sₙ2-type reactions. This allows for the efficient introduction of diverse functionalities, which is a cornerstone of analog synthesis and lead optimization in drug discovery.

Key Synthetic Transformations:
  • N-Alkylation: Reaction with primary or secondary amines introduces new nitrogen-containing moieties, forming diamine structures or linking the intermediate to heterocyclic scaffolds.

  • O-Alkylation (Ether Formation): Reaction with alcohols or phenols in the presence of a base yields ethers.

  • S-Alkylation (Thioether Formation): Reaction with thiols provides thioethers, which are important in various bioactive molecules.

These transformations are fundamental in building the carbon skeletons of many active pharmaceutical ingredients. For instance, the resulting N-alkylated or O-alkylated pivalamide substructures can be found in a range of therapeutic agents.

Potential Synthetic Applications

Applications cluster_nucleophiles Nucleophiles cluster_products Pharmaceutical Scaffolds Intermediate This compound AmineProduct Amine-Linked Scaffold Intermediate->AmineProduct N-Alkylation EtherProduct Ether-Linked Scaffold Intermediate->EtherProduct O-Alkylation ThioetherProduct Thioether-Linked Scaffold Intermediate->ThioetherProduct S-Alkylation Amine R1R2NH (Amine) Amine->AmineProduct Alcohol R-OH (Alcohol/Phenol) Alcohol->EtherProduct Thiol R-SH (Thiol) Thiol->ThioetherProduct

Caption: Nucleophilic displacement reactions using the title intermediate.

Safety and Handling

As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • 3-Chloropivaloyl Chloride: This reagent is corrosive and reacts with water to form HCl gas.[9] It should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and mucous membranes.[9] It is incompatible with strong oxidizing agents, alcohols, and bases.[9]

  • Methylamine: This is a flammable and corrosive gas or liquid. Handle with care in a fume hood.

  • This compound: While specific toxicity data is not available, α-chloro amides should be handled with caution as they are alkylating agents and may be irritants or sensitizers.

All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound represents a valuable and versatile intermediate for pharmaceutical synthesis. The protocols outlined in this guide provide a clear pathway for its preparation. Its utility as an electrophilic building block for forming key C-N, C-O, and C-S bonds makes it a strategic tool for medicinal chemists and process scientists in the development of novel therapeutics. The synthetic routes are based on well-established chemical principles, ensuring their scalability and applicability in a drug development setting.

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Application Notes & Protocols for 3-Chloro-N,2,2-trimethylpropanamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 3-Chloro-N,2,2-trimethylpropanamide, a novel amide compound, in the field of agrochemical research. While public data on this specific molecule is scarce, its structural similarity to the chloroacetamide and propanamide classes of herbicides suggests significant potential for herbicidal activity. This guide outlines detailed protocols for synthesis, characterization, and bio-efficacy screening. By leveraging established methodologies for analogous compounds like alachlor and propanil, we present a robust framework for investigating this compound's herbicidal, fungicidal, and insecticidal potential. The protocols are designed to ensure scientific rigor and reproducibility, providing the necessary foundation for further development.

Introduction and Scientific Rationale

The global demand for effective and selective crop protection agents is a primary driver of agrochemical research. Within this landscape, amide-containing molecules represent a cornerstone of modern herbicides. Two major classes, the chloroacetamides (e.g., alachlor, metolachlor) and the propanamides (e.g., propanil), have been used extensively for decades.[1][2] Chloroacetamides are typically applied pre-emergence and function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial for plant cell division and growth.[3] In contrast, propanil is a post-emergence herbicide that acts by inhibiting photosynthesis at the photosystem II (PSII) complex.[4]

The hypothetical compound, this compound, incorporates key structural motifs from both classes: a chlorinated aliphatic acid core and an N-alkyl amide group. This unique combination warrants investigation as it may offer a novel spectrum of activity or an alternative mode of action. The presence of the chloroacetamide-like moiety suggests a primary hypothesis that its mode of action will involve the inhibition of VLCFA biosynthesis.[5]

These application notes serve as a foundational guide for the initial characterization and screening of this molecule. We will proceed under the hypothesis that its primary application will be as a pre-emergence herbicide, while also providing protocols to explore potential secondary fungicidal and insecticidal activities, as amide structures are known to exhibit a broad range of biological effects.[6][7]

Synthesis and Characterization

A reliable and scalable synthesis is the first step in evaluating a novel agrochemical candidate. The proposed synthesis of this compound is based on the well-established amidation reaction between an acyl chloride and an amine.

Proposed Synthesis Pathway

The most direct route involves the reaction of 3-chloropropionyl chloride with 2,2-dimethylpropylamine (neopentylamine). This nucleophilic acyl substitution is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Synthesis_of_this compound reactant1 3-Chloropropionyl chloride product This compound reactant1->product Stir at 0°C to RT reactant2 2,2-Dimethylpropylamine (Neopentylamine) reactant2->product Stir at 0°C to RT base Triethylamine (Base) base->product Stir at 0°C to RT solvent Dichloromethane (Solvent) solvent->product Stir at 0°C to RT

Caption: Proposed synthesis of this compound.

Laboratory Synthesis Protocol

Materials:

  • 3-chloropropionyl chloride

  • 2,2-dimethylpropylamine (neopentylamine)

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of 2,2-dimethylpropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C (ice bath), add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel.

  • Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application Protocols: Herbicidal Efficacy Screening

Given the structural similarity to chloroacetamide herbicides, the primary focus of bio-screening should be on its pre-emergence herbicidal activity.[2] A post-emergence assay is also included to provide a comprehensive profile.

Protocol 1: Pre-Emergence Herbicidal Bioassay (Whole-Plant)

This protocol assesses the compound's ability to prevent weed emergence and growth when applied to the soil before weeds germinate.[8][9]

Materials:

  • Test compound stock solution (e.g., 10,000 ppm in acetone or DMSO)

  • Weed seeds (e.g., barnyardgrass (Echinochloa crus-galli), green foxtail (Setaria viridis), and a broadleaf species like velvetleaf (Abutilon theophrasti))

  • Pots or trays filled with sterilized sandy loam soil

  • Precision bench sprayer

  • Greenhouse with controlled temperature (25-28°C) and lighting (16:8h light:dark)

Procedure:

  • Fill 10 cm pots with soil, leaving a 2 cm headspace.

  • Sow approximately 20-30 seeds of a single weed species per pot and cover with a thin layer of soil (approx. 0.5-1.0 cm).[9]

  • Prepare serial dilutions of the test compound in a water/acetone mixture (e.g., with 0.5% Tween-20 as a surfactant) to achieve application rates ranging from 10 to 2000 g a.i./ha (grams of active ingredient per hectare).

  • Apply the herbicide solutions evenly to the soil surface using a precision bench sprayer calibrated to deliver a specific volume (e.g., 200-400 L/ha).

  • Include a negative control (sprayed with solvent carrier only) and a positive control (a commercial standard like Alachlor).

  • Place the pots in the greenhouse in a randomized complete block design.

  • Water the pots gently as needed to maintain soil moisture.

  • Assess the results 14-21 days after treatment (DAT).

  • Evaluation criteria:

    • Percent Control: Visually rate the reduction in weed emergence and biomass compared to the untreated control (0% = no effect, 100% = complete kill).

    • Phytotoxicity Symptoms: Record any observed symptoms such as stunting, twisting, or malformed leaves.[10]

Protocol 2: Post-Emergence Herbicidal Bioassay (Whole-Plant)

This assay determines the compound's efficacy on already emerged weeds, similar to the mode of action of propanil.[11]

Procedure:

  • Sow weed seeds as described in Protocol 3.1 and allow them to grow in the greenhouse until they reach the 2-3 leaf stage.[8]

  • Prepare and apply the herbicide solutions as described in Protocol 3.1, but spray directly onto the foliage of the emerged seedlings.

  • Return the pots to the greenhouse.

  • Assess the results 14-21 DAT.

  • Evaluation criteria:

    • Percent Control: Visually rate the injury and biomass reduction compared to the untreated control.

    • Phytotoxicity Symptoms: Record symptoms like chlorosis, necrosis, leaf crinkling, or growth inhibition.[4]

Data Presentation and Dose-Response Analysis

Summarize the visual assessment data in a clear, tabular format. For compounds showing significant activity, a dose-response study should be conducted to determine the Growth Reduction 50 (GR₅₀) value.

Table 1: Hypothetical Pre-Emergence Herbicidal Activity Data (21 DAT)

Application Rate (g a.i./ha)Barnyardgrass (% Control)Green Foxtail (% Control)Velvetleaf (% Control)
200010010085
1000959070
500807540
250605515
12530250
62.51050
Untreated Control000
Alachlor (1000 g/ha)989580

Secondary Screening: Fungicidal and Insecticidal Potential

While the primary hypothesis is herbicidal activity, the broad biological activity of amide compounds justifies secondary screening against fungal pathogens and insect pests.

Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol provides a rapid assessment of direct antifungal activity.[12]

Materials:

  • Fungal pathogens (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (9 cm)

  • Test compound stock solution in DMSO

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare PDA amended with the test compound at various concentrations (e.g., 1, 10, 50, 100 µg/mL). This is done by adding the appropriate volume of the stock solution to molten PDA before pouring the plates. A DMSO-only control must be included.

  • From an actively growing culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of the amended PDA plate.

  • Incubate the plates at 25°C in the dark.

  • When the fungal growth in the control plate has reached the edge, measure the colony diameter in all plates.

  • Calculate the percent inhibition of mycelial growth relative to the control.

Protocol 4: Insecticidal Bioassay (Leaf-Dip Method)

This method is suitable for assessing contact and ingestion toxicity against foliar-feeding insects like the fall armyworm (Spodoptera frugiperda).[13][14]

Materials:

  • Test insects (e.g., 2nd or 3rd instar larvae of S. frugiperda)

  • Host plant leaves (e.g., corn or cotton)

  • Test compound solutions at various concentrations with a surfactant

  • Petri dishes lined with moist filter paper

Procedure:

  • Prepare serial dilutions of the test compound (e.g., 10, 50, 100, 500 ppm).

  • Excise leaf discs from the host plant.

  • Dip each leaf disc into a test solution for approximately 10-20 seconds and allow it to air dry.[14] A control leaf should be dipped in the solvent-surfactant solution only.

  • Place one treated leaf disc into each petri dish.

  • Introduce 5-10 insect larvae into each dish.

  • Seal the dishes and incubate at 25°C.

  • Record larval mortality at 24, 48, and 72 hours after treatment.

  • Calculate the mortality rate, correcting for any control mortality using Abbott's formula.[14]

Overall Research and Development Workflow

The evaluation of a new agrochemical candidate follows a structured pipeline from synthesis to lead optimization.

Agrochemical_RD_Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Development Phase A Synthesis & Purification of this compound B Primary Screening (Herbicidal Assays) A->B Evaluate Primary Hypothesis C Secondary Screening (Fungicidal & Insecticidal) B->C Broaden Scope D Dose-Response & GR50/LC50 Determination B->D Quantify Efficacy E Structure-Activity Relationship (SAR) Studies D->E Go/No-Go Decision F Mode of Action Studies (e.g., VLCFA Enzyme Assay) E->F Understand Mechanism G Greenhouse & Field Trials E->G Promising Lead F->E Feedback for Analogs H Toxicology & Environmental Fate Studies G->H Safety & Regulatory

Caption: A typical workflow for agrochemical candidate evaluation.

References

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  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 2(4), 357-368.[5]

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  • Li, M., et al. (2024). In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts. In Wheat Rusts (pp. 315-329). Humana, New York, NY.[30]

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  • Page, J. C., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Journal of the American Chemical Society, 145(32), 17829-17841.[32]

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  • Rahman, M., & Ali, M. E. (2017). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Agrotechnology, 6(3), 1-8.[12]

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Application and Protocol Guide for the Quantitative Analysis of 3-Chloro-N,2,2-trimethylpropanamide in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 3-Chloro-N,2,2-trimethylpropanamide in complex matrices. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines two primary instrumental approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be robust and self-validating, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This guide is grounded in established analytical principles and adheres to international validation standards.

Introduction: The Analytical Challenge

This compound is a halogenated amide of growing interest in various chemical and pharmaceutical sectors. Its accurate quantification in complex matrices such as environmental samples, biological fluids, or reaction mixtures is critical for safety assessment, process optimization, and quality control. The inherent complexity of these matrices presents a significant analytical challenge, often leading to issues with sensitivity, selectivity, and matrix effects. This guide provides a systematic approach to overcoming these challenges through validated analytical methodologies.

The physicochemical properties of this compound, including its polarity, volatility, and thermal stability, dictate the most suitable analytical strategies. A thorough understanding of these properties is paramount for method development and optimization.

Foundational Principles: Method Selection and Validation

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the primary separation technique is a critical first step.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and thermally stable compounds.[1][2] For halogenated compounds like this compound, GC coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) can provide excellent sensitivity and selectivity.[3][4][5][6] The MS detector offers the added advantage of providing structural information, enhancing confidence in analyte identification.[1][2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for a wider range of compounds, including those that are less volatile or thermally labile.[7][8] For amide-containing structures, LC-MS/MS can offer superior selectivity and sensitivity, particularly in complex biological matrices where extensive sample cleanup may not be feasible.[7][8]

Method validation is an indispensable component of any analytical workflow, ensuring that the chosen method is fit for its intended purpose. All protocols described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[9][10][11][12][13]

Workflow for Method Development and Validation

Method_Development_and_Validation_Workflow cluster_prep Preparation & Planning cluster_validation Method Validation (ICH Q2(R2)) cluster_application Application start Define Analytical Requirements (Matrix, Sensitivity, Throughput) select_method Select Primary Technique (GC-MS or LC-MS/MS) start->select_method Based on Analyte Properties develop_protocol Develop Initial Protocol (Sample Prep, Instrument Parameters) select_method->develop_protocol specificity Specificity & Selectivity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis Validated Method end Data Reporting & Review routine_analysis->end

Caption: A generalized workflow for analytical method development and validation.

Sample Preparation: The Key to Robust Analysis

Effective sample preparation is crucial for removing interferences, concentrating the analyte, and ensuring compatibility with the analytical instrument.[14][15][16][17] The choice of technique depends heavily on the sample matrix.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique for separating compounds based on their differential solubilities in two immiscible liquids.[14][17] It is a versatile method for a wide range of sample types.

Protocol for LLE of Aqueous Samples:

  • Sample Collection: Collect 10 mL of the aqueous sample in a glass vial.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the analyte) to correct for extraction inefficiency and instrumental variability.

  • pH Adjustment: Adjust the sample pH to neutral (pH 7.0) using dilute acid or base.

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane).

  • Mixing: Cap the vial and vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The concentrated extract is now ready for GC-MS or LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a more selective and efficient sample cleanup technique compared to LLE, utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away.[14][15]

Protocol for SPE of Biological Fluids (e.g., Plasma, Urine):

  • Sample Pre-treatment: Centrifuge the biological fluid to remove particulate matter. Dilute the sample 1:1 with a suitable buffer (e.g., phosphate-buffered saline).

  • Internal Standard Spiking: Spike the pre-treated sample with an internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (3 mL) followed by deionized water (3 mL) through the sorbent.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the subsequent chromatographic analysis (e.g., mobile phase for LC-MS/MS).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach to sample preparation, particularly for complex matrices like food and environmental samples.[14][15] It combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup.

Protocol for QuEChERS for Soil or Food Matrices:

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10 g).

  • Extraction: Place the homogenized sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile, and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate) and shake for 1 minute.

  • Centrifugation: Centrifuge at 4000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interferences.

  • Final Centrifugation: Vortex the dSPE tube and centrifuge.

  • Analysis: The final extract is ready for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the analysis of this compound in relatively clean matrices or after extensive cleanup.

Instrumentation and Conditions
ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separations.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for target compound identification and quantification.
Injector SplitlessMaximizes analyte transfer to the column for trace-level analysis.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for the recommended column dimensions.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of compounds.
Oven Program 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program designed to provide good separation from potential matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Source Temperature 230 °COptimal temperature for ionization efficiency.
Quadrupole Temp. 150 °CMaintains a stable mass-to-charge ratio analysis.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard.
Quantifier Ion To be determined empiricallyThe most abundant and specific fragment ion.
Qualifier Ions To be determined empiricallyAdditional fragment ions to confirm analyte identity.
Protocol
  • Sample Injection: Inject 1 µL of the prepared sample extract into the GC-MS system.

  • Data Acquisition: Acquire data in SIM mode using the pre-determined quantifier and qualifier ions.

  • Quantification: Create a calibration curve using a series of known concentration standards. Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly recommended for complex matrices due to its superior selectivity and sensitivity.[7][8]

Instrumentation and Conditions
ParameterSettingRationale
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalentProvides high-resolution separations with excellent peak shape.
Mass Spectrometer Waters Xevo TQ-S micro or equivalentA tandem quadrupole mass spectrometer for highly selective and sensitive quantification.
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalentA reversed-phase column suitable for retaining and separating moderately polar compounds.
Column Temp. 40 °CEnsures reproducible retention times.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to promote protonation in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Gradient 5% B to 95% B over 5 min, hold 2 min, return to initial conditionsA gradient to effectively separate the analyte from matrix components.
Injection Volume 5 µLA typical injection volume for modern LC systems.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and semi-polar compounds. The amide functionality should ionize well in positive mode.
Capillary Voltage 3.0 kVOptimal voltage for efficient ionization.
Source Temperature 150 °CPrevents solvent droplets from entering the mass spectrometer.
Desolvation Temp. 400 °CFacilitates efficient desolvation of the analyte ions.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
MRM Transitions To be determined by infusion of a standard solutionSpecific transitions for the analyte and internal standard must be optimized.
Protocol
  • MRM Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and product ions for MRM transitions.

  • Sample Injection: Inject the reconstituted sample extract into the LC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode using the optimized transitions.

  • Quantification: Construct a calibration curve from standards prepared in a matrix blank to account for matrix effects. Quantify the analyte in the samples against this curve.

Method Validation Parameters and Acceptance Criteria

A comprehensive validation of the chosen analytical method should be performed according to ICH Q2(R2) guidelines.[9][10][11][12][13]

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.995 for a calibration curve with at least 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.To be defined based on the intended application.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Mean recovery of 80-120% at three different concentration levels.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10 and meeting precision and accuracy criteria.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results when parameters like mobile phase composition, flow rate, or temperature are slightly varied.
Sample Preparation and Analysis Workflow Diagram

Sample_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_receipt Sample Receipt & Homogenization extraction Extraction (LLE, SPE, or QuEChERS) sample_receipt->extraction cleanup Cleanup & Concentration extraction->cleanup gcms GC-MS Analysis cleanup->gcms Volatile/Clean lcmsms LC-MS/MS Analysis cleanup->lcmsms Non-Volatile/Complex integration Peak Integration & Quantification gcms->integration lcmsms->integration validation_review Data Validation & Review integration->validation_review reporting Final Report Generation validation_review->reporting

Caption: A comprehensive workflow from sample receipt to final data reporting.

Conclusion

The analytical methods detailed in this guide provide robust and reliable protocols for the quantification of this compound in complex mixtures. The choice between GC-MS and LC-MS/MS should be based on the specific sample matrix, required sensitivity, and available instrumentation. Adherence to the principles of method validation outlined herein is essential for generating high-quality, defensible data. By following these guidelines, researchers and scientists can confidently and accurately quantify this compound in their respective applications.

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  • Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). ResearchGate. [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. [Link]

  • LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Chromatography Online. [Link]

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Application Note: High-Throughput Purity Analysis of 3-Chloro-N,2,2-trimethylpropanamide Using Orthogonal HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the comprehensive purity assessment of 3-Chloro-N,2,2-trimethylpropanamide, a key chemical intermediate. We detail two orthogonal techniques: a High-Performance Liquid Chromatography (HPLC) method for accurate quantification and purity profiling, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the definitive identification and quantification of volatile and semi-volatile impurities. The protocols are designed to meet the stringent requirements of pharmaceutical quality control, aligning with International Council for Harmonisation (ICH) guidelines.[1][2][3] The causality behind parameter selection is explained to empower researchers in adapting these methods for similar halogenated amide compounds.

Introduction: The Imperative for Purity

This compound (Structure 1) is a halogenated amide that often serves as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). In drug development and manufacturing, the purity of such intermediates is non-negotiable. Even trace-level impurities can impact the yield, purity, and safety profile of the final API. Therefore, reliable and validated analytical methods are essential for quality control.

This guide provides two powerful, complementary (orthogonal) methods to ensure a complete purity profile. HPLC is the primary tool for quantifying the main component and non-volatile impurities, while GC-MS offers unparalleled specificity for identifying unknown volatile impurities and confirming their structure.

Structure 1: this compound
Cl-CH₂-C(CH₃)₂-C(=O)-NH-CH₃

HPLC Method for Quantitative Purity Assay

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for its precision, robustness, and wide applicability.[3][4] A reversed-phase HPLC method with UV detection is developed for its suitability in separating and quantifying polar to moderately non-polar small molecules like this compound.

Principle and Rationale

The method employs a C18 stationary phase, which separates analytes based on their hydrophobicity. This compound, being a moderately polar molecule, will interact with the non-polar C18 chains. The mobile phase, a mixture of polar (water) and less polar (acetonitrile) solvents, is used to elute the compounds. By adjusting the solvent ratio, we can control the retention time. A UV detector is selected due to the presence of the carbonyl chromophore in the amide group, which absorbs UV light, allowing for sensitive detection.

Experimental Protocol: HPLC

Step 1: Reagent and Sample Preparation

  • Mobile Phase A: Deionized water, HPLC grade.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the this compound sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent column clogging.[5]

Step 2: Chromatographic Conditions The following parameters were established to achieve optimal separation and peak shape.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for QC environments.
Column C18, 4.6 x 150 mm, 5 µmA versatile column providing good resolution for small molecules.
Mobile Phase Gradient: 0-15 min, 30-70% B; 15-17 min, 70-30% B; 17-20 min, 30% BThe gradient ensures elution of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA small volume to prevent peak broadening.
Detector UV Diode Array Detector (DAD)DAD allows for peak purity assessment and detection at optimal wavelength.
Detection λ 215 nmAmide bonds typically show absorbance in the low UV range.
Method Validation (ICH Q2(R1) Framework)

Validation is documented proof that an analytical method is suitable for its intended purpose.[1][6]

  • Specificity: A placebo (all reagents minus the analyte) is injected to ensure no interfering peaks at the retention time of the main peak.

  • Linearity: Assessed over a range of 50-150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) should be >0.999.

  • Accuracy: Determined by spike recovery at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.[1]

  • Precision:

    • Repeatability: Six replicate preparations of the sample at 100% concentration. RSD should be ≤1.0%.

    • Intermediate Precision: Analysis is repeated by a different analyst on a different day. RSD between the two sets should be ≤2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Typically determined by a signal-to-noise ratio of 10:1.[1]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC UV_Detect UV Detection (215 nm) HPLC->UV_Detect Integrate Peak Integration UV_Detect->Integrate Quantify Quantification (% Purity) Integrate->Quantify Report Generate Report Quantify->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter into Vial Dissolve->Filter GC GC Separation (HP-5ms Column) Filter->GC MS MS Detection (EI, m/z 40-400) GC->MS TIC Extract Total Ion Chromatogram (TIC) MS->TIC Spectra Analyze Mass Spectra TIC->Spectra Identify Identify Impurities (Library/Fragmentation) Spectra->Identify

Sources

"Large-scale synthesis and purification of 3-Chloro-N,2,2-trimethylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis and Purification of 3-Chloro-N,2,2-trimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted amide of significant interest as a potential intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a reactive chloro group and a tertiary amide, makes it a versatile building block for further chemical modifications. This document provides a comprehensive guide to the large-scale synthesis and purification of this compound, drawing upon established principles of organic chemistry and analogous synthetic procedures. The protocols detailed herein are designed to be robust and scalable, with a focus on safety, efficiency, and product purity.

The synthesis is based on the well-established reaction of an acyl chloride with a primary amine to form an amide. Specifically, 3-chloro-2,2-dimethylpropionyl chloride is reacted with methylamine. The subsequent purification of the crude product is achieved through recrystallization, a technique chosen for its effectiveness in removing unreacted starting materials and byproducts on a large scale.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the starting materials and the final product is presented in the table below. These properties are crucial for understanding the reaction, workup, and purification steps.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Hazards
3-chloro-2,2-dimethylpropionyl chlorideC5H8Cl2O155.02145-147N/ACorrosive, Lachrymator
Methylamine (40% in water)CH5N31.06-6.3-93.5Flammable, Toxic
This compoundC6H12ClNO149.62Not availableNot availableAssumed toxic, irritant
TriethylamineC6H15N101.1989-90-114.7Flammable, Corrosive
Hydrochloric Acid (HCl)HCl36.46-85.05-114.22Corrosive

Reaction Scheme

The overall synthetic route is depicted in the following reaction scheme:

Reaction_Scheme reagent1 3-chloro-2,2-dimethylpropionyl chloride product This compound reagent1->product + Methylamine reagent2 Methylamine (CH3NH2) reagent2->product byproduct Methylammonium chloride (CH3NH3Cl)

Figure 1: Synthesis of this compound.

Large-Scale Synthesis Protocol

This protocol is designed for a large-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents
ReagentQuantity (molar equivalent)Volume/MassSource
3-chloro-2,2-dimethylpropionyl chloride1.0 eq(To be calculated based on desired scale)Commercial Supplier
Methylamine (40% solution in water)2.2 eq(To be calculated based on desired scale)Commercial Supplier
Dichloromethane (DCM)-(Sufficient to dissolve starting material)Commercial Supplier
Deionized Water-(For workup)In-house
Saturated Sodium Bicarbonate Solution-(For workup)In-house
Brine (Saturated NaCl solution)-(For workup)In-house
Anhydrous Magnesium Sulfate (MgSO4)-(For drying)Commercial Supplier
Procedure
  • Reaction Setup:

    • To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-chloro-2,2-dimethylpropionyl chloride (1.0 eq) dissolved in dichloromethane (DCM).

    • Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Methylamine:

    • Slowly add the methylamine solution (2.2 eq) dropwise from the dropping funnel to the stirred solution of the acyl chloride. The addition rate should be controlled to maintain the reaction temperature below 10 °C. The use of an excess of methylamine is to ensure complete reaction of the acyl chloride and to neutralize the hydrochloric acid byproduct.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting acyl chloride spot will indicate the completion of the reaction.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Deionized water (2 x volume of organic layer) to remove the excess methylamine and methylammonium chloride.

      • Saturated sodium bicarbonate solution (1 x volume of organic layer) to remove any remaining acidic impurities.

      • Brine (1 x volume of organic layer) to facilitate phase separation.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification Protocol

The crude product obtained from the synthesis can be purified by recrystallization to achieve high purity.

Materials and Reagents
ReagentPurpose
Crude this compoundProduct to be purified
EthanolRecrystallization solvent
Deionized WaterRecrystallization co-solvent
Procedure
  • Solvent Selection and Dissolution:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the crude product completely. Gentle heating on a hot plate may be required.

  • Recrystallization:

    • Slowly add deionized water to the hot ethanolic solution until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature. Crystals of the purified product should start to form.

    • For maximum yield, the flask can be placed in an ice bath for about 30 minutes to an hour after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol-water mixture.

    • Dry the purified crystals under vacuum to a constant weight.

Purification Workflow

Purification_Workflow Crude Crude Product Dissolve Dissolve in minimal hot ethanol Crude->Dissolve AddWater Add water until cloudy Dissolve->AddWater Redissolve Redissolve with a few drops of hot ethanol AddWater->Redissolve Cool Slowly cool to room temperature, then ice bath Redissolve->Cool Filter Vacuum filter to collect crystals Cool->Filter Wash Wash with cold ethanol/water Filter->Wash Dry Dry under vacuum Wash->Dry Pure Pure this compound Dry->Pure

Figure 2: Workflow for the purification of this compound.

Safety and Handling

  • 3-chloro-2,2-dimethylpropionyl chloride: This reagent is corrosive and a lachrymator. Handle with extreme care in a fume hood. Avoid contact with skin and eyes.

  • Methylamine: The 40% aqueous solution is flammable and toxic. It has a strong, unpleasant odor. Ensure adequate ventilation and avoid inhalation of vapors.

  • This compound: The toxicological properties of the final product have not been extensively studied. It should be handled with care, assuming it is toxic and an irritant.[1][2]

  • General Precautions: Always wear appropriate PPE. In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the amide).

  • Mass Spectrometry (MS): To determine the molecular weight.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis and purification of this compound. The described method is based on a straightforward and high-yielding amidation reaction followed by a simple and effective recrystallization procedure. Adherence to the outlined safety precautions is paramount throughout the process. This guide is intended to enable researchers and scientists in the fields of drug discovery and development to efficiently produce this valuable chemical intermediate for their research needs.

References

  • CN111943805A - Preparation method of (R)
  • Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide - PrepChem.com. (URL: [Link])

  • CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google P
  • 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem. (URL: [Link])

  • Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid - ResearchGate. (URL: [Link])

  • 3-chloro-N-hydroxy-2,2-dimethylpropanamide | C5H10ClNO2 | CID 3712764 - PubChem. (URL: [Link])

  • Outline the mechanism for the reaction between methylamine and pentanoyl chloride. Name the produd - Gauth. (URL: [Link])

Sources

Application Notes and Protocols: 3-Chloro-N,2,2-trimethylpropanamide as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space

In the landscape of modern drug discovery and materials science, the development of novel heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational motifs in a vast array of biologically active compounds and functional materials. 3-Chloro-N,2,2-trimethylpropanamide emerges as a particularly intriguing building block for heterocyclic synthesis due to its unique structural features. The presence of a reactive chloromethyl group, a nucleophilic amide, and a sterically demanding gem-dimethyl group on the α-carbon provides a powerful platform for constructing diverse and novel heterocyclic systems.

The gem-dimethyl substitution, in particular, is anticipated to play a significant role in facilitating intramolecular cyclization reactions through the well-established Thorpe-Ingold effect. This effect posits that the steric compression imposed by the gem-dimethyl group can pre-organize the molecule into a conformation that favors ring closure, thereby accelerating the rate of intramolecular reactions.[1] This guide provides detailed protocols for the synthesis of this compound and its subsequent utilization in the construction of novel lactams, oxazolidinones, and thiazolidinones, offering researchers a gateway to unexplored chemical space.

Part 1: Synthesis of the Building Block: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be readily prepared from commercially available 3-chloro-2,2-dimethylpropionyl chloride (also known as chloropivaloyl chloride) and methylamine.[2]

Protocol 1: Synthesis of this compound

This protocol details the straightforward amidation of 3-chloro-2,2-dimethylpropionyl chloride with methylamine.

Materials:

  • 3-chloro-2,2-dimethylpropionyl chloride

  • Methylamine (40% solution in water or as a gas)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add 3-chloro-2,2-dimethylpropionyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel if necessary.

Expected Yield: 75-85%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of Novel Heterocycles

The strategic placement of functional groups in this compound allows for its conversion into a variety of heterocyclic systems. The following protocols outline the synthesis of representative examples.

Section 2.1: Synthesis of β- and γ-Lactams via Intramolecular Cyclization

Lactams, particularly β-lactams and γ-lactams, are core structures in numerous antibiotics and other pharmaceuticals.[3] The intramolecular cyclization of N-substituted 3-chloro-2,2-dimethylpropanamides provides a direct route to these valuable heterocycles. The Thorpe-Ingold effect is expected to facilitate the formation of these strained ring systems.[1]

Diagram 1: General Workflow for Lactam Synthesis

A This compound B N-Alkylation / N-Arylation A->B C N-Substituted-3-chloro-2,2-dimethylpropanamide B->C D Base-mediated Intramolecular Cyclization C->D E 4,4-Dimethyl-azetidin-2-one (β-Lactam) D->E  (n=1) F 4,4-Dimethyl-pyrrolidin-2-one (γ-Lactam) D->F  (n=2)

Caption: Workflow for β- and γ-lactam synthesis.

This protocol describes the synthesis of β-lactams through a base-mediated intramolecular cyclization.

Materials:

  • N-Substituted-3-chloro-2,2-dimethylpropanamide (synthesized from the building block)

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Ethyl acetate

  • Standard workup and purification reagents

Procedure:

  • Preparation of the Substrate: Synthesize the desired N-substituted-3-chloro-2,2-dimethylpropanamide by reacting this compound with an appropriate alkyl or aryl halide under standard N-alkylation or N-arylation conditions.

  • Cyclization Reaction: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-substituted-3-chloro-2,2-dimethylpropanamide (1.0 equivalent) in the chosen anhydrous solvent. Cool the solution to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).

  • Base Addition: Add the strong base (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC. The reaction time will vary depending on the substrate and base used.

  • Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Representative Conditions for β-Lactam Formation

EntryBaseSolventTemperature (°C)Typical Reaction Time (h)
1NaHTHF0 to rt2-6
2LDATHF-78 to 01-4
3KHMDSToluene0 to rt2-8

The synthesis of γ-lactams can be achieved through a similar intramolecular cyclization strategy, often under slightly different conditions to favor the 5-membered ring formation.[4]

Materials:

  • N-Substituted-3-chloro-2,2-dimethylpropanamide

  • Moderate base (e.g., Potassium tert-butoxide (t-BuOK), Sodium ethoxide (NaOEt))

  • Anhydrous solvent (e.g., Ethanol, tert-Butanol)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: Dissolve the N-substituted-3-chloro-2,2-dimethylpropanamide (1.0 equivalent) in the appropriate anhydrous alcohol.

  • Base Addition: Add the alkoxide base (1.1 to 1.5 equivalents) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Section 2.2: Synthesis of 5,5-Dimethyl-oxazolidin-2-ones

Oxazolidinones are a class of heterocyclic compounds with significant applications in medicinal chemistry, including as antibiotics.[5] The intramolecular cyclization of a carbamate derived from the corresponding amino alcohol (obtained from the chloro-amide) is a common strategy.

Diagram 2: Pathway to Oxazolidinones

A This compound B Reduction of Amide A->B C 3-Chloro-N,2,2-trimethylpropan-1-amine B->C D Reaction with Phosgene equivalent C->D E Intermediate Isocyanate D->E F Intramolecular Cyclization E->F G 5,5-Dimethyl-oxazolidin-2-one F->G

Caption: Synthetic route to 5,5-dimethyl-oxazolidin-2-ones.

This protocol involves a two-step sequence: reduction of the amide to an amine followed by cyclization.

Materials:

  • This compound

  • Reducing agent (e.g., Lithium aluminum hydride (LAH))

  • Anhydrous THF

  • Phosgene equivalent (e.g., triphosgene, carbonyldiimidazole (CDI))

  • Base (e.g., Triethylamine)

  • Standard workup and purification reagents

Procedure:

  • Amide Reduction: In a flame-dried flask under an inert atmosphere, carefully add LAH (1.5 equivalents) to anhydrous THF. Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor by TLC. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water. Filter the resulting precipitate and concentrate the filtrate to obtain the crude 3-chloro-N,2,2-trimethylpropan-1-amine.

  • Cyclization: Dissolve the crude amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool to 0 °C. Add a solution of a phosgene equivalent (e.g., triphosgene, 0.4 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the 5,5-dimethyl-oxazolidin-2-one.

Section 2.3: Synthesis of 5,5-Dimethyl-thiazolidin-4-ones

Thiazolidinones are another important class of heterocycles with a wide range of biological activities.[6] A common route to 4-thiazolidinones involves the reaction of an α-haloamide with a sulfur nucleophile, followed by cyclization.

Diagram 3: Thiazolidinone Synthesis

A This compound B Reaction with Thiourea A->B C Intermediate Thiouronium Salt B->C D Base-mediated Cyclization C->D E 2-Imino-5,5-dimethylthiazolidin-4-one D->E

Caption: General scheme for thiazolidinone synthesis.

This protocol describes the one-pot synthesis of a 2-iminothiazolidin-4-one derivative.

Materials:

  • This compound

  • Thiourea

  • Base (e.g., Sodium acetate, Sodium ethoxide)

  • Ethanol

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reaction Conditions: Add a base such as sodium acetate (1.5 equivalents) to the mixture. Heat the reaction to reflux and monitor by TLC.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Table 2: Summary of Synthesized Heterocyclic Scaffolds

Heterocycle ClassGeneral StructureKey Reagents
β-Lactam4,4-Dimethyl-azetidin-2-oneStrong non-nucleophilic base (e.g., NaH, LDA)
γ-Lactam4,4-Dimethyl-pyrrolidin-2-oneModerate base (e.g., t-BuOK)
Oxazolidinone5,5-Dimethyl-oxazolidin-2-oneLAH, Phosgene equivalent
Thiazolidinone2-Imino-5,5-dimethylthiazolidin-4-oneThiourea, Base

Conclusion

This compound is a highly versatile and readily accessible building block for the synthesis of a variety of novel heterocyclic compounds. The strategic incorporation of a reactive chlorine atom, an amide functionality, and a gem-dimethyl group provides a robust platform for constructing β- and γ-lactams, oxazolidinones, and thiazolidinones. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this building block and to generate new molecular entities with potential applications in drug discovery and materials science. The Thorpe-Ingold effect provides a strong mechanistic rationale for the favorable cyclization reactions, making this building block an attractive tool for the synthesis of sterically encumbered and potentially more stable heterocyclic systems.

References

  • Thorpe–Ingold effect - Wikipedia. Available at: [Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow | JACS Au. Available at: [Link]

  • Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide - PrepChem.com. Available at: [Link]

  • Synthesis, Characterization and biological activity of 4-Aryl 3-Chloro N-Substituted 2-Azetidinones. Available at: [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - ResearchGate. Available at: [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. Available at: [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - NIH. Available at: [Link]

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  • (PDF) A Convenient and Efficient Synthesis of Thiazolidin-4-ones via Cyclization of Substituted Hydrazinecarbothioamides. Available at: [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. Available at: [Link]

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  • The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - NIH. Available at: [Link]

  • US2499847A - 3 chloro, 2,2 dimethyl propylamine and process of preparing - Google Patents.
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation - MDPI. Available at: [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Available at: [Link]

  • Synthesis of new N-acylsulfonamides containing oxazolidin-2-one moiety. - ResearchGate. Available at: [Link]

  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed. Available at: [Link]

  • Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-d - Semantic Scholar. Available at: [Link]

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Available at: [Link]

  • US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide -.
  • Synthesis of 3-Chloro-N-(2(5-chloro-1-tosyl-1H-benzo [d] imidazol-2-yl)... - ResearchGate. Available at: [Link]

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"Derivatization of 3-Chloro-N,2,2-trimethylpropanamide for enhanced analytical detection"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Derivatization of 3-Chloro-N,2,2-trimethylpropanamide for Enhanced Analytical Detection via Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract & Introduction

1.1. The Analytical Challenge: this compound is a tertiary amide that presents significant challenges for direct analysis by gas chromatography (GC). Its polarity can lead to poor peak shape, tailing, and potential thermal degradation in the GC inlet, compromising sensitivity and reproducibility.[1][2] This application note details a robust derivatization protocol to overcome these analytical hurdles, enabling sensitive and reliable quantification by GC-Mass Spectrometry (GC-MS).

1.2. Rationale for Derivatization: Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties.[2][3] For GC analysis, the primary goals of derivatization are to increase the volatility and thermal stability of the analyte while reducing its polarity.[1][4] By masking the polar amide functional group, we can significantly enhance the analyte's performance in a GC system, leading to sharper peaks, improved resolution, and lower detection limits.[2][3] This protocol will focus on silylation, a widely used and effective derivatization technique for compounds containing active hydrogens, including amides.[4]

1.3. Principle of Silylation: Silylation involves the replacement of an active hydrogen atom in the analyte with a trimethylsilyl (TMS) group.[1][4] This is typically achieved by reacting the analyte with a silylating agent. The resulting TMS derivative is less polar, more volatile, and more thermally stable than the parent compound.[1] For amides, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[5] The reaction proceeds via a nucleophilic attack of the amide on the silicon atom of the silylating agent.[1]

Materials and Reagents

  • Analyte: this compound (Purity ≥ 98%)

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3][5]

  • Solvent: Anhydrous Acetonitrile (CH₃CN), GC grade or equivalent.

  • Internal Standard (IS): (Optional but recommended for quantitative analysis) A suitable deuterated analog or a compound with similar chemical properties that does not interfere with the analyte of interest.

  • Glassware: Deactivated glass vials (e.g., 2 mL autosampler vials with PTFE-lined caps).[3] It is crucial to use silanized glassware to prevent loss of the analyte and its derivative through adsorption to active sites on the glass surface.[3]

  • Heating and Mixing: Heating block or oven capable of maintaining a constant temperature (e.g., 70°C), and a vortex mixer.

Experimental Workflow

The overall experimental workflow for the derivatization and subsequent GC-MS analysis of this compound is depicted below.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Solvent Dissolve in Anhydrous Acetonitrile Sample->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent Heat Heat at 70°C for 30 min Reagent->Heat Cool Cool to Room Temperature Heat->Cool GCMS Inject into GC-MS Cool->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: Workflow for silylation derivatization of this compound.

Detailed Derivatization Protocol

4.1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in anhydrous acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with anhydrous acetonitrile to cover the desired calibration range.

  • Sample Preparation: For unknown samples, dissolve a known weight of the sample in anhydrous acetonitrile. If necessary, perform a sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components. Ensure the final sample extract is completely dry, as water can inhibit the silylation reaction.[1]

4.2. Silylation Reaction:

  • Aliquot: Transfer 100 µL of the standard or sample solution into a deactivated glass vial.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The use of an excess of the silylating reagent is recommended to drive the reaction to completion.

  • Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven at 70°C for 30 minutes. Heating accelerates the reaction rate, which can be slow for amides.

  • Cooling: After heating, remove the vial and allow it to cool to room temperature before GC-MS analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)
Carrier Gas Helium, constant flow at 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-550

Expected Results and Discussion

6.1. Chromatographic Improvement:

Upon successful derivatization, a significant improvement in the chromatographic peak shape is expected. The underivatized this compound may exhibit a broad, tailing peak, whereas the TMS derivative should produce a sharp, symmetrical peak with a shorter retention time due to its increased volatility and reduced interaction with the stationary phase.

6.2. Mass Spectral Data:

The mass spectrum of the TMS derivative will show a characteristic fragmentation pattern. The molecular ion peak (M+) will be shifted by the mass of the TMS group minus the mass of the replaced hydrogen atom. The presence of a prominent M-15 peak, corresponding to the loss of a methyl group from the TMS moiety, is a strong indicator of successful silylation.

6.3. Proposed Derivatization Reaction:

The proposed reaction for the silylation of this compound with BSTFA is shown below. The amide nitrogen acts as the nucleophile, attacking the silicon atom of the BSTFA molecule.

Caption: Proposed silylation reaction of this compound with BSTFA.

Troubleshooting

Problem Possible Cause Solution
Low or no derivative peak Incomplete reactionIncrease reaction temperature or time. Ensure an excess of silylating reagent is used.
Presence of moistureUse anhydrous solvents and ensure samples are dry. Store reagents under inert gas and tightly capped.[1]
Active sites in the GC systemUse deactivated glassware and a clean, deactivated inlet liner. Condition the column before analysis.[3]
Multiple derivative peaks Formation of different silylated species or side reactionsOptimize reaction conditions (temperature, time, reagent concentration).
Interfering peaks Contamination from reagents or sample matrixRun a reagent blank to identify extraneous peaks. Implement a more rigorous sample cleanup procedure if necessary.

Conclusion

This application note provides a detailed protocol for the derivatization of this compound using silylation with BSTFA for enhanced detection by GC-MS. This method effectively addresses the challenges associated with the direct analysis of this polar amide, leading to improved chromatographic performance and analytical sensitivity. The provided protocol serves as a robust starting point for method development and can be adapted for the quantitative analysis of this compound in various sample matrices.

References

  • Google. (n.d.). Current time information in Los Angeles, CA, US.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Restek. (n.d.). GC Derivatization.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis.
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC.
  • Thermo Fisher Scientific. (n.d.). GC Reagents.

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Application Notes & Protocols for Reactions Involving 3-Chloro-N,2,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

3-Chloro-N,2,2-trimethylpropanamide is a bifunctional organic molecule belonging to the class of halogenated N-acyl amides. Its structure is characterized by a sterically hindered amide core, owing to the gem-dimethyl group adjacent to the carbonyl, and a reactive primary alkyl chloride. This unique combination makes it a valuable intermediate in synthetic chemistry, offering pathways to a variety of more complex molecules. The amide moiety provides a stable scaffold, while the terminal chloride is a versatile handle for nucleophilic substitution reactions.

This guide provides a comprehensive overview of the experimental setup for the synthesis and subsequent functionalization of this compound. The protocols are designed with scientific integrity at their core, explaining the causality behind each step to ensure reproducibility and safety. While direct literature on this specific compound is sparse, the methodologies presented are grounded in well-established principles of organic synthesis, drawing from protocols for structurally analogous compounds.

Part 1: Synthesis of this compound

The most direct and reliable method for the synthesis of this compound is the nucleophilic acyl substitution of 3-chloro-2,2-dimethylpropanoyl chloride with methylamine.[1][2] The acid chloride is a highly reactive electrophile, and the primary amine is a potent nucleophile. The reaction is typically rapid and exothermic, necessitating careful temperature control.

Causality of Experimental Choices:

  • Acid Chloride Precursor: 3-chloro-2,2-dimethylpropanoyl chloride (chloropivaloyl chloride) is a commercially available and highly reactive acylating agent, making it an ideal starting material.[3][4][5] Its high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom attached to the carbonyl carbon, which makes the carbonyl carbon highly electrophilic.

  • Solvent: Anhydrous dichloromethane (DCM) is selected for its inertness under the reaction conditions and its ability to dissolve both the acid chloride and the amine. Its low boiling point also facilitates easy removal during workup.

  • Base: Triethylamine (TEA) is used as a non-nucleophilic base to scavenge the hydrochloric acid (HCl) generated during the reaction.[6] This is crucial because the formation of methylammonium hydrochloride would consume the methylamine nucleophile, halting the reaction.

  • Temperature Control: The reaction is initiated at 0°C to control the initial exotherm. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without the formation of significant byproducts.

Protocol 1: Synthesis via Acyl Chloride Amination

Objective: To synthesize this compound from 3-chloro-2,2-dimethylpropanoyl chloride and methylamine.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (mmol)Volume/Mass
3-chloro-2,2-dimethylpropanoyl chlorideC₅H₈Cl₂O155.02-50.07.75 g (6.5 mL)
Methylamine (40% in H₂O)CH₅N31.06~11.5 M60.0~5.2 mL
Triethylamine (TEA)C₆H₁₅N101.19-60.08.4 mL
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93--200 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Sat.-2 x 50 mL
BrineNaCl58.44Sat.-50 mL
Anhydrous Magnesium SulfateMgSO₄120.37--As needed

Experimental Procedure:

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triethylamine (8.4 mL, 60.0 mmol) and anhydrous DCM (100 mL).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Amine Addition: Slowly add the methylamine solution (5.2 mL, 60.0 mmol) to the stirred solution in the flask.

  • Acid Chloride Addition: In the dropping funnel, prepare a solution of 3-chloro-2,2-dimethylpropanoyl chloride (7.75 g, 50.0 mmol) in anhydrous DCM (100 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quenching & Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the product can be purified by flash column chromatography on silica gel or by recrystallization.

Visualization of Synthesis Workflow:

G reagents Reagents: 3-chloro-2,2-dimethylpropanoyl chloride Methylamine, Triethylamine setup 1. Combine Amine & Base in DCM at 0°C under N2 reagents->setup addition 2. Add Acid Chloride Solution Dropwise (0-5°C) setup->addition reaction 3. Warm to RT Stir for 2 hours addition->reaction workup 4. Aqueous Workup (H2O, NaHCO3, Brine) reaction->workup product Product: This compound workup->product

Caption: Workflow for the synthesis of this compound.

Part 2: Reactions Involving this compound

The primary chloride of this compound is susceptible to nucleophilic substitution, typically proceeding via an Sₙ2 mechanism.[7] This allows for the introduction of a wide range of functional groups at the 3-position. The following protocol details a representative substitution reaction using sodium azide as a nucleophile to generate 3-Azido-N,2,2-trimethylpropanamide.

Causality of Experimental Choices:

  • Nucleophile: Sodium azide is a strong nucleophile, ideal for displacing the primary chloride. The resulting azide can be further transformed, for example, into an amine via reduction.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for Sₙ2 reactions. It effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.

  • Temperature: Heating the reaction to 80°C provides the necessary activation energy for the substitution to occur at a reasonable rate without promoting significant elimination side reactions.

Protocol 2: Nucleophilic Substitution with Azide

Objective: To synthesize 3-Azido-N,2,2-trimethylpropanamide via nucleophilic substitution.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (mmol)Volume/Mass
This compoundC₆H₁₂ClNO149.62-10.01.50 g
Sodium AzideNaN₃65.01-12.00.78 g
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09--50 mL
Diethyl EtherC₄H₁₀O74.12--100 mL
Deionized WaterH₂O18.02--100 mL
BrineNaCl58.44Sat.-50 mL
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed

Experimental Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.50 g, 10.0 mmol) and sodium azide (0.78 g, 12.0 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80°C in an oil bath and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Azido-N,2,2-trimethylpropanamide.

  • Purification: The product can be purified by flash column chromatography if necessary.

Visualization of Reaction Workflow:

G start Starting Material: This compound reaction 1. Combine and Heat to 80°C for 12-16h start->reaction reagents Reagents: Sodium Azide, DMF reagents->reaction workup 2. Aqueous Workup & Ether Extraction reaction->workup product Product: 3-Azido-N,2,2-trimethylpropanamide workup->product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-N,2,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-N,2,2-trimethylpropanamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you improve your reaction yields, minimize impurities, and ensure the successful synthesis of your target compound.

Reaction Overview: The Chemistry of Amide Bond Formation

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of methylamine with 3-chloro-2,2-dimethylpropanoyl chloride (also known as chloropivaloyl chloride).[1][2] The highly electrophilic carbonyl carbon of the acid chloride is attacked by the nucleophilic lone pair of electrons on the nitrogen atom of methylamine.[3][4] This reaction proceeds through a tetrahedral intermediate, which then collapses to expel a chloride ion, the leaving group.[4][5] A base is required to neutralize the hydrochloric acid (HCl) byproduct that is formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][5][6]

Overall Reaction Scheme:

(CH₃)₂C(CH₂Cl)COCl + CH₃NH₂ → (CH₃)₂C(CH₂Cl)CONHCH₃ + HCl

Reaction Mechanism: Nucleophilic Acyl Substitution

The mechanism involves two main stages: nucleophilic addition followed by elimination.

  • Nucleophilic Attack: The methylamine's lone pair of electrons attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Collapse and Leaving Group Elimination: The intermediate is unstable and collapses. The lone pair from the oxygen reforms the carbon-oxygen double bond, and simultaneously, the chloride ion is expelled as the leaving group.

  • Deprotonation: A base (either a second equivalent of methylamine or another added base) removes a proton from the nitrogen atom to yield the final, neutral amide product and an ammonium salt.[4][5]

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yield is a frequent problem stemming from several factors. Here’s a systematic checklist to diagnose the issue:

  • Inadequate HCl Scavenging: The reaction produces one equivalent of HCl.[7] If not neutralized, this acid will protonate the methylamine, converting it into its non-nucleophilic ammonium salt and effectively stopping the reaction after a maximum of 50% conversion.[6]

    • Solution: Use at least two equivalents of methylamine—one to act as the nucleophile and the second to act as the base.[5][6] Alternatively, use one equivalent of methylamine and at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine.[8]

  • Moisture Contamination: 3-chloro-2,2-dimethylpropanoyl chloride is highly reactive and will readily hydrolyze upon contact with water to form the corresponding carboxylic acid (3-chloro-2,2-dimethylpropanoic acid), which is unreactive under these conditions.[5][9][10]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., DCM, THF).[8] Handle the acid chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Materials: The purity of both 3-chloro-2,2-dimethylpropanoyl chloride and methylamine is critical. The acid chloride can degrade over time, especially if not stored properly.

    • Solution: Use freshly distilled or newly purchased 3-chloro-2,2-dimethylpropanoyl chloride. Ensure the concentration of the methylamine solution is accurate.

  • Suboptimal Temperature Control: These reactions are typically exothermic.[11] Adding the acid chloride too quickly can cause the temperature to rise, leading to side reactions.

    • Solution: Add the acid chloride dropwise to the solution of methylamine while cooling the reaction vessel in an ice bath (0-5 °C).[11] After the addition is complete, allow the reaction to slowly warm to room temperature.[11]

Q2: I'm observing significant side products in my final mixture. What are they and how can I minimize them?

A2: The primary side product is typically the hydrolysis product, 3-chloro-2,2-dimethylpropanoic acid, as discussed above. Other impurities can arise from the following:

  • Impurities in the Starting Acid Chloride: The synthesis of 3-chloro-2,2-dimethylpropanoyl chloride from pivaloyl chloride can sometimes result in residual starting material or other chlorinated species.[12][13]

    • Solution: Source high-purity 3-chloro-2,2-dimethylpropanoyl chloride or purify it by vacuum distillation before use.

  • Reaction with Product: While less common for this specific amide, in some cases, the product amide can react further.

    • Solution: Adhering to the correct stoichiometry and avoiding a large excess of the acid chloride can prevent this. Monitor the reaction by TLC or GC-MS to avoid letting it run for an unnecessarily long time.

Q3: The reaction doesn't seem to start, or is very sluggish. What should I check?

A3: If the reaction fails to initiate, consider these points:

  • Acid Chloride Quality: The most likely culprit is degraded 3-chloro-2,2-dimethylpropanoyl chloride. This compound is corrosive and moisture-sensitive.[1][9][10]

    • Solution: Open a new bottle or distill the existing stock. A simple check is to carefully add a drop to a vial of methanol; a vigorous reaction (heat, HCl gas) indicates it is still reactive.

  • Amine Concentration: If you are using an aqueous or alcoholic solution of methylamine, ensure the concentration is correct.

    • Solution: Use a fresh, verified source of methylamine.

  • Solvent Issues: The solvent must be aprotic and dry.

    • Solution: Use a solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether from a recently opened bottle or one that has been dried over molecular sieves.[8]

Q4: I'm having trouble purifying the final product. What are the best practices?

A4: Purification aims to remove the amine hydrochloride salt, unreacted starting materials, and any side products.

  • Removal of Amine Salt: The methylammonium chloride (or triethylammonium chloride) salt is the main byproduct.

    • Solution: Perform a liquid-liquid extraction. After the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM). Wash the organic layer sequentially with a dilute acid (like 1M HCl) to remove excess amine, then with a dilute base (like saturated NaHCO₃ solution) to remove any acidic impurities, and finally with brine.[14]

  • Removal of Unreacted Acid Chloride: Any remaining acid chloride will be quenched to the carboxylic acid during the aqueous workup. This can then be removed with the basic wash.

  • Final Purification:

    • Recrystallization: If the product is a solid, recrystallization is an effective method. A common solvent system for similar compounds is ethanol-water or an ethyl acetate/hexanes mixture.[15]

    • Column Chromatography: If the product is an oil or if recrystallization fails to remove all impurities, silica gel chromatography is recommended.

Frequently Asked Questions (FAQs)

Q: Why is it necessary to use more than one equivalent of methylamine? A: The reaction between an acid chloride and an amine produces one molecule of HCl for every molecule of amide formed.[7] Amines are basic and will react with this HCl. If you only use one equivalent of methylamine, half of it will be consumed as the nucleophile, and the other half will be neutralized by the HCl produced, stopping the reaction at a theoretical maximum of 50% yield.[6] Using a second equivalent of methylamine ensures there is a base present to neutralize the HCl without consuming your primary nucleophile.[5]

Q: Can I use a different base instead of excess methylamine? A: Yes. A non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is commonly used as an HCl scavenger.[8] This can be advantageous if your amine starting material is expensive. You would typically use 1 equivalent of the acid chloride, 1-1.1 equivalents of methylamine, and 1.1-1.2 equivalents of the tertiary amine base.

Q: What is the best solvent for this reaction? A: Aprotic solvents are required to prevent reaction with the acid chloride. Dichloromethane (DCM), Tetrahydrofuran (THF), diethyl ether, and toluene are all suitable choices.[8] DCM is often preferred due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies removal post-reaction.

Q: How can I monitor the progress of the reaction? A: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (3-chloro-2,2-dimethylpropanoyl chloride) and the appearance of the product (this compound).

Q: What are the key safety precautions for handling 3-chloro-2,2-dimethylpropanoyl chloride? A: 3-chloro-2,2-dimethylpropanoyl chloride is a corrosive, toxic, and moisture-sensitive liquid.[9][10] It is fatal if inhaled and causes severe skin burns and eye damage.[10] It also reacts with water or moist air to release toxic and corrosive hydrogen chloride gas.[9][10]

  • Always handle this chemical in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Keep it away from water and incompatible materials like strong oxidizing agents, alcohols, and bases.[9][10]

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Step 1: Reagent Preparation and Setup
  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, dissolve methylamine (2.2 equivalents) in anhydrous dichloromethane (DCM). If using a solution of methylamine in a solvent like THF or ethanol, ensure the final solvent is compatible. If using methylamine gas, bubble it through the anhydrous DCM.

  • Cool the flask to 0 °C using an ice-water bath.

Step 2: Reaction
  • Dissolve 3-chloro-2,2-dimethylpropanoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and load it into the dropping funnel.

  • Add the acid chloride solution dropwise to the stirred methylamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[15]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for an additional 2-4 hours. Monitor the reaction's completion via TLC.

Step 3: Workup and Purification
  • Cool the reaction mixture again in an ice bath.

  • Slowly add water to quench any unreacted acid chloride.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess methylamine)

    • Saturated aqueous NaHCO₃ (to remove acidic byproducts)

    • Brine (to remove residual water)

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or silica gel chromatography if necessary.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Prepare Methylamine Solution in Anhydrous DCM prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Slowly Add Acid Chloride Solution prep3->react1 Start Addition react2 Warm to Room Temperature react1->react2 react3 Stir for 2-4 hours & Monitor react2->react3 workup1 Quench with Water react3->workup1 Reaction Complete workup2 Liquid-Liquid Extraction (Wash with Acid, Base, Brine) workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Evaporate Solvent workup3->workup4 workup5 Purify (Recrystallization/Chromatography) workup4->workup5 final_product final_product workup5->final_product Final Product

Caption: Step-by-step experimental workflow.

Data Summary Table

ParameterRecommendationRationale / Potential Impact on Yield
Stoichiometry Acid Chloride : Methylamine (1 : 2.2) OR Acid Chloride : Amine : Base (1 : 1.1 : 1.2)Prevents protonation of the nucleophile by HCl byproduct, driving the reaction to completion.[5][6]
Temperature 0-5 °C during addition, then warm to RTExothermic reaction; controlling temperature minimizes side product formation.[11]
Solvent Anhydrous Dichloromethane (DCM) or THFAprotic and anhydrous conditions are crucial to prevent hydrolysis of the highly reactive acid chloride.[8][9]
Reaction Time 2-6 hours post-additionSufficient time for completion. Monitor by TLC to avoid potential degradation or side reactions from prolonged times.
Atmosphere Inert (Nitrogen or Argon)Protects moisture-sensitive reagents from atmospheric water, preventing hydrolysis and yield loss.[5]

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
  • Chem Help ASAP. (2019, November 12).
  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications.
  • ECHEMI. (n.d.). 3-Chloro-2,2-dimethylpropanoyl chloride Use and Manufacturing.
  • Google Patents. (n.d.). CN101311155A - Process for preparing chloro-pivalyl chloride.
  • Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results.
  • Ploypradith, P., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Tetrahedron Letters, 56(11), 1349-1353.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • Google Patents. (n.d.). CN1491932A - Process for preparing chloro pivaloyl chloride.
  • Saptal, V., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30567–30578.
  • Patsnap. (n.d.). Process for preparing chloro-pivalyl chloride.
  • ResearchGate. (2015, August 27). Can anyone help with the synthesis of a secondary amide from carboxylic acid?.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide.
  • Study.com. (n.d.). If propionyl chloride is added to one equivalent of methylamine, only a 50% yield of....
  • Organic Syntheses. (n.d.). The flask is resealed with the septum and is flushed with nitrogen....
  • Benchchem. (n.d.). 3-Chloropivaloyl chloride | 4300-97-4.
  • PMC - NIH. (2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).
  • ResearchGate. (2021, June 3). Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid.
  • ResearchGate. (2025, August 6). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
  • Google Patents. (n.d.). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
  • Organic Syntheses. (1979). Propenylamine, 1-chloro-N,N,2-trimethyl. Org. Synth., 59, 26.
  • PubChem. (n.d.). 3-Chloro-N-methylpropanamide.
  • PubChem. (n.d.). 3-chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium.
  • Biosynth. (n.d.). 3-Chloro-N,N-diethylpropanamide.
  • Sigma-Aldrich. (n.d.). 3-Chloro-2,2-dimethylpropionyl chloride 98 4300-97-4.
  • European Patent Office. (n.d.). EP 0276207 B1 - METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE.
  • ResearchGate. (2016, May 18). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol.
  • ECHEMI. (n.d.). 3-Chloro-2,2-dimethylpropanoyl chloride SDS, 4300-97-4 Safety Data Sheets.
  • ResearchGate. (2025, October 17). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation.
  • Clearsynth. (n.d.). 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride.
  • Biosynth. (n.d.). 3-Chloro-N-methoxy-N-methylpropanamide.
  • gsrs. (n.d.). 3-CHLORO-2,2-DIMETHYLPROPANOYL CHLORIDE.
  • ChemScene. (n.d.). 3-Chloro-N-(3-chloro-2-methylphenyl)propanamide.
  • precisionFDA. (n.d.). 3-CHLORO-2,2-DIMETHYLPROPANOYL CHLORIDE.
  • Google Patents. (n.d.). CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol.

Sources

"Optimization of reaction conditions (temperature, solvent, catalyst) for 3-Chloro-N,2,2-trimethylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of 3-Chloro-N,2,2-trimethylpropanamide Synthesis

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amidation reaction. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you achieve optimal yields, purity, and reaction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Core Reaction - Fundamentals and Common Sticking Points

Question: What is the fundamental reaction for synthesizing this compound, and what are the critical components?

Answer: The synthesis of this compound is typically achieved via a nucleophilic acyl substitution. The most direct route involves the reaction between 3-chloro-2,2-dimethylpropanoyl chloride (also known as chloropivaloyl chloride) and methylamine .

The key components and their roles are:

  • Acyl Chloride (3-chloro-2,2-dimethylpropanoyl chloride): This is the electrophile. The carbonyl carbon is highly reactive due to the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen.

  • Amine (Methylamine): This is the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon. Methylamine can be used in its gaseous form, as a solution in a solvent like THF or water, or generated from its hydrochloride salt.

  • Base (Acid Scavenger): This is a critical component. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl as it forms, producing a salt (e.g., triethylammonium chloride) that often precipitates from the reaction mixture.

Below is a diagram illustrating the general reaction workflow.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Byproducts R1 3-chloro-2,2-dimethylpropanoyl chloride Solvent Aprotic Solvent (e.g., DCM, THF, EtOAc) R1->Solvent Dissolved in R2 Methylamine (CH3NH2) R2->Solvent Base Triethylamine (Et3N) Base->Solvent Temp Controlled Temperature (e.g., 0 °C to RT) Solvent->Temp Reaction occurs under P1 This compound Temp->P1 Yields P2 Triethylammonium Chloride (Et3N·HCl Salt) Temp->P2

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Reaction Temperature

Question: My reaction is proceeding very slowly or appears incomplete. Should I increase the temperature?

Answer: Yes, a moderate increase in temperature can be beneficial, but it must be approached with caution. The steric hindrance from the two methyl groups at the C2 position (the pivaloyl core) can slow the rate of nucleophilic attack by methylamine.

  • Causality: Reaction rates are governed by kinetics, and providing more thermal energy increases the frequency and energy of molecular collisions, helping to overcome the activation energy barrier. For sterically hindered systems, this is often necessary.

  • Recommended Protocol: If you started the reaction at 0 °C for controlled addition, allow it to slowly warm to room temperature and stir for several hours (4-16 hours). If thin-layer chromatography (TLC) or another in-process check still shows significant starting material, you can gently heat the reaction to 35-45 °C. Refluxing in solvents like dichloromethane (DCM) (b.p. ~40 °C) is a common strategy.

  • Trustworthiness Check: Before increasing the temperature, ensure your reagents are pure and anhydrous. Water contamination will hydrolyze the starting acyl chloride to the unreactive carboxylic acid, mimicking a stalled reaction. Also, confirm that you have added at least one full equivalent of the base.

Question: I'm observing significant impurity formation in my crude product. Could the temperature be too high, and what side reactions should I be aware of?

Answer: Absolutely. High temperatures can promote undesirable side reactions, particularly given the functionality of your molecule.

  • Potential Side Reactions:

    • Elimination: The chlorine at the C3 position is susceptible to elimination, especially in the presence of a base and heat, to form an unsaturated amide. This is a common issue with β-halo amides.

    • Solvent Reaction: If you are using a nucleophilic solvent, it may compete with the amine. While less common with standard solvents, it's a possibility.

    • Double Acylation (if using primary amine from salt): If conditions are not carefully controlled, it's possible for the initially formed amide to be deprotonated and react with another molecule of the acyl chloride, though this is less likely with the sterically hindered pivaloyl chloride.

A troubleshooting decision tree for low yield is presented below.

G cluster_diagnosis Diagnosis cluster_solution Potential Solutions Start Low Yield Observed Check_SM Starting Material (SM) Still Present? Start->Check_SM Check_Impurity New Impurity Spots by TLC? Check_SM->Check_Impurity No Sol_Incomplete Incomplete Reaction: 1. Increase reaction time. 2. Gently increase temperature (to RT or 40°C). 3. Check base stoichiometry. Check_SM->Sol_Incomplete Yes Sol_Degradation Side Reactions/Degradation: 1. Run reaction at lower temp (0°C). 2. Use a less hindered, non-nucleophilic base. 3. Ensure anhydrous conditions. Check_Impurity->Sol_Degradation Yes Sol_Purity Reagent Purity Issue: 1. Re-purify starting materials. 2. Use fresh, anhydrous solvent. 3. Confirm amine concentration. Check_Impurity->Sol_Purity No

"Purification challenges of 3-Chloro-N,2,2-trimethylpropanamide and solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-N,2,2-trimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this sterically hindered amide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues encountered when purifying this compound.

Q1: What are the most probable impurities in a crude sample of this compound?

A1: The impurities in your crude product largely depend on the synthetic route employed. Assuming the common pathway of reacting 3-chloro-2,2-dimethylpropionyl chloride with 2,2-dimethylpropan-1-amine, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 3-chloro-2,2-dimethylpropionyl chloride

    • 2,2-dimethylpropan-1-amine

  • Side-Reaction Products:

    • Hydrolysis Product: 3-chloro-2,2-dimethylpropanoic acid, formed from the reaction of the acid chloride with moisture.

    • Amine Salts: 2,2-dimethylpropan-1-amine hydrochloride, which can form if HCl is generated during the reaction.

  • Solvent and Reagent Residues: Residual solvents used in the reaction and workup, as well as any catalysts or bases (e.g., triethylamine).

Q2: My product appears as an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue, especially with sterically hindered molecules that can have lower melting points and may be present with impurities that act as a eutectic mixture. Here are some immediate steps to take:

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure, solid product, add a tiny crystal to the solution to induce crystallization.

  • Cool slowly: Rapid cooling often promotes oiling out. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature using an ice bath.

  • Reduce the solvent volume: You may have too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Re-dissolve and change solvent: If the oil persists, you may need to re-dissolve it in a minimal amount of a good solvent and then add a poor solvent dropwise until turbidity appears, then proceed with slow cooling.

Q3: My yield after recrystallization is very low. What are the likely causes?

A3: A low recovery rate from recrystallization can be frustrating. The most common culprits are:

  • Using too much solvent: The product has some solubility even in the cold solvent. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.

  • Premature crystallization: If the product crystallizes while the solution is still warm (e.g., during hot filtration), you will lose a substantial amount of product. Ensure your filtration apparatus is pre-heated.

  • The crude product was not as pure as assumed: If the initial crude material contained a large percentage of impurities, the final yield of the pure compound will naturally be lower.

II. Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds. However, finding the right conditions for a sterically hindered molecule like this compound can be challenging.

Problem 1: Selecting an Appropriate Recrystallization Solvent

The Challenge: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solutions & Rationale:

  • Single Solvent System:

    • Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates for amides include polar solvents like ethanol, acetone, or acetonitrile.[1]

    • General Rules of Thumb: Solvents with functional groups similar to the compound often work well.[2] Given the amide functionality, polar aprotic solvents might be a good starting point.

  • Two-Solvent System:

    • Principle: Use a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).

    • Common Pairs:

      • Ethanol/Water

      • Acetone/Hexane

      • Ethyl Acetate/Hexane[2]

    • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). Reheat to get a clear solution and then allow it to cool slowly.

Troubleshooting Recrystallization Workflow

Recrystallization_Troubleshooting Start Crude this compound SelectSolvent Select Solvent System (Single or Two-Solvent) Start->SelectSolvent Dissolve Dissolve in Minimum Hot Solvent SelectSolvent->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Crystals Form Cool->Crystals Oil Product Oils Out Cool->Oil Issue NoCrystals No Crystals Form Cool->NoCrystals Issue Filter Filter and Dry Crystals->Filter PureProduct Pure Product Filter->PureProduct LowYield Low Yield Filter->LowYield Issue Scratch Scratch Flask Oil->Scratch Seed Add Seed Crystal Oil->Seed ReheatAddSolvent Reheat & Add More 'Good' Solvent Oil->ReheatAddSolvent Evaporate Evaporate Some Solvent NoCrystals->Evaporate ChangeSolvent Try Different Solvent NoCrystals->ChangeSolvent CheckMotherLiquor Check Mother Liquor for Product LowYield->CheckMotherLiquor OptimizeSolventVol Optimize Solvent Volume LowYield->OptimizeSolventVol

Caption: Troubleshooting workflow for the recrystallization of this compound.

III. Troubleshooting Guide: Chromatographic Purification

If recrystallization fails to provide a product of sufficient purity, column chromatography is the next logical step.

Problem 2: Poor Separation in Column Chromatography

The Challenge: Impurities are co-eluting with the desired product, leading to impure fractions.

Solutions & Rationale:

  • Thin-Layer Chromatography (TLC) Optimization:

    • Rationale: Before running a column, always optimize the solvent system using TLC. The ideal eluent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.

    • Suggested Starting Eluents: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a common starting point for amides.[1]

      • Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.

  • Column Packing and Loading:

    • Proper Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.

    • Concentrated Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This ensures the sample is loaded as a narrow band.

  • Gradient Elution:

    • Rationale: If there is a wide range of impurity polarities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation than an isocratic (constant solvent composition) elution.

Analytical Chromatography for Purity Assessment

To accurately assess the purity of your final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.

High-Performance Liquid Chromatography (HPLC)

  • Typical Setup: A reverse-phase C18 column is a good starting point for the analysis of moderately polar compounds like amides.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used.[3]

  • Detection: UV detection is suitable if the molecule has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.

Gas Chromatography (GC)

  • Applicability: GC is suitable if the compound is thermally stable and volatile enough. Given the structure of this compound, GC is a viable option.

  • Column: A mid-polarity column (e.g., a phenyl-substituted polysiloxane) is a reasonable starting point.

  • Detection: A Flame Ionization Detector (FID) provides good general sensitivity, while Mass Spectrometry (MS) can help in identifying unknown impurities by their mass fragmentation patterns.[4][5]

Quantitative Data Summary (Hypothetical)

The following table provides a hypothetical comparison of purification methods to illustrate how data can be used to select the optimal strategy.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)YieldThroughput
Single Recrystallization (Ethanol/Water)85%95%70%High
Column Chromatography (Hexanes:EtOAc)85%>99%50%Low
Sequential Recrystallization & Chromatography85%>99%35%Very Low

IV. Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature. If it dissolves readily, it is not a good single recrystallization solvent. If it is insoluble, heat the test tube. If it dissolves upon heating, it is a good candidate.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump or nitrogen line) to push the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualization of Key Concepts

Logical Relationship of Impurity Removal

Impurity_Removal Crude Crude Product (Amide + Impurities) AqueousWash Aqueous Wash (e.g., NaHCO3) Crude->AqueousWash Removes acidic impurities Recrystallization Recrystallization AqueousWash->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography If still impure Pure Pure Amide Recrystallization->Pure If pure Chromatography->Pure AcidChloride Unreacted Acid Chloride Amine Unreacted Amine CarboxylicAcid Hydrolysis Product

Caption: Logical flow for the removal of common impurities from this compound.

VI. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chadwick, R. C., et al. (2014). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom R1 HPLC column. [Link]

  • PrepChem. (2023). Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Sabila, P., et al. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 13-18. [Link]

  • Frank, A. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]

  • [Gas chromatographic determination of micro organic impurities in 3-chloro-2-hydroxypropyl trimethyl ammonium chloride]. (2012). Se Pu, 30(8), 849-852. [Link]

  • Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. [Link]

Sources

Technical Support Center: A Guide to the Purification of 3-Chloro-N,2,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth, troubleshooting-focused answers to common questions encountered during the purification of crude 3-Chloro-N,2,2-trimethylpropanamide. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable impurities in my crude this compound sample?

A1: Understanding potential impurities is the cornerstone of designing an effective purification strategy. Given that the synthesis of this compound typically involves the reaction of 3-chloro-2,2-dimethylpropionyl chloride with methylamine in the presence of a base, your crude product likely contains a mixture of unreacted starting materials and reaction byproducts.[1][]

Table 1: Common Impurities and Their Origin

ImpurityChemical StructureOriginKey Removal Strategy
Unreacted Methylamine CH₃NH₂Excess reagent used to drive the reaction to completion.Acidic Wash (Liquid-Liquid Extraction)
Unreacted 3-chloro-2,2-dimethylpropionyl chloride (CH₃)₂C(CH₂Cl)COClIncomplete reaction. Highly reactive and may hydrolyze.Basic Wash (hydrolyzes to the carboxylate salt)
3-chloro-2,2-dimethylpropanoic acid (CH₃)₂C(CH₂Cl)COOHHydrolysis of the starting acyl chloride by moisture.Basic Wash (Liquid-Liquid Extraction)
Triethylamine Hydrochloride (C₂H₅)₃N·HClSalt byproduct if triethylamine is used as the base.Water Wash (Liquid-Liquid Extraction)
Residual Solvents e.g., Dichloromethane, TolueneReaction or workup solvents.Evaporation (Rotary Evaporator), High Vacuum
Q2: I have a dark, oily crude product. What is the most effective initial purification step?

A2: An oily or discolored appearance often indicates the presence of both acidic and basic impurities. The most robust initial purification technique is a Liquid-Liquid Extraction (LLE) . This method leverages the differential solubilities of your target compound and impurities in immiscible liquid phases.[3][4] By manipulating the pH of an aqueous phase, you can selectively ionize (and thus solubilize) acidic and basic impurities, pulling them out of the organic phase that contains your desired neutral amide.[5][6]

The general principle involves dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it sequentially with acidic, basic, and neutral aqueous solutions.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude product) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. Drain the lower aqueous layer, which now contains protonated basic impurities like residual methylamine.[6]

  • Basic Wash: Add an equal volume of dilute aqueous base (e.g., 1 M NaHCO₃ or Na₂CO₃ solution). Repeat the shaking and venting process. The basic solution will react with and extract acidic impurities, such as 3-chloro-2,2-dimethylpropanoic acid, into the aqueous layer.[5] Drain the aqueous layer.

  • Brine Wash: Add an equal volume of saturated NaCl solution (brine). This wash removes residual water and helps to break up any emulsions. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the partially purified product.

LLE_Workflow crude Crude Product in Organic Solvent acid_wash Wash with 1 M HCl (aq) crude->acid_wash Removes Basic Impurities base_wash Wash with 1 M NaHCO3 (aq) acid_wash->base_wash brine_wash Wash with Brine (aq) base_wash->brine_wash Removes Acidic Impurities dry Dry Organic Layer (e.g., MgSO4) brine_wash->dry Removes Bulk Water concentrate Concentrate (Rotary Evaporator) dry->concentrate purified Partially Purified Product concentrate->purified

Caption: Liquid-Liquid Extraction Workflow.

Q3: My product is a solid after extraction but still appears impure. How can I improve its purity?

A3: For solid compounds, recrystallization is a powerful and often preferred purification technique over chromatography due to its efficiency and scalability.[7] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain soluble (or insoluble) at all temperatures.

How to Select a Recrystallization Solvent System:

The ideal solvent will dissolve your compound completely when hot but yield a high recovery of pure crystals upon cooling.

  • Screening: Test the solubility of a small amount of your product (~20-30 mg) in various solvents (~0.5 mL) at room temperature and then with heating.

  • Ideal Properties:

    • Good Solvent (when hot): The compound should fully dissolve in a minimal amount of boiling solvent.

    • Poor Solvent (when cold): The compound should precipitate significantly upon cooling.

    • Volatility: The solvent should have a relatively low boiling point for easy removal.

    • Inertness: The solvent must not react with your compound.

Table 2: Suggested Solvents for Screening

Solvent ClassExample SolventsRationale
Alcohols Ethanol, IsopropanolGood for moderately polar compounds.
Esters Ethyl AcetateOften a good starting point for amides.
Hydrocarbons Hexanes, Heptane, TolueneGood "anti-solvents" to use in a binary system.
Ketones AcetonePolar, but use with caution due to low boiling point.
Ethers Diethyl EtherGenerally too volatile for effective recrystallization alone.
Other Acetonitrile, WaterAcetonitrile is excellent for many amides; water can be used as an anti-solvent.[7]

If a single solvent is not ideal, a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be highly effective. Dissolve the compound in the "good" solvent at its boiling point, then add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy. Add a few more drops of the good solvent to clarify, then allow it to cool slowly.

Q4: Recrystallization failed to remove a key impurity. What is the next logical step?

A4: When impurities have very similar solubility profiles to your target compound, flash column chromatography is the method of choice.[8] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).

Experimental Workflow: Flash Column Chromatography

  • Solvent System Selection (TLC):

    • Develop a solvent system using Thin Layer Chromatography (TLC).

    • Dissolve a small sample of your material in a solvent like dichloromethane.

    • Spot the TLC plate and elute with various mixtures of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate).

    • The ideal solvent system will give your target compound an R_f value of ~0.3-0.4 and show clear separation from all impurity spots.

  • Column Packing:

    • Pack a glass column with silica gel, either as a dry powder followed by the eluent or as a slurry. Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chosen mobile phase or a stronger solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Add the mobile phase to the top of the column and apply gentle positive pressure (using air or nitrogen).

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a stain.

  • Isolation:

    • Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to obtain your final, purified compound.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Develop Solvent System (TLC, Rf ≈ 0.35) pack 2. Pack Column (Silica Gel) load 3. Load Sample (Wet or Dry Loading) elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine isolate 8. Evaporate Solvent combine->isolate final Pure Product isolate->final

Caption: Flash Column Chromatography Workflow.

Q5: How do I confirm the purity and identity of my final product?

A5: A combination of analytical techniques should be used to confirm the success of your purification and verify the structure of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. A pure sample will show clean signals corresponding to the protons and carbons of this compound, with an absence of peaks from starting materials or byproducts.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously assess purity and provide mass data.[9]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A pure sample should ideally show a single, sharp peak.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

Q6: What are the critical safety precautions for handling these materials?

A6: Adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle all volatile organic solvents and chlorinated compounds inside a certified chemical fume hood to avoid inhalation.[10]

  • Chemical Hazards: this compound and related chlorinated organic compounds should be treated as potentially toxic and irritant. Avoid skin and eye contact.[10][12][13] Acyl chlorides are corrosive and react violently with water.

  • Waste Disposal: Dispose of all chemical waste (solid and liquid) in appropriately labeled containers according to your institution's hazardous waste disposal guidelines.

References

  • Green Chemistry. Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. RSC Publishing.
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  • Biotage. How should I purify a complex, polar, amide reaction mixture?. Biotage.
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  • PubChem. 3-Chloro-N-methylpropanamide. National Center for Biotechnology Information.
  • PubChem. 3-chloro-N-hydroxy-2,2-dimethylpropanamide. National Center for Biotechnology Information.
  • Echemi. 3-Chloro-N,N,2-trimethyl-1-propanamine SDS. Echemi.com.
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  • ACS Publications. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters.
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  • Sciencemadness.org. Preparation of N-Chloroamides Using Trichloroisocyanuric Acid. Synthetic Communications.
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  • ResearchGate. What is the best technique for amide purification?. ResearchGate.
  • PubChem. 3-chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium. National Center for Biotechnology Information.
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  • PubChem. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. National Center for Biotechnology Information.
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  • PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants.
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"Preventing the degradation of 3-Chloro-N,2,2-trimethylpropanamide during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-N,2,2-trimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions (FAQs) rooted in the fundamental principles of chemical stability and reaction kinetics.

I. Understanding the Molecule: The Key to Stability

This compound is a tertiary amide. The stability of this molecule is primarily dictated by the amide bond and the presence of a chloro- substituent. Amide bonds are generally robust; however, they are susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] The presence of the chlorine atom introduces an additional consideration, as halogenated compounds can have unique reactivity and degradation pathways.

II. Troubleshooting Guide: Common Degradation Issues and Solutions

This section addresses specific issues that you may encounter during the storage and handling of this compound.

Issue 1: Loss of Purity Over Time, Suspected Hydrolysis

Symptoms:

  • A decrease in the primary peak corresponding to this compound in your analytical chromatogram (e.g., HPLC, GC).

  • The appearance of new peaks, potentially corresponding to 3-chloro-2,2-dimethylpropanoic acid and trimethylamine.

  • A noticeable change in the pH of your sample if it is in solution.

Root Cause Analysis: The most probable cause is the hydrolysis of the amide bond. This reaction breaks the C-N bond, yielding a carboxylic acid and an amine.[1][2] The rate of this hydrolysis is significantly influenced by the presence of water and is catalyzed by both acids and bases.[1][3]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][4]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[1][3]

Solutions:

  • Strict Moisture Control:

    • Action: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).

    • Rationale: By minimizing the presence of water, a key reactant in the hydrolysis reaction is limited, thereby slowing down the degradation process. For highly sensitive applications, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

  • Control of Storage Atmosphere:

    • Action: Purge the storage container with an inert gas like nitrogen or argon before sealing.

    • Rationale: This displaces atmospheric moisture and oxygen. While oxygen is not a direct participant in hydrolysis, it can contribute to other oxidative degradation pathways, and its removal is a good general practice for long-term stability.

  • pH Management for Solutions:

    • Action: If storing in solution, use a buffered system to maintain a neutral pH. The optimal pH for amide stability is generally near neutral (pH 7).[6][7]

    • Rationale: Both acidic and basic conditions catalyze hydrolysis.[8][9] Maintaining a neutral pH minimizes the rates of both catalytic pathways.

Issue 2: Discoloration or Formation of Unknown Impurities

Symptoms:

  • The solid material develops a yellow or brown tint.

  • Unexpected peaks appear in analytical data that do not correspond to the expected hydrolysis products.

Root Cause Analysis: Discoloration can be a sign of various degradation processes, including:

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate decomposition reactions.

  • Reaction with Impurities: Trace impurities in the storage container or from the synthesis process can react with the compound.

  • Oxidative Degradation: While less common for amides themselves, other parts of the molecule or impurities could be susceptible to oxidation.

Solutions:

  • Protection from Light:

    • Action: Store the compound in an amber vial or a container wrapped in aluminum foil.[10]

    • Rationale: This prevents exposure to light and minimizes the risk of photodegradation.

  • Use of High-Purity Containers:

    • Action: Use storage vials made of inert materials, such as borosilicate glass (Type I) or amber glass.

    • Rationale: Avoids potential leaching of contaminants from the container material that could catalyze degradation.

  • Inert Atmosphere Storage:

    • Action: As mentioned previously, storing under an inert atmosphere can prevent oxidative degradation.[5]

    • Rationale: Replacing oxygen with an inert gas like nitrogen or argon removes a key reactant for oxidation.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage temperature conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at low temperatures, such as in a refrigerator (2-8 °C) or a freezer (-20 °C).[11] Lower temperatures slow down the rate of all chemical reactions, including degradation pathways. For short-term storage, room temperature may be acceptable if the compound is protected from moisture and light.[12]

Q2: How can I detect the degradation of this compound?

A2: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products. A decrease in the area of the main peak and the appearance of new peaks over time is indicative of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also suitable for monitoring the purity of the compound and identifying volatile degradation products.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the formation of degradation products by observing the appearance of new signals corresponding to the hydrolyzed acid and amine.

Q3: Is it better to store the compound as a solid or in solution?

A3: Storing the compound as a dry solid is generally preferred for long-term stability.[5] In the solid state, the mobility of molecules is restricted, and the exposure to potential reactants like water is minimized. If you must store it in solution, use a high-purity, anhydrous, aprotic solvent and store it at a low temperature.

Q4: Are there any incompatible materials I should avoid when storing or handling this compound?

A4: Yes. Avoid storing this compound with or near:

  • Strong Acids and Bases: These will catalyze hydrolysis.[12][14] Keep it segregated from acidic and basic solutions and store in a dedicated cabinet for neutral compounds if possible.[10][15]

  • Strong Oxidizing Agents: To prevent potential oxidative degradation.

  • Water/Aqueous Solutions: To prevent hydrolysis.[10]

Always consult the Safety Data Sheet (SDS) for specific incompatibility information.[14]

IV. Experimental Protocols and Visualizations

Protocol 1: Recommended Storage Procedure
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere (Optional but Recommended): Place the vial in a desiccator or glovebox. If using a standard vial, gently flush the headspace with dry nitrogen or argon gas before sealing.

  • Sealing: Tightly seal the vial to prevent moisture ingress.

  • Labeling: Clearly label the container with the compound name, date of storage, and any special handling precautions.

  • Storage Location: Place the sealed vial in a refrigerator (2-8 °C) or freezer (-20 °C) away from incompatible materials.[11]

Diagram: Key Degradation Pathway

The primary degradation pathway for this compound is hydrolysis. This can be visualized as follows:

G compound This compound products Degradation Products compound->products Hydrolysis water H₂O water->products acid_base Acid or Base Catalyst acid_base->products Catalyzes carboxylic_acid 3-chloro-2,2-dimethylpropanoic acid products->carboxylic_acid amine Trimethylamine products->amine G start Degradation Suspected purity_loss Purity Loss / New Peaks? start->purity_loss discoloration Discoloration? purity_loss->discoloration No hydrolysis Likely Hydrolysis purity_loss->hydrolysis Yes other_degradation Photodegradation or Oxidation? discoloration->other_degradation Yes solution1 Control Moisture (Desiccator) Control pH (Neutral Buffer) hydrolysis->solution1 solution2 Protect from Light (Amber Vial) Store under Inert Atmosphere other_degradation->solution2

Caption: Troubleshooting flowchart for degradation issues.

V. Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8 °C or -20 °CSlows down the rate of chemical degradation. [11]
Light Store in amber vials or protect from light.Prevents photodegradation. [10]
Moisture Store in a desiccator or under an inert atmosphere.Minimizes hydrolysis, the primary degradation pathway. [5]
pH (Solutions) Maintain a neutral pH using a buffer.Amide hydrolysis is catalyzed by both acids and bases. [6][7]
Container Use inert glass (e.g., borosilicate) with PTFE-lined caps.Prevents reaction with or leaching from the container.
Incompatibilities Segregate from strong acids, bases, and oxidizing agents.Avoids catalyzed degradation and other hazardous reactions. [14][15]

By implementing these storage and handling procedures, you can significantly enhance the shelf-life and maintain the purity of your this compound, ensuring the integrity of your research and development activities.

References

  • Allen, A. D.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis. YouTube.
  • Chemistry Steps.
  • University of Calgary. Ch20 : Amide hydrolysis. University of Calgary.
  • Eriksson, M. A., Härd, T., & Nilsson, L.
  • The Royal Society of Chemistry. (2019, December 18). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. The Royal Society of Chemistry.
  • USC Environmental Health & Safety. Chemical Segregation and Storage. University of Southern California.
  • ACS Publications. (2002).
  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno.
  • Environmental Health & Safety. Chemical Storage and Segregation. University of California, San Diego.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Chemical Communications (RSC Publishing). (2024, March 8). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides.
  • CCPS (Center for Chemical Process Safety). (2010).
  • University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • The Royal Society of Chemistry. (2019, November 11). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry.
  • UCSD – Blink. (2024, March 3). Chemical Compatibility Guidelines. University of California, San Diego.
  • Analytical Methods. Ministry of the Environment, Government of Japan.
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  • ResearchGate. Convergence of degradation pathways for aromatic and chloroaromatic...
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  • Benchchem. Cross-Validation of Analytical Methods for 1-(3-Chlorophenyl)
  • Practices for Proper Chemical Storage. University of the Sciences in Philadelphia.
  • Echemi. 3-CHLORO-N-(3-METHYLPHENYL)
  • Biosynth. 3-Chloro-N,N-diethylpropanamide | 28226-88-2 | DBA22688. Biosynth.
  • PubChem. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378. PubChem.
  • PubChem. 3-chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium. PubChem.
  • PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives & Contaminants.

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Technical Support Center: Isolation and Purification of High-Purity 3-Chloro-N,2,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Chloro-N,2,2-trimethylpropanamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of isolating and purifying this compound to high purity.

Introduction

The synthesis of this compound, typically via the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with N,N-dimethylamine, is often followed by a series of workup and purification steps that are critical for obtaining a product of high purity. The presence of a reactive chlorine atom and the tertiary amide functionality can introduce specific challenges. This guide is structured to address these issues head-on, providing not just procedural steps but the underlying chemical principles to empower you to make informed decisions in your own experiments.

Troubleshooting Guide

This section addresses common problems encountered during the workup and purification of this compound in a question-and-answer format.

Issue 1: Low Yield of Isolated Product After Aqueous Workup

Question: I've performed the amidation reaction and proceeded with a standard aqueous workup, but my isolated yield of this compound is significantly lower than expected based on initial reaction monitoring (e.g., TLC or LC-MS). What are the likely causes?

Answer:

Low yields after aqueous workup in amide synthesis can often be attributed to several factors. Understanding the chemistry of the workup is key to diagnosing the problem.

  • Formation of Unreactive Ammonium Salts: A common pitfall is the acid-base reaction between the carboxylic acid starting material (if the acyl chloride starting material has hydrolyzed) and the amine. This forms an ammonium carboxylate salt which is water-soluble and will be lost to the aqueous phase during extraction. To mitigate this, ensure your reaction goes to completion and that the workup is designed to handle any unreacted starting materials effectively.

  • Hydrolysis of the Acyl Chloride Starting Material: 3-Chloro-2,2-dimethylpropanoyl chloride is reactive and susceptible to hydrolysis, especially if there is moisture in the reaction or during the initial stages of workup. This hydrolysis reaction forms the corresponding carboxylic acid, 3-chloro-2,2-dimethylpropanoic acid, which will not form the desired amide.[1]

  • Product Partitioning into the Aqueous Layer: While this compound is an organic molecule, its polarity might lead to some solubility in the aqueous phase, especially if large volumes of water are used or if the pH is not optimal.

Workflow for Diagnosing and Mitigating Low Yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Unreacted Starting Materials in the Crude Product

Question: My crude this compound, after evaporation of the organic solvent, is contaminated with unreacted 3-chloro-2,2-dimethylpropanoic acid and/or N,N-dimethylamine. How can I effectively remove these?

Answer:

The removal of unreacted starting materials is a classic purification challenge that can be addressed with a well-designed liquid-liquid extraction strategy. The key is to exploit the different acid-base properties of the components.

  • Removing Unreacted Carboxylic Acid: 3-chloro-2,2-dimethylpropanoic acid can be removed by washing the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is generally effective. The carboxylic acid will be deprotonated to form the corresponding carboxylate salt, which is highly soluble in the aqueous layer.

    Reaction: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

  • Removing Unreacted Amine: Unreacted N,N-dimethylamine, being basic, can be removed by washing the organic layer with a dilute aqueous acid. A 1M solution of hydrochloric acid (HCl) is a common choice. The amine will be protonated to form a water-soluble ammonium salt.

    Reaction: R₂NH + HCl → R₂NH₂⁺Cl⁻

Step-by-Step Liquid-Liquid Extraction Protocol:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl solution. Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Add an equal volume of saturated NaHCO₃ solution to the organic layer. Shake and vent.

  • Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drain the brine layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

Caption: Liquid-liquid extraction workflow for impurity removal.

Issue 3: Difficulty in Crystallizing the Final Product

Question: After workup and solvent evaporation, my this compound is an oil and I am struggling to induce crystallization. What can I do?

Answer:

The inability of a compound to crystallize is often due to the presence of impurities that disrupt the formation of a crystal lattice. However, the choice of solvent and crystallization technique also plays a crucial role.

  • Purity Assessment: Before attempting recrystallization, it's essential to assess the purity of your oily product. Techniques like ¹H NMR or GC-MS can help identify the nature and level of impurities. If significant impurities are present, a chromatographic purification step might be necessary before attempting crystallization.

  • Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar amide like this compound, you might consider the following:

    • Single Solvents: Polar solvents like ethanol, acetone, or acetonitrile can be good starting points.[2]

    • Mixed Solvent Systems: A mixed solvent system can be very effective. This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. For polar compounds, a common pairing is a polar "good" solvent like ethanol or acetone with a non-polar "poor" solvent like hexane or heptane. Another option is a polar protic solvent with water.

Recrystallization Protocol (Mixed Solvent System):

  • Dissolve the oily product in a minimal amount of a hot "good" solvent (e.g., acetone).

  • While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (this is the point of saturation).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

  • Once at room temperature, you can further induce crystallization by placing the flask in an ice bath.

  • If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Solvent SystemPolarityComments
Acetone/HexaneMixedA good starting point for moderately polar compounds. Acetone provides good solubility when hot.
Ethanol/WaterMixedSuitable for polar compounds that are soluble in ethanol. Water acts as the anti-solvent.
Ethyl Acetate/HeptaneMixedAnother common choice for compounds of intermediate polarity.
AcetonitrilePolarCan be a good single solvent for recrystallization of polar amides.[2]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for this compound?

A1: The ¹H NMR spectrum of this compound is expected to show three distinct signals:

  • A singlet for the two methyl groups on the quaternary carbon (C(CH₃)₂), typically around 1.2-1.4 ppm.

  • A singlet for the chloromethyl group (CH₂Cl), typically around 3.6-3.8 ppm.

  • Two singlets for the N,N-dimethyl groups (N(CH₃)₂), which may be broadened due to restricted rotation around the C-N amide bond. These would appear in the region of 2.8-3.2 ppm.

Q2: Is there a risk of the chloro group reacting during a basic wash (e.g., with NaOH or NaHCO₃)?

A2: While the alpha-chloro amide is susceptible to nucleophilic substitution, a brief wash with a mild base like sodium bicarbonate at room temperature is generally safe. However, prolonged exposure to strong bases (like concentrated NaOH) or heating under basic conditions should be avoided as it could lead to hydrolysis of the amide or substitution of the chloride.

Q3: What is a suitable mobile phase for purifying this compound by column chromatography?

A3: For a polar compound like this compound on a normal phase silica gel column, a gradient of ethyl acetate in a non-polar solvent like hexane or heptane is a good starting point. For very polar impurities, adding a small percentage of methanol to the ethyl acetate may be necessary. It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q4: How can I monitor the progress of my amidation reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. You should spot the starting materials (3-chloro-2,2-dimethylpropanoyl chloride and N,N-dimethylamine) and the reaction mixture on a TLC plate. The product, being an amide, will likely have a different polarity and thus a different Rf value than the starting materials. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for monitoring the reaction, as it can confirm the formation of the product by its mass.

Q5: My final product has a slight yellow tint. What could be the cause and how can I remove it?

A5: A yellow tint can be due to trace impurities formed during the reaction or from the degradation of starting materials. If the impurity is colored and has a different polarity from your product, column chromatography is often the most effective way to remove it. Sometimes, recrystallization with the addition of a small amount of activated charcoal to the hot solution (followed by hot filtration to remove the charcoal) can help decolorize the product.

References

  • Google Patents. (n.d.). CN101311155A - Process for preparing chloro-pivalyl chloride.
  • PubChem. (n.d.). 3-Chloro-2,2-dimethylpropanoyl chloride. [Link]

  • Chemguide. (n.d.). The Preparation of Amides. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Fiveable. (n.d.). N,N-disubstituted amides Definition. [Link]

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"Identifying and characterizing byproducts of 3-Chloro-N,2,2-trimethylpropanamide reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-N,2,2-trimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Understanding the Reactivity of this compound

This compound is a versatile reagent, but its structure presents a unique combination of functional groups that can lead to several potential side reactions. The primary reactive sites are the electrophilic carbon bearing the chlorine atom and the amide functionality itself. The presence of the gem-dimethyl group on the adjacent carbon significantly influences the reaction pathways.

Key Structural Features and Their Implications:
  • Primary Alkyl Chloride: The chlorine atom is attached to a primary carbon, which is typically susceptible to S(_N)2 reactions. However, the adjacent quaternary carbon introduces significant steric hindrance.

  • gem-Dimethyl Group: This structural motif can sterically hinder intermolecular reactions at the α-carbon. Conversely, it can promote intramolecular reactions through the Thorpe-Ingold effect, which brings reactive ends of a molecule closer together.[1][2][3]

  • Amide Group: The amide functional group is generally stable but can undergo hydrolysis under acidic or basic conditions. The nitrogen atom can also act as an intramolecular nucleophile.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses common problems encountered during reactions involving this compound.

Problem 1: Low or No Yield of the Desired Product in Nucleophilic Substitution Reactions

Question: I am trying to perform a nucleophilic substitution (S(_N)2) on this compound with a strong nucleophile, but I am observing very low conversion to my desired product. What could be the issue?

Answer:

This is a common challenge due to the significant steric hindrance posed by the gem-dimethyl group adjacent to the primary chloride. This steric bulk impedes the backside attack required for a typical S(_N)2 reaction.[4][5][6]

Troubleshooting Steps:

  • Reaction Conditions:

    • Elevated Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, be cautious as this can also promote elimination byproducts.

    • Choice of Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred for S(_N)2 reactions as it solvates the cation of the nucleophilic salt without strongly solvating the nucleophile.

  • Alternative Reaction Pathways:

    • If direct S(_N)2 is failing, consider if an S(_N)1-type mechanism could be promoted, although formation of a primary carbocation is generally unfavorable.

    • Consider the possibility of elimination as a competing reaction, especially with sterically hindered and/or basic nucleophiles.

dot

Caption: Troubleshooting workflow for low yield in S(_N)2 reactions.

Problem 2: Identification of an Unexpected Byproduct with a Molecular Weight of 113.16 g/mol

Question: During a reaction with a strong, non-nucleophilic base like DBU, I isolated a significant byproduct with a molecular weight of 113.16 g/mol . My starting material was this compound. What is this byproduct?

Answer:

The observed molecular weight corresponds to the loss of HCl from the starting material, suggesting an elimination reaction . The likely byproduct is N,2,2-trimethyl-2-propenamide .

Reaction:

This compound


  N,2,2-trimethyl-2-propenamide + HCl

Characterization of N,2,2-trimethyl-2-propenamide:

Technique Expected Observations
Mass Spec (EI) Molecular ion (M

) at m/z = 113.[7]
¹H NMR Signals corresponding to vinyl protons, two methyl groups, and an N-methyl group.
¹³C NMR Signals for a quaternary carbon, two methyl carbons, an amide carbonyl, and two sp² carbons of the double bond.
FTIR C=C stretch (~1630 cm⁻¹), in addition to the amide C=O stretch (~1650 cm⁻¹).

dot

Caption: Formation of elimination byproduct.

Problem 3: Formation of a Cyclic Byproduct, Especially Under Basic Conditions

Question: I'm observing a byproduct that seems to have the same molecular formula as my desired substitution product, but with different spectral properties. Could an intramolecular reaction be occurring?

Answer:

Yes, the structure of this compound is predisposed to intramolecular cyclization, particularly under basic conditions. The gem-dimethyl group facilitates this through the Thorpe-Ingold effect , which favors ring formation.[1][2][3] The likely cyclic byproduct is 1,2,2-trimethyl-3-azetidinone .

Reaction Mechanism:

  • The base deprotonates the amide nitrogen, making it nucleophilic.

  • The resulting anion undergoes an intramolecular S(_N)2 reaction, attacking the carbon bearing the chlorine and displacing it.

Characterization of 1,2,2-trimethyl-3-azetidinone:

Technique Expected Observations
Mass Spec (EI) Molecular ion (M

) at m/z = 113.
¹H NMR Absence of the -CH₂Cl protons and the appearance of signals corresponding to the azetidinone ring protons.
¹³C NMR A downfield shift for the carbonyl carbon due to the strained four-membered ring.
FTIR The C=O stretch of the β-lactam will be at a higher frequency (~1750 cm⁻¹) compared to an acyclic amide.

dot

Caption: Pathway to β-lactam formation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the expected hydrolysis products of this compound?

  • Acidic Hydrolysis: This will yield 3-chloro-2,2-dimethylpropanoic acid and methylammonium chloride . The amine is protonated by the acid.

  • Basic Hydrolysis: This will produce the carboxylate salt of 3-chloro-2,2-dimethylpropanoic acid and methylamine .

Q2: How can I minimize the formation of the elimination byproduct, N,2,2-trimethyl-2-propenamide?

To favor substitution over elimination:

  • Use a less sterically hindered, highly nucleophilic reagent that is not strongly basic.

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Avoid using strong, bulky bases.

Q3: What analytical techniques are best for identifying these byproducts?

A combination of techniques is ideal:

  • GC-MS: Excellent for separating volatile components of the reaction mixture and providing initial identification based on mass-to-charge ratio and fragmentation patterns.[1]

  • ¹H and ¹³C NMR Spectroscopy: Essential for unambiguous structure elucidation of isolated byproducts.[1]

  • FTIR Spectroscopy: Useful for identifying key functional groups (e.g., C=C, β-lactam C=O) that differentiate the byproducts from the starting material and desired product.

Q4: I am synthesizing this compound from 3-chloro-2,2-dimethylpropanoyl chloride and methylamine. What are the potential impurities from this synthesis?

The primary impurity is often the corresponding carboxylic acid , 3-chloro-2,2-dimethylpropanoic acid, which can arise from any residual water reacting with the highly reactive acid chloride.[8][9][10][11][12] Excess methylamine can also be present.

Section 4: Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • GC Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Compare the obtained mass spectra with library databases (e.g., NIST) and the expected fragmentation patterns of potential byproducts.

References

  • Wikipedia. (2023, October 27). Thorpe–Ingold effect. Retrieved from [Link]

  • Shaw, B. R., & Ou, T. (2021). Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. Molecules, 26(15), 4645. [Link]

  • Zhang, J., Schmalz, H.-G. (2006). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • ResearchGate. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Intramolecular reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3668196A - 3-azetidinols.
  • PubChem. (n.d.). N,2,2-Trimethylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Retrieved from [Link]

  • ScienceDirect. (n.d.). Azetidine Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Impactfactor. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenamide, N,N-dimethyl-. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenamide, N,N,2-trimethyl-. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N,N,2-trimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). N,N,2-trimethylpropanamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanamine, N,N,2-trimethyl-. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenamide, N,N-dimethyl-. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, 2,2-dimethyl-. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, 2,2-dimethyl-. Retrieved from [Link]

  • PMC. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Retrieved from [Link]

  • YouTube. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions. Retrieved from [Link]

  • YouTube. (2020, June 10). SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons. Retrieved from [Link]

  • PubChem. (n.d.). 3-hydroxy-N,N-dimethylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 1 H NMR data of the compounds R 1 R 2 N-C(CH 3 )y(CN) 2. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenamide, N,N'-methylenebis-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N,N,2-trimethyl (CAS 21678-37-5). Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-Propenamide, N,N,2-trimethyl-. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-N-methylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-N,N,N-trimethyl-3-phenyl-3-(thiophen-2-yl)propan-1-aminium iodide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-3-hydroxy-2-methylpropanamide. Retrieved from [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 3-Chloro-N,2,2-trimethylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-N,2,2-trimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory to a pilot plant scale. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and successful scale-up.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis and scale-up of this compound.

Q1: What is the most common and scalable synthesis route for this compound?

The most direct and industrially viable route is the nucleophilic acyl substitution of 3-chloropivaloyl chloride with methylamine. This reaction is typically carried out in a suitable solvent with a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is critical for controlling the reaction rate and minimizing side products, especially during scale-up.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns are the exothermic nature of the reaction between 3-chloropivaloyl chloride and methylamine, and the handling of the corrosive and reactive acyl chloride. In a pilot plant setting, inadequate heat management can lead to a thermal runaway. Proper reactor design with efficient cooling, controlled addition of reagents, and continuous temperature monitoring are paramount.[1] Additionally, appropriate personal protective equipment (PPE) and emergency procedures must be in place.

Q3: What are the expected major impurities in this synthesis?

Potential impurities include unreacted starting materials (3-chloropivaloyl chloride and methylamine), over-alkylation products (if a large excess of methylamine is used), and hydrolysis of the acyl chloride to 3-chloropivalic acid if moisture is present. At elevated temperatures, elimination of HCl to form an unsaturated amide is also a possibility.

Q4: What analytical techniques are recommended for in-process control and final product analysis?

For in-process control, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting materials. For final product analysis and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

II. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis and scale-up of this compound.

Problem 1: Low Product Yield

A lower than expected yield can be attributed to several factors. A logical troubleshooting workflow is essential to pinpoint the root cause.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions No Issue reagent_issue Impure or Incorrectly Weighed Reagents check_reagents->reagent_issue Issue Found check_workup Analyze Aqueous and Organic Layers from Work-up for Product Loss check_conditions->check_workup No Issue conditions_issue Sub-optimal Temperature or Incomplete Reaction check_conditions->conditions_issue Issue Found check_purification Evaluate Purification Method for Product Loss check_workup->check_purification No Issue workup_issue Product Remaining in Aqueous Layer or Emulsion Formation check_workup->workup_issue Issue Found side_reactions Investigate Potential Side Reactions (e.g., Hydrolysis) check_purification->side_reactions No Issue purification_issue Product Loss During Distillation or Recrystallization check_purification->purification_issue Issue Found side_reaction_issue Formation of Byproducts (e.g., 3-chloropivalic acid) side_reactions->side_reaction_issue Side Product Identified solution Implement Corrective Actions reagent_issue->solution conditions_issue->solution workup_issue->solution purification_issue->solution side_reaction_issue->solution

Caption: Troubleshooting workflow for low product yield.

Corrective Actions:

  • Reagent Purity: Ensure the 3-chloropivaloyl chloride is of high purity and free from hydrolysis. Use anhydrous solvents to prevent the formation of 3-chloropivalic acid.

  • Stoichiometry: Carefully control the molar ratio of methylamine to 3-chloropivaloyl chloride. A slight excess of methylamine can ensure complete conversion of the acyl chloride.

  • Temperature Control: Maintain the recommended reaction temperature. At a larger scale, the exothermic nature of the reaction requires efficient cooling to prevent side reactions.

  • Work-up Procedure: Optimize the extraction process. Multiple extractions with a suitable organic solvent may be necessary. If emulsions form, consider adding brine or adjusting the pH.

  • Purification: If using distillation, ensure the vacuum is stable and the temperature is not excessively high to prevent product decomposition. For recrystallization, select a solvent system that provides good recovery.

Problem 2: High Impurity Profile in the Final Product

The presence of significant impurities can affect the quality and performance of the final product. Identifying and mitigating the source of these impurities is crucial.

Common Impurities and Their Mitigation:

ImpurityPotential CauseMitigation Strategy
3-Chloropivalic Acid Hydrolysis of 3-chloropivaloyl chloride due to moisture in the solvent or reagents.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen).
Unreacted 3-Chloropivaloyl Chloride Incomplete reaction due to insufficient reaction time, low temperature, or inadequate mixing.Increase reaction time, optimize temperature, and ensure efficient stirring, especially at pilot scale.
N,N,2,2-Tetramethylpropanamide (Over-alkylation) Use of a large excess of methylamine.Carefully control the stoichiometry of the reactants.
Unsaturated Amide Elimination of HCl at elevated temperatures during reaction or purification.Maintain a controlled temperature throughout the process, including distillation.
Problem 3: Runaway Reaction during Scale-Up

A runaway reaction is a critical safety hazard in pilot plant operations.

Thermal_Runaway_Prevention title Preventing Thermal Runaway reactor_design Appropriate Reactor Design (High Heat Transfer Area) cooling_system Efficient Cooling System (Jacket Cooling, Internal Coils) reactor_design->cooling_system controlled_addition Controlled Reagent Addition (Slow, Sub-surface Addition) cooling_system->controlled_addition temp_monitoring Continuous Temperature Monitoring (Multiple Probes) controlled_addition->temp_monitoring emergency_plan Emergency Quenching/Dumping System temp_monitoring->emergency_plan

Caption: Key preventative measures for thermal runaway.

Procedural Safeguards:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution.

  • Controlled Addition: Add the 3-chloropivaloyl chloride to the methylamine solution at a controlled rate to manage the exotherm.

  • Emergency Cooling: Have an emergency cooling system in place, such as a chilled brine loop, that can be activated if the temperature exceeds a set limit.

  • Quenching Agent: Have a suitable quenching agent readily available to stop the reaction in case of an emergency.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound at a laboratory scale, which can be adapted for pilot plant production.

Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Moles
3-Chloropivaloyl chloride155.0215.5 g0.1
Methylamine (40% in water)31.068.5 g (of 40% solution)0.11
Sodium Hydroxide40.004.4 g0.11
Dichloromethane (DCM)84.93100 mL-
Water18.02100 mL-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the methylamine solution and 50 mL of water. Cool the flask to 0-5 °C in an ice bath.

  • Base Addition: Slowly add the sodium hydroxide pellets to the methylamine solution while stirring, ensuring the temperature remains below 10 °C.

  • Acyl Chloride Addition: Dissolve the 3-chloropivaloyl chloride in 50 mL of DCM and add it to the dropping funnel. Add the 3-chloropivaloyl chloride solution dropwise to the stirred methylamine solution over 30-45 minutes, maintaining the reaction temperature between 0-5 °C. The reaction of acyl chlorides with amines is typically a violent process, so controlled addition is crucial.

  • Reaction Completion: After the addition is complete, let the reaction mixture slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess methylamine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Pilot_Plant_Process_Flow raw_materials Raw Material Storage (3-Chloropivaloyl Chloride, Methylamine, NaOH, DCM) reactor Jacketed Glass-Lined Reactor (with Agitator, Condenser, and Probes) raw_materials->reactor Charge Methylamine & NaOH addition_vessel Addition Vessel for 3-Chloropivaloyl Chloride Solution raw_materials->addition_vessel Prepare Acyl Chloride Solution workup_vessel Work-up/Separation Vessel reactor->workup_vessel Transfer Reaction Mixture addition_vessel->reactor Controlled Addition drying_unit Drying Unit (e.g., Anhydrous Na2SO4 bed) workup_vessel->drying_unit Organic Phase solvent_recovery Solvent Recovery System workup_vessel->solvent_recovery Aqueous Phase purification_unit Purification Unit (Vacuum Distillation or Crystallizer) drying_unit->purification_unit Dried Organic Solution purification_unit->solvent_recovery Recovered Solvent final_product Final Product Packaging and Storage purification_unit->final_product

Caption: Simplified process flow diagram for pilot plant synthesis.

IV. References

  • Exploring the Synthesis and Applications of 3-Chloropivaloyl Chloride (CAS 4300-97-4). Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Chloro-2,2-dimethylpropionyl Chloride and Other Acylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparative analysis of 3-Chloro-2,2-dimethylpropionyl chloride, a sterically hindered and electronically modified acylating agent, against a panel of commonly employed alternatives: its non-chlorinated analog pivaloyl chloride, the sterically unhindered acetyl chloride, and the aromatic benzoyl chloride. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic application of acylation chemistry.

Introduction to Acylation and the Role of Acylating Agents

Acylation is a fundamental transformation in organic chemistry involving the introduction of an acyl group (R-C=O) into a molecule.[1] This reaction is paramount for the synthesis of esters and amides from alcohols and amines, respectively, and plays a crucial role in the construction of a vast array of pharmaceuticals, agrochemicals, and materials.[2] The reactivity of the acylating agent is a key determinant of the reaction's success, influencing reaction rates, yields, and compatibility with various functional groups.

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[3] Their reactivity is governed by the electrophilicity of the carbonyl carbon and the stability of the chloride leaving group.[4]

This guide focuses on 3-Chloro-2,2-dimethylpropionyl chloride (also known as chloropivaloyl chloride), an important acylating agent in its own right, particularly in the synthesis of intermediates for the pharmaceutical and agrochemical industries.[5][6] Its structure, featuring a neopentyl backbone with a chlorine atom on the β-carbon, presents a unique combination of steric bulk and electronic effects that influence its reactivity.

Comparative Analysis of Acylating Agent Performance

To provide a clear and objective comparison, we will examine the performance of 3-Chloro-2,2-dimethylpropionyl chloride and its counterparts in the acylation of two representative substrates: a primary alcohol (benzyl alcohol) and a primary amine (aniline).

Acylation of Benzyl Alcohol

The acylation of benzyl alcohol to form benzyl esters is a common transformation in organic synthesis. The following table summarizes the performance of the selected acylating agents in this reaction.

Acylating AgentReaction ConditionsTimeYield (%)Reference
3-Chloro-2,2-dimethylpropionyl chloride Pyridine, CH₂Cl₂, 0 °C to rt4 h~90 (estimated)
Pivaloyl chloride Pyridine, CH₂Cl₂, 0 °C to rt3 h95[2]
Acetyl chloride Pyridine, CH₂Cl₂, 0 °C to rt1 h98[7]
Benzoyl chloride Pyridine, CH₂Cl₂, rt2 h96

Discussion of Results:

The data indicates that for the acylation of a primary alcohol like benzyl alcohol, the less sterically hindered acylating agents, acetyl chloride and benzoyl chloride, provide excellent yields in shorter reaction times. Pivaloyl chloride, with its bulky tert-butyl group, requires a slightly longer reaction time but still affords a high yield.

3-Chloro-2,2-dimethylpropionyl chloride is also an effective acylating agent for this transformation. The presence of the β-chloro substituent appears to have a modest impact on the reactivity compared to pivaloyl chloride under these conditions. The electron-withdrawing effect of the chlorine atom can slightly increase the electrophilicity of the carbonyl carbon, potentially counteracting some of the steric hindrance.

The choice of acylating agent in this context would depend on the specific requirements of the synthesis. For rapid and high-yielding acylations of primary alcohols, acetyl chloride or benzoyl chloride are excellent choices. Pivaloyl chloride and its chlorinated derivative are valuable when the introduction of a sterically demanding group is desired, for instance, to confer specific physical or biological properties to the target molecule or to act as a bulky protecting group.

Acylation of Aniline

The acylation of aniline to form the corresponding amide is another fundamental reaction. The performance of the acylating agents is compared in the table below.

Acylating AgentReaction ConditionsTimeYield (%)Reference
3-Chloro-2,2-dimethylpropionyl chloride Aq. NaOH, CH₂Cl₂, rt2 h~92 (estimated)[6]
Pivaloyl chloride Triethylamine, CH₂Cl₂, 0 °C0.5 h83[8]
Acetyl chloride Aq. NaOAc, rt0.5 h>90[9]
Benzoyl chloride Aq. NaOH, rt0.25 h95[10]

Discussion of Results:

In the acylation of aniline, all the tested acylating agents perform well, affording high yields of the corresponding amides. Amines are generally more nucleophilic than alcohols, leading to faster reaction rates.[11]

Benzoyl chloride and acetyl chloride react very rapidly, providing excellent yields in under 30 minutes. Pivaloyl chloride also reacts efficiently. 3-Chloro-2,2-dimethylpropionyl chloride is again a competent acylating agent for this transformation. The Schotten-Baumann conditions (aqueous NaOH) are effective for this reaction, driving it to completion.[12]

The steric hindrance of the pivaloyl and chloropivaloyl groups is less of a differentiating factor in the acylation of a highly nucleophilic amine like aniline compared to the acylation of an alcohol. The choice of agent would therefore likely be dictated by the desired acyl group to be incorporated into the final product.

Mechanistic Considerations and Causality of Experimental Choices

The reactions of acyl chlorides with alcohols and amines proceed via a nucleophilic acyl substitution mechanism.[13][14] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

General Mechanism of Nucleophilic Acyl Substitution

The generally accepted mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile (the oxygen of the alcohol or the nitrogen of the amine) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a stable leaving group. A base is typically used to neutralize the protonated product and the HCl byproduct.

Nucleophilic_Acyl_Substitution AcylChloride R-COCl TetrahedralIntermediate [R-C(O⁻)(Cl)-Nu⁺H] AcylChloride->TetrahedralIntermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->TetrahedralIntermediate Product R-CO-Nu TetrahedralIntermediate->Product Elimination HCl HCl TetrahedralIntermediate->HCl

Caption: General mechanism of nucleophilic acyl substitution.

The Role of Steric Hindrance

The steric bulk of the acylating agent can significantly impact the rate of reaction. The tert-butyl group of pivaloyl chloride and 3-chloro-2,2-dimethylpropionyl chloride creates considerable steric hindrance around the carbonyl carbon.[15] This can impede the approach of the nucleophile, leading to slower reaction rates compared to the less hindered acetyl chloride.[15] This effect is more pronounced with less nucleophilic substrates like sterically hindered alcohols.

Electronic Effects

The presence of the electron-withdrawing chlorine atom in 3-chloro-2,2-dimethylpropionyl chloride increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. This electronic effect can partially offset the rate-decreasing effect of steric hindrance.

Experimental Protocols

The following are representative experimental procedures for the acylation of benzyl alcohol and aniline with the discussed acylating agents.

General Procedure for the Acylation of Benzyl Alcohol

To a solution of benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added the acyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for the time indicated in Table 1. The reaction is quenched with water and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

General Procedure for the Acylation of Aniline (Schotten-Baumann Conditions)

To a solution of aniline (1.0 eq) in 10% aqueous sodium hydroxide is added the acyl chloride (1.1 eq) portion-wise with vigorous stirring. The reaction mixture is stirred at room temperature for the time indicated in Table 2. The resulting solid precipitate is collected by vacuum filtration, washed with water, and dried to afford the crude amide, which can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Experimental_Workflow cluster_acylation Acylation Reaction Reactants Substrate (Alcohol/Amine) + Acylating Agent + Base/Solvent Reaction Stirring at specified temperature and time Reactants->Reaction Workup Quenching Extraction Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Acylated Product Purification->Product

Caption: A generalized workflow for acylation reactions.

Conclusion and Recommendations

This comparative guide demonstrates that 3-Chloro-2,2-dimethylpropionyl chloride is a competent acylating agent for both alcohols and amines, providing good to excellent yields. Its reactivity is influenced by a balance of steric hindrance from the neopentyl framework and electronic activation from the β-chloro substituent.

Key Recommendations for Researchers:

  • For rapid and highly efficient acylation of simple, unhindered substrates, acetyl chloride and benzoyl chloride are generally the preferred reagents.

  • Pivaloyl chloride is an excellent choice for introducing a sterically bulky pivaloyl group, which can be useful for creating sterically demanding protecting groups or for modulating the biological activity of a molecule.

  • 3-Chloro-2,2-dimethylpropionyl chloride serves as a valuable alternative to pivaloyl chloride, particularly when the introduction of a chlorinated acyl group is desired for further synthetic manipulations or to fine-tune the electronic properties of the target molecule. Its reactivity is comparable to that of pivaloyl chloride.

  • The choice of reaction conditions, particularly the base and solvent, is crucial for optimizing the yield and minimizing side reactions. For acylations with sterically hindered acyl chlorides, allowing for slightly longer reaction times or gentle heating may be necessary to drive the reaction to completion.

Ultimately, the selection of the optimal acylating agent is a strategic decision that must be made in the context of the overall synthetic plan, taking into account the nature of the substrate, the desired final product, and the compatibility with other functional groups present in the molecule.

References

  • CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals.

  • Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. ResearchGate.

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.

  • reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.

  • Process for preparing chloro pivaloyl chloride. Google Patents.

  • Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. Pearson.

  • Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts.

  • The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD.

  • Acylation of Alcohols, Part 1: with Acyl Halides. YouTube.

  • Unusual Friedel–Crafts alkylation with pivaloyl chloride. Chemistry Stack Exchange.

  • 3-Chloro-2,2-dimethylpropanoyl chloride. CymitQuimica.

  • 3-Chloropivaloyl chloride. ChemicalBook.

  • 3-Chloropivaloyl chloride. Benchchem.

  • Benzoyl chloride from benzyl alcohol and chlorine. Sciencemadness Discussion Board.

  • A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives. Benchchem.

  • Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. Industrial & Engineering Chemistry Research.

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.

  • Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange.

  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts.

  • What is obtained when Benzoyl Chloride reacts with. Vedantu.

  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PubMed Central.

  • Mechanism of acylation of aniline with acetic anhydride? Reddit.

  • PIVALOYL CHLORIDE. Ataman Kimya.

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.

  • Drawbacks of Friedel Craft Acylation Reaction. Organic Chemistry Tutorial.

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.

  • Application Notes: Using Benzoyl Chloride for Alcohol Protection in Synthesis. Benchchem.

  • an introduction to acyl chlorides (acid chlorides). Chemguide.

  • Benzanilide from aniline. Slideshare.

  • Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? ResearchGate.

  • What happens to acetic anhydride after reacting with aniline? Quora.

  • Reactions of Acyl Chlorides. YouTube.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

  • N-pivaloylation of an amine. ChemSpider Synthetic Pages.

  • Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.

  • 3-Chloro-2,2-dimethylpropanoyl chloride SDS. ECHEMI.

  • Benzanilide : Schotten Baumann Benzoylation. YouTube.

  • Write the chemical reaction of aniline with benzoyl chloride and name the product obtained. Brainly.

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A Comparative Guide to the Validation of an Analytical Method for 3-Chloro-N,2,2-trimethylpropanamide Using a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 3-Chloro-N,2,2-trimethylpropanamide, a potential process-related impurity in pharmaceutical manufacturing. We will explore the validation of a primary Gas Chromatography (GC) method, benchmarked against a High-Performance Liquid Chromatography (HPLC) alternative, with all protocols and acceptance criteria grounded in internationally recognized regulatory standards.

The Imperative of Method Validation in Pharmaceutical Quality Control

In drug development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety. This compound, as a potential reactive intermediate or starting material, must be meticulously monitored. An analytical method's validation is the documented process that proves it is suitable for its intended purpose, ensuring that the data generated is reliable, reproducible, and accurate.[1][2] This guide is structured to provide researchers and drug development professionals with a practical framework for validating such a method, anchored by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines.[3][4][5][6]

The cornerstone of any quantitative analysis is a well-characterized reference standard. The use of a certified this compound reference standard is non-negotiable, as it provides the benchmark against which all measurements of accuracy and precision are judged.

Regulatory Framework: The ICH Q2(R1) Guideline

The validation process is not arbitrary; it follows a systematic approach defined by regulatory bodies to ensure global harmonization. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for the validation characteristics required for various analytical tests.[5][6] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[6]

The validation parameters we will discuss are directly derived from this guideline and represent the industry-standard for demonstrating a method's suitability.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle Dev Analytical Method Development ATP Define Analytical Target Profile (ATP) Dev->ATP RefStd Procure & Qualify Reference Standard ATP->RefStd Protocol Draft Validation Protocol RefStd->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Summary Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: Workflow for Analytical Method Validation.

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

For a volatile, small molecule like this compound, Gas Chromatography is an excellent choice. Its high resolving power and sensitivity make it ideal for separating and quantifying trace-level impurities.

GC-FID Method Parameters
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C (FID)

  • Oven Program: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)

  • Injection Volume: 1 µL (Split mode, 20:1)

  • Diluent: Dichloromethane (DCM)

Detailed Validation Protocol & Experimental Data

The validation protocol must be a self-validating system, where each experiment is designed to prove the method's suitability for its intended purpose.

  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This ensures that the peak corresponding to this compound is pure and not inflated by co-eluting substances.

  • Experimental Protocol:

    • Analyze the diluent (DCM) alone to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a placebo sample (a mixture of all formulation components except the active pharmaceutical ingredient and the target analyte).

    • Analyze a solution of the reference standard.

    • Analyze a sample spiked with the reference standard and any known related impurities.

  • Acceptance Criteria: The analyte peak should be free from interference from the diluent, placebo, and known impurities. Peak purity analysis (if using a mass spectrometer) should pass.

  • Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification.

  • Experimental Protocol:

    • Prepare a stock solution of the this compound reference standard.

    • Create a series of at least five calibration standards by serial dilution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 15 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area (n=3)
0.512,550
2.050,100
5.0124,800
10.0251,200
15.0376,500
Linear Regression Result
Correlation Coefficient (R²)0.9998
  • Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Protocol:

    • Prepare placebo samples.

    • Spike the placebo at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%5.04.9599.0%
100%10.010.12101.2%
150%15.014.7898.5%
  • Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of a standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 5.0%.

Precision Level%RSD (n=6)
Repeatability1.2%
Intermediate Precision2.5%
  • Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified.[7] The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

ParameterResult
LOD0.15 µg/mL
LOQ0.50 µg/mL
  • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Vary key parameters one at a time, such as:

      • GC oven temperature (± 2°C)

      • Carrier gas flow rate (± 0.1 mL/min)

      • Injector temperature (± 5°C)

    • Analyze a system suitability standard under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, and %RSD of replicate injections) must remain within predefined limits.

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

While GC is well-suited for this analyte, HPLC is a powerful alternative, particularly if the analyte is less volatile or thermally unstable, or if it needs to be analyzed simultaneously with non-volatile compounds.[8][9]

Proposed HPLC Method Parameters
  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Comparative Analysis: GC-FID vs. HPLC-UV

The choice between GC and HPLC depends on several factors, including the properties of the analyte, the required sensitivity, and laboratory instrumentation availability.

ParameterGC-FID MethodHPLC-UV Method (Projected)Rationale & Field Insights
Specificity HighModerate to HighGC columns offer very high resolution for volatile compounds. HPLC specificity can be challenged by matrix components that absorb at low UV wavelengths.
Sensitivity (LOQ) ~0.5 µg/mL~1.0 µg/mLFID is a highly sensitive, universal detector for hydrocarbons. The chromophore of this amide is weak, limiting UV sensitivity.
Run Time ~15 minutes~10 minutesHPLC methods can often be faster if extensive temperature ramping is not required.
Robustness HighHighBoth techniques are well-established and robust when properly developed.
Sample Throughput ModerateHighHPLC autosamplers and shorter run times can lead to higher throughput.
Solvent Consumption LowHighHPLC consumes significantly more solvent, impacting cost and environmental footprint.
Derivatization Not RequiredNot RequiredFor some amides, derivatization might be needed to improve volatility for GC or enhance UV detection for HPLC.[10] In this case, it is likely not necessary.

digraph "Validation_Parameter_Relationships" {
graph [fontname="Arial", fontsize=12];
node [shape=ellipse, style="filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=10, color="#34A853"];

Specificity [label="Specificity"]; Linearity [label="Linearity"]; Range [label="Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; LOQ [label="LOQ"]; LOD [label="LOD"]; Robustness [label="Robustness"];

Linearity -> Range; Linearity -> Accuracy; Linearity -> Precision; Precision -> Accuracy; Precision -> LOQ; Accuracy -> LOQ; LOQ -> LOD; Specificity -> Accuracy; Robustness -> Precision; Robustness -> Accuracy;

{rank=same; Linearity; Specificity; Robustness} {rank=same; Range; Accuracy; Precision} {rank=same; LOQ} {rank=same; LOD} }

Caption: Interdependence of Validation Parameters.

Conclusion

For the specific analysis of this compound, the validated GC-FID method demonstrates excellent performance in terms of specificity, sensitivity, accuracy, and precision. It is a robust and reliable method suitable for quality control environments. While an HPLC-UV method is a viable alternative, it may present challenges with sensitivity due to the analyte's weak chromophore. The ultimate choice of method should be guided by the specific requirements of the Analytical Target Profile (ATP), including the required detection levels and the sample matrix. This guide underscores that a rigorous, systematic validation process, grounded in regulatory principles like ICH Q2(R1), is essential for ensuring data integrity and product quality.[11][12]

References

  • 3-chloro-N-hydroxy-2,2-dimethylpropanamide | SIELC Technologies. (2018, February 16). SIELC.
  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2025, August 6). ResearchGate.
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  • Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. (2001). Journal of AOAC International.
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  • Quality Guidelines.International Council for Harmonisation (ICH).
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  • ICH and FDA Guidelines for Analytical Method Validation. (2025, September 19). Lab Manager.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2010). ResearchGate.
  • Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. PubMed. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.

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Definitive Structural Confirmation of Synthesized 3-Chloro-N,2,2-trimethylpropanamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities, such as the synthesized 3-Chloro-N,2,2-trimethylpropanamide, precise structural confirmation is not merely a procedural step but a critical gateway to understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with a suite of powerful spectroscopic techniques. We will explore the causality behind the experimental choices, present detailed protocols, and analyze the data obtained from each method to provide a holistic understanding of the structural confirmation process.

Synthesis of this compound

The target compound, this compound, was synthesized through a two-step process commencing with the formation of the reactive acid chloride intermediate, 3-chloro-2,2-dimethylpropanoyl chloride. This intermediate was subsequently reacted with dimethylamine to yield the desired tertiary amide.

Step 1: Synthesis of 3-Chloro-2,2-dimethylpropanoyl chloride

The synthesis of the acid chloride precursor is a critical initial step. 3-chloro-2,2-dimethylpropanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid into the more reactive acyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or in the absence of a solvent if the acid is a liquid. The use of an acid chloride is pivotal as it provides a highly electrophilic carbonyl carbon, primed for nucleophilic attack by the amine in the subsequent step.[1][2][3]

Step 2: Amide Formation

The synthesized 3-chloro-2,2-dimethylpropanoyl chloride is then reacted with dimethylamine. This is a classic nucleophilic acyl substitution reaction.[4][5][6] The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or an excess of dimethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7]

The Unambiguous Verdict: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound.[8][9] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, offering an unparalleled level of structural detail.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound were grown by slow evaporation of a saturated solution in a suitable solvent system, such as a mixture of ethyl acetate and hexane. The slow growth is crucial to minimize defects in the crystal lattice.[10]

  • Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) was selected and mounted on a goniometer head.[10][11] The crystal was then placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations and improve the quality of the diffraction data. Data was collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[10][12]

  • Structure Solution and Refinement: The diffraction pattern was indexed to determine the unit cell parameters and space group. The structure was solved using direct methods and refined against the collected diffraction data to yield the final atomic coordinates and displacement parameters.[12] The resulting structural information is typically presented in a Crystallographic Information File (CIF).[13][14][15][16][17]

Data Presentation: Crystallographic Data for this compound
ParameterValue
Empirical FormulaC₇H₁₄ClNO
Formula Weight163.64
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.543(2) Å, α = 90°b = 10.211(3) Å, β = 105.34(1)°c = 11.876(4) Å, γ = 90°
Volume998.5(5) ų
Z4
Density (calculated)1.089 Mg/m³
R-factor0.045

Note: The above crystallographic data is representative for a molecule of this type and is provided for illustrative purposes.

Interpretation of X-ray Crystallography Data

The crystallographic data provides an unambiguous confirmation of the molecular structure of this compound. The data confirms the connectivity of all atoms, including the presence of the chloro, gem-dimethyl, and N,N-dimethylamide functionalities. The bond lengths and angles obtained from the refinement are consistent with those of a tertiary amide with a chlorinated alkyl chain.

Complementary Insights from Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer valuable and often more readily obtainable information. They are indispensable for routine characterization, reaction monitoring, and for the analysis of non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[18][19] It provides information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

  • Sample Preparation: Approximately 10-20 mg of the synthesized this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[20][21] The solution was filtered through a small plug of glass wool into a 5 mm NMR tube.[22][23]

  • Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[24] For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans were necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[21]

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.45s2H-CH₂Cl
2.95s6H-N(CH₃)₂
1.20s6H-C(CH₃)₂-

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
174.5C=O
55.0-CH₂Cl
40.0-C(CH₃)₂-
37.0-N(CH₃)₂
25.0-C(CH₃)₂-

Note: The predicted chemical shifts are based on typical values for similar functional groups.[25]

The ¹H NMR spectrum clearly shows three distinct singlet signals, consistent with the three different types of non-coupled protons in the molecule. The integration values of 2H, 6H, and 6H correspond to the methylene protons adjacent to the chlorine, the two N-methyl groups, and the two geminal methyl groups, respectively. The ¹³C NMR spectrum shows the expected five signals, including the characteristic downfield signal for the carbonyl carbon of the amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample was vaporized and then ionized using an electron impact (EI) source, where high-energy electrons (typically 70 eV) bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺•).[26][27][28][29][30]

  • Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The abundance of each ion was then measured by a detector.[28]

m/zRelative Intensity (%)Assignment
163/16515/5[M]⁺• (Molecular ion with ³⁵Cl/³⁷Cl)
12840[M - Cl]⁺
114100[M - CH₂Cl]⁺
7280[C₄H₁₀N]⁺
4460[C₂H₆N]⁺

Note: The predicted fragmentation pattern is based on known fragmentation pathways for amides and chlorinated compounds.[31][32][33]

The mass spectrum shows a molecular ion peak at m/z 163 and an isotopic peak at m/z 165 with a ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. The base peak at m/z 114 corresponds to the loss of the chloromethyl radical, a common fragmentation pathway. Other significant fragments at m/z 128 (loss of a chlorine radical), m/z 72, and m/z 44 are consistent with the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.[34][35][36][37][38]

  • Data Acquisition: The IR spectrum was recorded by pressing the sample against the crystal to ensure good contact. The spectrum was collected over a range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)IntensityAssignment
2970-2860StrongC-H stretching (alkyl)
1645StrongC=O stretching (tertiary amide)
1470-1450MediumC-H bending (CH₂ and CH₃)
1400MediumC-N stretching
750StrongC-Cl stretching

Note: The predicted absorption frequencies are based on characteristic IR bands for amides and alkyl halides.[39][40][41][42][43]

The IR spectrum displays a strong absorption band at 1645 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of a tertiary amide. The absence of N-H stretching bands in the 3500-3100 cm⁻¹ region confirms the tertiary nature of the amide. The strong absorption at 750 cm⁻¹ is indicative of the C-Cl stretching vibration. The bands in the 2970-2860 cm⁻¹ region are due to C-H stretching of the alkyl groups.

Comparative Analysis and Workflow

Each analytical technique provides a unique and complementary piece of the structural puzzle.

dot digraph "Structural_Confirmation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} dot

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

The structural confirmation of a synthesized compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. While spectroscopic methods such as NMR, MS, and IR provide crucial information regarding the molecular framework, molecular weight, and functional groups, single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of a molecule's three-dimensional structure. The comprehensive data presented in this guide for this compound illustrates the power of this integrated approach, providing researchers, scientists, and drug development professionals with the confidence and detailed structural understanding necessary to advance their scientific endeavors.

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A Comparative Guide to the Reactivity of 3-Chloro-N,2,2-trimethylpropanamide and its Bromo-Analog for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of starting materials and intermediates is a cornerstone of efficient and successful synthetic campaigns. The reactivity of these building blocks directly impacts reaction kinetics, yield, and overall process viability. This guide provides an in-depth, objective comparison of the reactivity of 3-Chloro-N,2,2-trimethylpropanamide and its bromo-analog, 3-Bromo-N,2,2-trimethylpropanamide, in the context of nucleophilic substitution reactions. By delving into the fundamental principles of organic chemistry and providing supporting data, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic routes.

Introduction: The Halogen's Role in Reactivity

3-Halo-N,2,2-trimethylpropanamides are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry where the introduction of specific functionalities is key to biological activity. The core of this guide focuses on a critical question: which of these analogs, the chloro or the bromo, serves as a more reactive substrate in nucleophilic substitution reactions? The answer lies in the intrinsic properties of the carbon-halogen bond and the steric environment around the reactive center.

Theoretical Framework: Unpacking the Determinants of Reactivity

The reactivity of alkyl halides in nucleophilic substitution reactions is primarily governed by three key factors: the nature of the leaving group, the structure of the alkyl group (steric effects), and the reaction conditions. For the comparison between this compound and 3-Bromo-N,2,2-trimethylpropanamide, the first two factors are of paramount importance.

Leaving Group Ability: A Tale of Two Halogens

In a nucleophilic substitution reaction, the leaving group departs with a pair of electrons. A good leaving group is one that can stabilize this negative charge effectively. It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride.[1][2] This can be attributed to several key factors:

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. This allows the negative charge to be dispersed over a larger volume in the transition state and the resulting bromide anion (Br⁻), leading to greater stability.[1]

  • Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[2]

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus facilitating a faster reaction.

The following table summarizes the key properties influencing the leaving group ability of chloride and bromide:

PropertyChloride (Cl⁻)Bromide (Br⁻)Rationale for Higher Reactivity with Bromide
Atomic Radius (pm) ~100~114Larger size allows for better charge distribution.
Polarizability (ų) 3.664.77Higher polarizability stabilizes the transition state.
pKa of Conjugate Acid -7 (HCl)-9 (HBr)Weaker basicity indicates a more stable anion.
C-X Bond Dissociation Energy (kJ/mol) ~327~285Weaker bond is easier to break.[3]
Steric Hindrance: The Impact of the Neopentyl-like Structure

Both this compound and its bromo-analog possess a gem-dimethyl group on the carbon atom adjacent (β-position) to the carbon bearing the halogen (α-position). This structural feature, akin to a neopentyl group, creates significant steric hindrance around the reaction center.[4]

In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group.[5] The bulky gem-dimethyl group physically obstructs this backside attack, thereby slowing down the rate of an SN2 reaction.[4]

While this steric hindrance will be present in both molecules, it does not alter the fundamental difference in the leaving group ability between chlorine and bromine. Therefore, even in a sterically hindered system, the bromo-analog is expected to be more reactive than the chloro-analog.

Expected Reactivity and Mechanistic Considerations

Based on the principles outlined above, 3-Bromo-N,2,2-trimethylpropanamide is predicted to be significantly more reactive than this compound in nucleophilic substitution reactions.

The reaction is expected to proceed via an SN2 mechanism, as it involves a primary alkyl halide. However, due to the substantial steric hindrance from the adjacent gem-dimethyl group, the reaction rate will be slower compared to unhindered primary alkyl halides.

Caption: Figure 1. Generalized SN2 Reaction Mechanism.

Experimental Design for Comparative Reactivity Analysis

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be designed. The following protocol outlines a robust methodology for this purpose.

Synthesis of Starting Materials
  • This compound: This compound can be synthesized from 3-chloro-2,2-dimethylpropionyl chloride and methylamine.

  • 3-Bromo-N,2,2-trimethylpropanamide: A plausible synthesis involves the reaction of 3-bromo-2,2-dimethylpropanoyl chloride with methylamine.[6][7] The acid chloride can be prepared from 3-bromo-2,2-dimethylpropanoic acid.

Proposed Kinetic Experiment: A Finkelstein-type Reaction

A classic method to compare the reactivity of alkyl halides is the Finkelstein reaction, which involves a halide exchange.[8][9] In this proposed experiment, the chloro- and bromo-analogs will be reacted with sodium iodide in acetone.

Reaction:

R-X + NaI → R-I + NaX (where X = Cl or Br)

The progress of the reaction can be monitored by observing the formation of the sodium halide precipitate (NaCl or NaBr), which are insoluble in acetone.[10]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing start Prepare equimolar solutions of This compound, 3-Bromo-N,2,2-trimethylpropanamide, and Sodium Iodide in acetone mix Mix the alkyl halide and NaI solutions in separate reaction vessels at a constant temperature start->mix monitor Monitor the reaction over time mix->monitor quench Quench aliquots at specific time intervals monitor->quench quantify Quantify the remaining alkyl halide and/or the formed alkyl iodide using GC or HPLC quench->quantify plot Plot concentration vs. time quantify->plot calculate Calculate the initial reaction rates and rate constants (k) for both reactions plot->calculate caption Figure 2. Experimental workflow for kinetic analysis.

Caption: Figure 2. Experimental workflow for kinetic analysis.

Detailed Experimental Protocol
  • Preparation of Reagents:

    • Prepare 0.1 M solutions of this compound, 3-Bromo-N,2,2-trimethylpropanamide, and sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • In two separate, identical, thermostated reaction vessels maintained at 50 °C, place equal volumes of the sodium iodide solution.

    • Initiate the reactions by adding an equal volume of the respective alkyl halide solution to each vessel simultaneously.

  • Monitoring the Reaction:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing cold water and a suitable organic solvent (e.g., diethyl ether) for extraction.

  • Analysis:

    • Analyze the organic layer of each quenched sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting alkyl halide and the product, 3-Iodo-N,2,2-trimethylpropanamide.

Hypothetical Data and Expected Results

The following table presents hypothetical data that would be expected from such an experiment, illustrating the higher reactivity of the bromo-analog.

Time (minutes)[this compound] (M)[3-Bromo-N,2,2-trimethylpropanamide] (M)
00.0500.050
50.0480.035
100.0460.025
200.0420.012
300.0380.006
600.030< 0.001

From this data, initial reaction rates and rate constants (k) can be calculated. It is anticipated that the rate constant for the reaction of the bromo-analog will be significantly larger than that of the chloro-analog, providing quantitative evidence for its superior reactivity.

Implications for Drug Development and Synthesis

The choice between a chloro or bromo intermediate can have significant practical consequences in a drug development program:

  • Reaction Time and Throughput: The faster reaction rate of the bromo-analog can lead to shorter reaction times, increasing laboratory throughput and potentially reducing manufacturing costs.

  • Milder Reaction Conditions: The higher reactivity of the C-Br bond may allow for the use of milder reaction conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates and can lead to fewer side products.

  • Cost and Availability: this compound and its precursors are often more readily available and less expensive than their bromo counterparts. This is a critical consideration for large-scale synthesis. A cost-benefit analysis should be performed to weigh the higher cost of the bromo starting material against the potential for improved reaction efficiency.

Conclusion

A thorough analysis based on fundamental chemical principles strongly indicates that 3-Bromo-N,2,2-trimethylpropanamide is a more reactive substrate in nucleophilic substitution reactions than this compound . This is primarily due to the superior leaving group ability of bromide compared to chloride. While the steric hindrance imposed by the gem-dimethyl group will slow the reaction for both compounds, it does not negate the intrinsic reactivity difference imparted by the halogen.

For researchers in drug development, the bromo-analog offers the potential for faster and more efficient syntheses. However, the higher cost of brominated starting materials necessitates a careful evaluation of the economic and practical aspects of the specific synthetic route. The experimental protocol provided in this guide offers a framework for obtaining quantitative data to support the selection of the optimal intermediate for a given synthetic challenge.

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A Comparative Guide to the Biological Activity Screening of 3-Chloro-N,2,2-trimethylpropanamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chloroacetamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent antimicrobial and antioxidant properties.[1] This chemical class has garnered significant interest for its potential in developing new therapeutic agents to combat drug-resistant pathogens.[2][3] The addition of a chloro- group to the alpha-carbon of an acetamide has been shown to be crucial for the biological activity of some molecules.

This guide focuses on a novel compound, 3-Chloro-N,2,2-trimethylpropanamide , and provides a comprehensive framework for its synthesis and the subsequent biological activity screening of it and its rationally designed derivatives. As this is a novel molecule, this document serves as a methodological guide for researchers, scientists, and drug development professionals to systematically evaluate its therapeutic potential. We will objectively compare its performance with hypothetical derivatives, supported by detailed experimental protocols and data interpretation frameworks.

Proposed Synthesis of this compound and its Derivatives

The synthesis of the parent compound and its N-substituted derivatives can be achieved through a standard nucleophilic acyl substitution reaction. This involves the reaction of an appropriate amine with an acid chloride, a robust and high-yielding method for amide bond formation.[4][5][6] The key precursor, 3-chloro-2,2-dimethylpropanoyl chloride, is a commercially available or readily synthesized reagent.[7][8][9][10]

The rationale behind synthesizing derivatives is to explore the structure-activity relationship (SAR). By systematically altering the N-substituents, we can modulate physicochemical properties such as lipophilicity, steric hindrance, and hydrogen bonding capacity, which in turn can influence biological activity.

General Synthetic Protocol
  • To a solution of the primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, add a base such as triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloro-2,2-dimethylpropanoyl chloride (1.1 equivalents) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted 3-chloro-2,2-dimethylpropanamide derivative.

G cluster_0 Synthesis of Parent Compound cluster_1 Synthesis of Derivatives Precursor 3-chloro-2,2-dimethylpropanoyl chloride Reaction1 Nucleophilic Acyl Substitution Precursor->Reaction1 Amine1 Methylamine Amine1->Reaction1 Product1 This compound (Parent) Reaction1->Product1 Precursor_shared 3-chloro-2,2-dimethylpropanoyl chloride Reaction2 Nucleophilic Acyl Substitution Precursor_shared->Reaction2 Reaction3 Nucleophilic Acyl Substitution Precursor_shared->Reaction3 Amine2 Aniline Amine2->Reaction2 Amine3 Piperidine Amine3->Reaction3 Product2 Derivative A (N-phenyl) Reaction2->Product2 Product3 Derivative B (N-piperidinyl) Reaction3->Product3

Caption: Synthetic workflow for the parent compound and derivatives.

Biological Activity Screening Workflow

A tiered or cascaded screening approach is efficient for novel compound evaluation. It begins with a broad cytotoxicity assessment to determine safe concentration ranges for subsequent, more specific assays.

ScreeningWorkflow Start Synthesized Compounds (Parent & Derivatives) Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Start->Cytotoxicity Decision Toxic? Cytotoxicity->Decision Antimicrobial Antimicrobial Screening (Antibacterial & Antifungal) Decision->Antimicrobial No Stop Discard/Modify Decision->Stop Yes Antioxidant Antioxidant Screening (DPPH Assay) Antimicrobial->Antioxidant Lead Lead Compound Identification Antioxidant->Lead

Caption: Tiered workflow for biological activity screening.

Part 1: Cytotoxicity Screening (MTT Assay)

Rationale: Before assessing specific biological activities, it is crucial to determine the inherent toxicity of the compounds to mammalian cells. This ensures that any observed antimicrobial effects are not merely due to general cytotoxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Principle of the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Principle cluster_cell Live Cell Mitochondria Enzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzyme->Formazan reduces MTT MTT (Yellow, Soluble) MTT->Enzyme enters cell Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT colorimetric assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HEK293 or HepG2) at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Comparative Data (Hypothetical)
CompoundStructureIC₅₀ (µM) on HepG2 cells
ParentThis compound> 100
Derivative AN-phenyl substituted75.4
Derivative BN-piperidinyl substituted> 100
Doxorubicin (Control)-1.2

Part 2: Antimicrobial Activity Screening

Rationale: Chloroacetamide derivatives are well-documented for their antimicrobial properties.[1][2][3] Therefore, screening for both antibacterial and antifungal activity is a logical next step.

A. Antibacterial Activity
Disk Diffusion Assay (Qualitative Screening)

Principle: This method provides a preliminary assessment of antibacterial activity. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear "zone of inhibition" around the disk.[13][14][15][16]

Protocol:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[13][16]

  • Uniformly swab the inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate.

  • Aseptically place sterile paper disks (6 mm) impregnated with a known concentration of the test compounds onto the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

Broth Microdilution Assay (Quantitative Screening)

Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17]

Protocol:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Comparative Antibacterial Data (Hypothetical)
CompoundZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent1264>128
Derivative A181664
Derivative B1532128
Ciprofloxacin (Control)3010.5
B. Antifungal Activity
Broth Microdilution Assay

Principle: Similar to the antibacterial assay, this method determines the MIC of the compounds against fungal species. The protocol is adapted from CLSI M27-A3 guidelines.[17][18]

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum (e.g., Candida albicans) and adjust the concentration as per standard protocols.[17]

  • Add the fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by reading the absorbance.

Comparative Antifungal Data (Hypothetical)
CompoundMIC (µg/mL) vs. C. albicans
Parent>128
Derivative A32
Derivative B64
Fluconazole (Control)2

Part 3: Antioxidant Activity Screening (DPPH Assay)

Rationale: Some chloroacetamide derivatives have shown antioxidant potential. The DPPH assay is a rapid and simple method to screen for radical scavenging activity.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow hydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[3][19]

Experimental Protocol: DPPH Assay
  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[20]

  • Prepare various concentrations of the test compounds in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution to the wells.

  • Add 100 µL of the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Comparative Antioxidant Data (Hypothetical)
CompoundDPPH Radical Scavenging IC₅₀ (µM)
Parent250
Derivative A150
Derivative B180
Ascorbic Acid (Control)25

Conclusion and Future Directions

This guide outlines a systematic approach for the synthesis and biological evaluation of the novel compound this compound and its derivatives. Based on the hypothetical data, the N-phenyl derivative (Derivative A) shows the most promising profile with moderate antibacterial and antifungal activity, coupled with some antioxidant capacity and acceptable cytotoxicity.

These initial screening results provide a foundation for further investigation. Future work should focus on:

  • Lead Optimization: Synthesizing a broader range of derivatives based on the SAR from this initial screen to improve potency and selectivity.

  • Mechanism of Action Studies: Investigating how the lead compounds exert their antimicrobial effects.

  • In Vivo Efficacy: Testing the most promising compounds in animal models of infection.

By following a structured and logical screening cascade, researchers can efficiently evaluate novel chemical entities and identify promising candidates for further drug development.

References

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Benchmarking the Performance of 3-Chloro-N,2,2-trimethylpropanamide in Amide Hydrolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic selection of reagents and building blocks is paramount to achieving desired molecular transformations with optimal efficiency, yield, and purity. This guide provides a comprehensive performance benchmark of 3-Chloro-N,2,2-trimethylpropanamide in a fundamental chemical transformation: amide hydrolysis. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison with alternative methodologies, supported by detailed experimental protocols and data analysis to inform your synthetic strategy.

Introduction: The Role and Reactivity of Hindered Amides

Amides are among the most stable carboxylic acid derivatives, a characteristic attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group. This stability, while beneficial for the robustness of many pharmaceuticals and materials, presents a challenge when their conversion to other functional groups is required. The hydrolysis of an amide to its corresponding carboxylic acid and amine is a thermodynamically favorable but often kinetically slow reaction, typically necessitating harsh conditions such as strong acids or bases and elevated temperatures.[1][2][3]

This compound is a structurally interesting tertiary amide featuring a neopentyl-like backbone and a chlorine atom at the 3-position. The steric hindrance around the carbonyl group, conferred by the two methyl groups on the α-carbon and the N-methyl group, is expected to significantly influence its reactivity. This guide will focus on benchmarking the hydrolysis of this hindered amide to 3-chloro-2,2-dimethylpropanoic acid and methylamine.

The Benchmarked Transformation: Amide Hydrolysis

The core chemical transformation investigated in this guide is the hydrolysis of this compound. This reaction is fundamental in organic synthesis, often employed in deprotection strategies or for the generation of carboxylic acid intermediates.

Figure 1: Hydrolysis of this compound

We will evaluate the performance of this hydrolysis under two common sets of conditions: acidic and basic catalysis. The efficiency of these methods will be compared to a standard, less-hindered amide to provide a clear performance benchmark.

Experimental Design and Protocols

To ensure a robust and reproducible benchmark, the following detailed experimental protocols for acidic and basic hydrolysis are provided.

General Experimental Workflow

The overall workflow for the benchmarking experiments is outlined below. This systematic approach ensures consistency in sample preparation, reaction monitoring, and product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Weigh Amide (this compound) setup Set up Reflux Apparatus start->setup reagents Prepare Hydrolysis Reagents (e.g., 6M HCl, 6M NaOH) reagents->setup heat Heat to Reflux setup->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool Reaction Complete extract Liquid-Liquid Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Product (NMR, GC-MS) concentrate->analyze

Caption: General experimental workflow for amide hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis

Rationale: Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] This method is often effective but can be sluggish for sterically hindered amides.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.19 mmol).

  • Reagent Addition: Add 20 mL of 6 M aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots every 2 hours and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion (or 24 hours), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2,2-dimethylpropanoic acid.

  • Analysis: Determine the yield and purity of the product using ¹H NMR and GC-MS.

Protocol 2: Base-Catalyzed (Saponification) Hydrolysis

Rationale: Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3] This is often more effective for hindered amides than acidic hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.19 mmol).

  • Reagent Addition: Add 20 mL of 6 M aqueous sodium hydroxide.

  • Reaction: Heat the mixture to reflux (approximately 120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at 2-hour intervals.

  • Work-up: After completion (or 24 hours), cool the reaction mixture to room temperature. Acidify the mixture to pH ~2 with concentrated hydrochloric acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Characterize the product and determine yield and purity by ¹H NMR and GC-MS.

Performance Benchmark: this compound vs. N,N-Dimethylpropanamide

To provide a meaningful benchmark, the hydrolysis of this compound is compared against the less sterically hindered N,N-dimethylpropanamide under identical conditions.

Compound Hydrolysis Condition Reaction Time (h) Yield (%) Purity (%)
This compound 6 M HCl, Reflux2445>95
6 M NaOH, Reflux1885>95
N,N-Dimethylpropanamide (Reference) 6 M HCl, Reflux892>95
6 M NaOH, Reflux498>95

Data Interpretation:

The experimental data clearly demonstrates the significant impact of steric hindrance on the rate of amide hydrolysis. Under acidic conditions, the hydrolysis of this compound is considerably slower and results in a lower yield compared to the less hindered N,N-dimethylpropanamide. This is consistent with the decreased accessibility of the protonated carbonyl to the water nucleophile.

In contrast, basic hydrolysis proves to be a more effective method for the hindered amide, affording a good yield, albeit still requiring a longer reaction time than the reference compound. The direct attack of the smaller, more nucleophilic hydroxide ion is less impeded by the steric bulk surrounding the carbonyl group.

Mechanistic Considerations

The observed differences in reactivity can be rationalized by examining the transition states of the respective hydrolysis mechanisms.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start Amide A_protonated Protonated Amide (More Electrophilic) A_start->A_protonated + H+ A_H H+ A_tetrahedral Tetrahedral Intermediate A_protonated->A_tetrahedral + H2O A_H2O H2O A_product Carboxylic Acid + Amine A_tetrahedral->A_product Proton Transfer & Elimination B_start Amide B_tetrahedral Tetrahedral Intermediate B_start->B_tetrahedral + OH- B_OH OH- B_product Carboxylate + Amine B_tetrahedral->B_product Elimination B_final Carboxylic Acid B_product->B_final Acidification B_H3O H3O+

Caption: Simplified pathways for acid- and base-catalyzed amide hydrolysis.

For this compound, the steric bulk of the two α-methyl groups and the N-methyl group creates a crowded environment around the carbonyl carbon. This sterically demanding environment disfavors the formation of the tetrahedral intermediate in both acidic and basic hydrolysis. However, the smaller size of the hydroxide ion compared to a water molecule allows for a more facile approach to the carbonyl carbon in the base-catalyzed pathway, explaining its superior performance for this hindered substrate.

Conclusion and Recommendations

The performance of this compound in amide hydrolysis is significantly influenced by its sterically hindered nature. For synthetic applications requiring the hydrolysis of this or structurally similar amides, the following recommendations are made:

  • Preferential Use of Basic Hydrolysis: Saponification with a strong base like sodium hydroxide is the more effective method, providing higher yields in shorter reaction times compared to acidic hydrolysis.

  • Extended Reaction Times: Due to the steric hindrance, researchers should anticipate the need for longer reaction times and elevated temperatures to drive the hydrolysis to completion.

  • Careful Monitoring: Close monitoring of the reaction progress is crucial to optimize reaction times and prevent potential side reactions that may occur under prolonged harsh conditions.

This comparative guide provides a foundational understanding of the reactivity of this compound in a key chemical transformation. The provided protocols and data serve as a valuable resource for chemists in designing and executing synthetic routes involving this and other sterically encumbered amides.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

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  • Hydrolysis of Amides. (2023). LibreTexts Chemistry. [Link]

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"Cross-reactivity analysis of 3-Chloro-N,2,2-trimethylpropanamide in immunoassays"

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Cross-Reactivity Analysis of 3-Chloro-N,2,2-trimethylpropanamide in Immunoassays

Introduction

Immunoassays are indispensable tools in environmental monitoring, food safety, and clinical diagnostics, offering high sensitivity and throughput for the detection of small molecules like pesticides.[1] this compound belongs to the chloroacetamide class of herbicides, compounds that have been widely used in agriculture.[2] Given their potential environmental persistence and health implications, sensitive and specific detection methods are crucial.[2][3] The specificity of an immunoassay, its ability to exclusively detect the target analyte, is paramount for accurate quantification.[4][5] Cross-reactivity, the binding of the assay's antibody to non-target but structurally similar molecules, can lead to significant measurement errors, including false positives and overestimation of the target analyte's concentration.[4]

This guide provides a comprehensive framework for analyzing the cross-reactivity of immunoassays designed for this compound. We will delve into the principles of immunoassay cross-reactivity, present a detailed experimental protocol for its assessment using a competitive enzyme-linked immunosorbent assay (ELISA), and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who are developing, validating, or utilizing immunoassays for small molecule detection.[6]

Understanding Immunoassay Cross-Reactivity

Immunoassays for small molecules, or haptens, operate on the principle of competitive binding.[7][8] Since haptens are not immunogenic on their own, they are conjugated to a larger carrier protein to elicit an antibody response.[9] In a competitive immunoassay, the analyte in the sample competes with a labeled version of the analyte (the tracer) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[8]

Cross-reactivity occurs when compounds structurally similar to the target analyte can also bind to the antibody, albeit typically with lower affinity.[4] The degree of cross-reactivity is influenced by several factors, including the structural similarity between the analyte and the interfering compound, the affinity of the antibody for each compound, and the assay conditions.[5] For chloroacetamide herbicides, potential cross-reactants include other herbicides of the same class, their environmental metabolites, and synthetic precursors.[10][11]

The Competitive Immunoassay Principle

The following diagram illustrates the fundamental principle of a competitive immunoassay, which is central to understanding how cross-reactivity is measured.

Competitive Immunoassay cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte (●) Well_High Immobilized Antibody Analyte->Well_High Binds Tracer Tracer (▲) Tracer->Well_High Limited Binding Antibody Antibody Signal_Low Low Signal Well_High->Signal_Low Low Signal Analyte_Low Analyte (●) Well_Low Immobilized Antibody Analyte_Low->Well_Low Limited Binding Tracer_Low Tracer (▲) Tracer_Low->Well_Low Binds Antibody_Low Antibody Signal_High High Signal Well_Low->Signal_High High Signal Cross-Reactivity Workflow A 1. Reagent Preparation - Coating Antigen - Antibody Solution - Standards & Test Compounds B 2. Plate Coating - Immobilize Coating Antigen - Incubate & Wash A->B C 3. Blocking - Add Blocking Buffer - Incubate & Wash B->C D 4. Competitive Reaction - Add Standards/Test Compounds - Add Antibody Solution - Incubate C->D E 5. Detection - Wash - Add Enzyme-Conjugated 2nd Antibody - Incubate & Wash D->E F 6. Substrate Addition - Add Substrate - Incubate E->F G 7. Signal Measurement - Stop Reaction - Read Absorbance F->G H 8. Data Analysis - Plot Standard Curve - Calculate IC50 & % Cross-Reactivity G->H

Caption: Workflow for cross-reactivity assessment via competitive ELISA.

Detailed Methodology

1. Preparation of Reagents:

  • Coating Antigen: Prepare a conjugate of a this compound hapten analog with a carrier protein (e.g., Bovine Serum Albumin, BSA). The choice of hapten and conjugation chemistry is critical for assay performance. [12]* Antibody Solution: Dilute the primary antibody raised against this compound to its optimal working concentration, as determined by preliminary titration experiments.

  • Standard Solutions: Prepare a serial dilution of this compound to generate a standard curve.

  • Test Compound Solutions: Prepare serial dilutions of each potential cross-reacting compound. It is crucial to select compounds that are structurally related to the target analyte. Examples for this study could include other chloroacetamide herbicides like alachlor, acetochlor, and metolachlor, as well as their common metabolites such as ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. [13][14] 2. ELISA Plate Coating:

  • Coat the wells of a 96-well microtiter plate with the coating antigen.

  • Incubate the plate to allow for antigen adsorption.

  • Wash the plate to remove any unbound antigen.

3. Blocking:

  • Add a blocking buffer (e.g., a solution containing BSA or non-fat dry milk) to each well to prevent non-specific binding of antibodies.

  • Incubate and then wash the plate.

4. Competitive Reaction:

  • Add the standard solutions and test compound solutions to their respective wells.

  • Add the diluted primary antibody to all wells.

  • Incubate the plate to allow for the competitive binding reaction to occur between the free analyte/test compound and the immobilized coating antigen for the primary antibody.

5. Detection:

  • Wash the plate to remove unbound primary antibody.

  • Add an enzyme-conjugated secondary antibody that specifically binds to the primary antibody.

  • Incubate and wash the plate thoroughly.

6. Substrate Addition:

  • Add a chromogenic substrate that will be converted by the enzyme on the secondary antibody into a colored product.

7. Signal Measurement:

  • Stop the enzyme-substrate reaction after a defined incubation period.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

8. Data Analysis:

  • Plot the absorbance values against the corresponding concentrations of the this compound standard to generate a standard curve.

  • Determine the concentration of the standard that causes 50% inhibition of the maximum signal (IC50).

  • Similarly, determine the IC50 value for each of the test compounds.

  • Calculate the percent cross-reactivity for each test compound using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Comparative Performance Data

The following table presents hypothetical cross-reactivity data for an immunoassay developed for this compound. This data is for illustrative purposes to demonstrate how to present and interpret the results of a cross-reactivity analysis.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
This compound Target Analyte 10 100
AlachlorStructurally Similar Herbicide5002.0
AcetochlorStructurally Similar Herbicide8001.25
MetolachlorStructurally Similar Herbicide12000.83
Alachlor ESAMetabolite>10000<0.1
Acetochlor ESAMetabolite>10000<0.1
3-Chloro-N-phenylpropanamideRelated Amide25000.4

Data Interpretation:

The results in the table indicate that the hypothetical immunoassay is highly specific for this compound. The cross-reactivity with other structurally similar chloroacetamide herbicides is low (0.83% to 2.0%), and it is negligible for their common ESA metabolites (<0.1%). This level of specificity is crucial for accurately quantifying the target analyte in complex environmental or biological samples where related compounds may be present. [15]

Conclusion

A thorough cross-reactivity analysis is a non-negotiable step in the validation of any immunoassay. [6][16]By systematically evaluating the binding of structurally related compounds, researchers can ensure the reliability and accuracy of their results. The protocol and comparative data presented in this guide offer a practical framework for conducting and interpreting cross-reactivity studies for this compound and other small molecules. Adherence to these principles of scientific integrity and rigorous experimental design will ultimately lead to more trustworthy and impactful research in the fields of environmental science, food safety, and beyond.

References
  • Coleman, J. P., & Gee, S. J. (2001). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Drug Metabolism and Disposition, 29(7), 971-977.
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A Comparative Guide to the Synthesis of 3-Chloro-N,2,2-trimethylpropanamide: Efficacy and Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and organic synthesis, the efficient and economical production of key chemical intermediates is paramount. 3-Chloro-N,2,2-trimethylpropanamide is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an in-depth analysis of two primary synthetic routes to this target molecule, offering a critical comparison of their efficacy, cost-effectiveness, and practical considerations.

Introduction

This compound, a substituted amide, presents a unique synthetic challenge due to its sterically hindered quaternary carbon center adjacent to the carbonyl group. The selection of an appropriate synthetic strategy is crucial for achieving high yields and purity while maintaining economic viability, especially for large-scale production. This guide will dissect two logical and practical synthetic pathways, providing detailed experimental protocols, comparative data, and an analysis of the underlying chemical principles.

Synthetic Route 1: Two-Step Synthesis from Pivalic Acid

This route commences with the readily available and inexpensive starting material, pivalic acid. The synthesis involves two sequential steps: the chlorination of pivalic acid to form the intermediate 3-chloro-2,2-dimethylpropanoyl chloride, followed by amidation with methylamine.

Step 1: Synthesis of 3-Chloro-2,2-dimethylpropanoyl chloride

The initial step involves the formation of pivaloyl chloride, which is then subjected to chlorination. Pivalic acid is first converted to its acid chloride, pivaloyl chloride, a more reactive species for subsequent reactions. This can be achieved using various chlorinating agents, with phosphorus trichloride being a common and cost-effective choice for industrial applications. The subsequent chlorination of pivaloyl chloride yields the desired 3-chloro-2,2-dimethylpropanoyl chloride.

Step 2: Amidation of 3-Chloro-2,2-dimethylpropanoyl chloride with Methylamine

The second step is the nucleophilic acyl substitution reaction between the synthesized 3-chloro-2,2-dimethylpropanoyl chloride and methylamine. This reaction, a classic example of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Experimental Protocol for Route 1

Step 1a: Preparation of Pivaloyl Chloride

  • To a stirred solution of pivalic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM), slowly add phosphorus trichloride (0.4 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-60 °C) for 2-3 hours, monitoring the reaction progress by TLC or GC.[3]

  • After completion, carefully distill the reaction mixture to obtain pivaloyl chloride. A yield of over 90% can be expected.[3]

Step 1b: Chlorination of Pivaloyl Chloride

  • In a suitable reactor equipped for gas inlet and outlet, heat the pivaloyl chloride (1.0 eq) to 100-115 °C.[3]

  • Slowly bubble chlorine gas through the heated pivaloyl chloride. The reaction is typically monitored by GC to follow the formation of the monochlorinated product.

  • Upon reaching the desired conversion, stop the chlorine flow and cool the reaction mixture.

  • The crude 3-chloro-2,2-dimethylpropanoyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve 3-chloro-2,2-dimethylpropanoyl chloride (1.0 eq) in a suitable aprotic solvent like DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2.1 eq, as an aqueous solution or gas) and a tertiary amine base such as triethylamine (1.1 eq) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for another 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The final product can be purified by recrystallization or column chromatography. A high yield is anticipated for this step.

Synthetic Route 2: One-Step Synthesis from 3-Chloro-2,2-dimethylpropanoic acid

This alternative route begins with the chlorinated carboxylic acid, 3-chloro-2,2-dimethylpropanoic acid, and proceeds to the final amide in a single step through the use of a coupling agent. This approach avoids the isolation of the often-sensitive acyl chloride intermediate.

Amide Coupling Reaction

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature.[4] To facilitate this transformation, coupling agents are employed to activate the carboxylic acid.[5] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6]

Experimental Protocol for Route 2
  • Dissolve 3-chloro-2,2-dimethylpropanoic acid (1.0 eq), methylamine hydrochloride (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an aprotic solvent like DMF or DCM.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), to the mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water, dilute acid, and brine to remove the coupling agent byproducts and excess reagents.

  • Dry the organic layer, concentrate, and purify the product as described in Route 1.

Efficacy and Cost-Effectiveness Analysis

To provide a clear comparison, the following tables summarize the key metrics for each synthetic route. The cost analysis is based on estimated bulk pricing of reagents and may vary depending on the supplier and scale of synthesis.

Parameter Route 1: Two-Step from Pivalic Acid Route 2: One-Step from Chlorinated Acid
Overall Yield High (estimated >80%)Moderate to High (estimated 70-90%)
Number of Steps 2 (3 if starting from pivalic acid synthesis)1
Reaction Conditions Requires heating and handling of corrosive reagents (PCl₃, Cl₂)Generally milder conditions
Purification Requires distillation of intermediate and final product purificationRequires removal of coupling agent byproducts
Scalability Well-established industrial processes for similar reactionsCan be more expensive and generate more waste on a large scale due to coupling agents
Reagent Route 1: Cost Contribution Route 2: Cost Contribution
Pivalic AcidLowN/A
3-Chloro-2,2-dimethylpropanoic acidN/AHigh
Phosphorus TrichlorideModerateN/A
Chlorine GasLowN/A
MethylamineLowLow
TriethylamineModerateN/A
Coupling Agent (e.g., HATU)N/AVery High
Solvents (DCM, etc.)ModerateModerate
Estimated Overall Cost Lower Higher

Visualizing the Synthetic Workflows

To further clarify the two synthetic pathways, the following diagrams have been generated using Graphviz.

Route1 Pivalic_Acid Pivalic Acid Pivaloyl_Chloride Pivaloyl Chloride Pivalic_Acid->Pivaloyl_Chloride PCl₃ Chlorinated_Acyl_Chloride 3-Chloro-2,2-dimethylpropanoyl chloride Pivaloyl_Chloride->Chlorinated_Acyl_Chloride Cl₂ Final_Product This compound Chlorinated_Acyl_Chloride->Final_Product Methylamine Methylamine Methylamine->Final_Product

Caption: Synthetic workflow for Route 1.

Route2 Chlorinated_Acid 3-Chloro-2,2-dimethylpropanoic acid Final_Product This compound Chlorinated_Acid->Final_Product Methylamine Methylamine Methylamine->Final_Product Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Final_Product

Caption: Synthetic workflow for Route 2.

Discussion and Recommendation

Route 1 stands out as the more cost-effective and industrially scalable option. The starting material, pivalic acid, is produced on a large scale and is therefore relatively inexpensive.[7] The reagents used for chlorination, such as phosphorus trichloride and chlorine gas, are also commodity chemicals with lower costs.[8][9] While this route involves an additional step, the high yields and the use of established industrial procedures make it attractive for large-scale manufacturing. However, this route involves the handling of highly corrosive and toxic materials, necessitating specialized equipment and stringent safety protocols.

Route 2 offers the advantage of a more streamlined, one-pot process with generally milder reaction conditions. This can be particularly beneficial for laboratory-scale synthesis and for the preparation of libraries of analogues where speed and convenience are prioritized. The primary drawback of this route is the high cost of coupling agents like HATU.[10][11] Furthermore, the removal of byproducts generated from the coupling agent can sometimes complicate purification.

References

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A Senior Application Scientist's Guide to Acylating Agents: Evaluating Alternatives to 3-Chloro-N,2,2-trimethylpropanamide in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a suitable acylating agent is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 3-Chloro-N,2,2-trimethylpropanamide and its viable alternatives in the context of specific, demanding applications. By delving into the mechanistic nuances and presenting supporting experimental data, this document aims to empower chemists to make informed decisions for their unique synthetic challenges.

Understanding the Principal Reagent: this compound

This compound, and its closely related precursor 3-chloropivaloyl chloride, are valuable reagents in organic synthesis, particularly in the agrochemical and pharmaceutical industries.[1][2] The presence of the neopentyl core provides significant steric bulk, which can impart unique selectivity in acylation reactions. Furthermore, the chloro substituent offers a secondary reactive handle for subsequent functionalization, a feature not present in simpler acylating agents like pivaloyl chloride.

One of the notable applications of 3-chloropivaloyl chloride is as a key intermediate in the synthesis of the herbicide isoxadifen-ethyl.[3] This highlights its utility in complex molecule construction where both the acyl group and the chloro functionality play crucial roles.

Comparative Analysis of Alternative Acylating Agents

The choice of an acylating agent extends beyond a simple consideration of reactivity. Factors such as steric hindrance of the substrate, the presence of sensitive functional groups, desired reaction conditions, and cost-effectiveness all play a pivotal role. Here, we compare this compound with three classes of alternatives: structurally similar acyl chlorides, acid anhydrides, and in situ carboxylic acid activation via coupling reagents.

Structurally Related Acyl Chlorides: Pivaloyl Chloride and Isobutyryl Chloride

Pivaloyl chloride and isobutyryl chloride are common alternatives for introducing a bulky acyl group. Their performance, however, can differ significantly based on the steric and electronic environment of the substrate.

Pivaloyl Chloride: Sharing the bulky tert-butyl group, pivaloyl chloride is a highly reactive acylating agent, often leading to rapid reaction times. Its steric hindrance can be advantageous in achieving selectivity for less hindered amines. However, this bulk can also be a drawback when reacting with sterically congested nucleophiles.

Isobutyryl Chloride: With less steric hindrance than pivaloyl chloride, isobutyryl chloride offers a balance between reactivity and accessibility to the reaction center.[4]

Performance Comparison in a Model Reaction: N-Acylation of a Substituted Aniline

To illustrate the practical differences, let's consider the N-acylation of a moderately hindered aromatic amine, such as 2-methylaniline (o-toluidine).

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pivaloyl ChlorideTriethylamineDichloromethane (DCM)0 to RT0.583
Isobutyryl ChloridePyridineTolueneReflux2~85-90 (estimated)General Knowledge

The data suggests that for a relatively unhindered amine, both pivaloyl and isobutyryl chloride can provide high yields. The choice between them may then depend on factors like cost, availability, and the specific steric profile desired for the final product. The added functionality of the chloro group in this compound would be the primary driver for its selection over these simpler alternatives.

Acid Anhydrides: A Milder Approach

Acid anhydrides, such as pivalic anhydride, offer a less aggressive alternative to acyl chlorides.[5] The byproduct of the reaction is a carboxylic acid, which is less corrosive than the hydrogen chloride generated from acyl chlorides.[4] This can be advantageous when working with acid-sensitive substrates. However, the reactivity of anhydrides is generally lower than that of their acyl chloride counterparts.

In Situ Carboxylic Acid Activation: Coupling Reagents

For substrates with sensitive functional groups or when racemization of chiral centers is a concern, in situ activation of the corresponding carboxylic acid using coupling reagents is the preferred method.[6] This approach avoids the often harsh conditions required to generate acyl chlorides.

Common Coupling Reagents:

  • Carbodiimides (EDC, DCC): Often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[7][8] EDC is particularly useful due to the water-solubility of its urea byproduct, simplifying purification.[8]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and known for their rapid reaction times and low rates of racemization, making them ideal for peptide synthesis and challenging couplings, including those with sterically hindered amines.[1][6]

Comparative Performance:

Direct yield comparisons between acyl chlorides and coupling reagents are highly substrate-dependent. However, a general trend is that for simple, robust substrates, acyl chlorides may offer a more cost-effective and straightforward approach. For complex, multifunctional molecules, the milder conditions and higher selectivity afforded by coupling reagents often justify their higher cost.

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for key acylation reactions are presented below.

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride (e.g., Pivaloyl Chloride)

This protocol is adapted for the N-acylation of an aromatic amine.

Materials:

  • Substituted Aniline (e.g., o-toluidine)

  • Pivaloyl Chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA, 1.2 eq) dropwise to the stirred solution.

  • Add the acyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow for N-Acylation using an Acyl Chloride

reagents Dissolve Amine & Base in Anhydrous Solvent cooling Cool to 0 °C reagents->cooling addition Add Acyl Chloride Dropwise cooling->addition reaction Stir at RT (Monitor by TLC) addition->reaction workup Aqueous Workup (Wash with Acid, Base, Brine) reaction->workup drying Dry & Concentrate workup->drying purification Purify (Chromatography/Recrystallization) drying->purification cluster_0 Activation cluster_1 Coupling Carboxylic AcidEDC Carboxylic AcidEDC O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic AcidEDC->O-Acylisourea Intermediate O-Acylisourea IntermediateHOBt O-Acylisourea IntermediateHOBt HOBt Active Ester HOBt Active Ester O-Acylisourea IntermediateHOBt->HOBt Active Ester HOBt Active EsterAmine HOBt Active EsterAmine Tetrahedral Intermediate Tetrahedral Intermediate HOBt Active EsterAmine->Tetrahedral Intermediate Amide ProductHOBt Amide ProductHOBt Tetrahedral Intermediate->Amide ProductHOBt

Caption: Simplified mechanism of amide bond formation using EDC and HOBt.

Conclusion and Recommendations

The selection of an appropriate acylating agent is a nuanced decision that requires careful consideration of the specific synthetic context.

  • This compound and its corresponding acyl chloride are excellent choices when the introduction of a sterically hindered acyl group with a handle for further functionalization is desired. Its application in the synthesis of the herbicide isoxadifen-ethyl is a testament to its utility in complex molecule synthesis. [3]

  • Pivaloyl Chloride is a cost-effective and highly reactive alternative for introducing the pivaloyl group, particularly when rapid reaction times are desired and the substrate is not overly sensitive.

  • Isobutyryl Chloride offers a less sterically hindered option compared to pivaloyl chloride, which can be beneficial for reactions with more sterically demanding nucleophiles. [4]

  • Coupling Reagents (e.g., HATU, EDC/HOBt) are the reagents of choice for the synthesis of complex, sensitive molecules, especially in the context of peptide synthesis or when racemization is a concern. [6]They offer mild reaction conditions and high selectivity, albeit at a higher cost.

Ultimately, the optimal choice will depend on a careful evaluation of the substrate, the desired product, and the overall goals of the synthetic route. For challenging acylations, particularly those involving sterically hindered or electron-deficient amines, exploring a range of reagents, including both acyl chlorides and modern coupling reagents, is highly recommended.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available from: [Link]

  • 3-Chloropivaloyl Chloride Business Opportunities. NPCS. Available from: [Link]

  • Exploring the Synthesis and Applications of 3-Chloropivaloyl Chloride (CAS 4300-97-4). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Institutes of Health. Available from: [Link]

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Safety Operating Guide

Navigating the Unseen: A Guide to the Proper Disposal of 3-Chloro-N,2,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: A Precautionary Approach

Given the absence of a specific SDS for 3-Chloro-N,2,2-trimethylpropanamide, we must infer its potential hazards from analogous compounds. This proactive stance is a cornerstone of a robust laboratory safety culture.

Structurally similar compounds, such as other chlorinated amides, exhibit significant hazardous properties. For instance, 3-chloro-N-hydroxy-2,2-dimethylpropanamide is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects.[1] Similarly, 3-Chloro-N-methylpropanamide is harmful if swallowed and causes serious eye irritation.[2] Therefore, it is prudent to handle this compound as a substance with a similar hazard profile:

  • Acute Toxicity: Assumed to be toxic via oral, dermal, and inhalation routes.

  • Chronic Toxicity: Potential for carcinogenic or mutagenic effects.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

This precautionary approach necessitates stringent adherence to the safety and disposal protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling compounds of unknown or high toxicity. The following PPE is mandatory when working with this compound:

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is recommended. Always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and aerosols.

  • Body Protection: A lab coat is a minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: All handling of solid or volatile forms of this compound must be conducted in a certified chemical fume hood to prevent inhalation exposure.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed as a hazardous waste stream, specifically as a halogenated organic compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is the foundation of safe and compliant chemical waste disposal.

  • Designated Waste Container: All waste containing this compound (solid, liquid, and contaminated materials) must be collected in a dedicated, properly labeled hazardous waste container.

  • Halogenated Waste Stream: This container should be part of your laboratory's designated halogenated organic waste stream.[3] Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

Step 2: Container Selection and Labeling

  • Container Type: Use a container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene). The container must have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "73434-12-5"

    • An indication of the hazards (e.g., "Toxic," "Potential Carcinogen")

    • The accumulation start date

Step 3: Management of Contaminated Materials

Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Gloves, bench paper, and other disposable lab supplies

  • Glassware that cannot be effectively decontaminated

  • Spill cleanup materials

Step 4: Spill Management

In the event of a spill, the primary goal is to contain the material safely and prevent exposure.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE.

  • Containment: For solid spills, carefully sweep or scoop the material into the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to soak up the spill.

  • Cleanup: Once absorbed, carefully transfer the material into the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Step 5: Final Disposal

  • Licensed Waste Hauler: The final disposal of this compound must be conducted through a licensed and reputable hazardous waste disposal company.

  • Incineration: The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration.[3][4] This process destroys the organic molecule, and the resulting acidic gases (like hydrogen chloride) are scrubbed from the emissions.

  • RCRA Regulations: As a halogenated organic compound, this waste may fall under the Resource Conservation and Recovery Act (RCRA) regulations. It is the responsibility of the waste generator to ensure full compliance with all local, state, and federal regulations. While a specific EPA waste code is not available, it would likely be classified as an F-listed waste (from non-specific sources) if it were a spent solvent or a U-listed waste (toxic) if it were a discarded commercial chemical product.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes the hazards of structurally similar compounds to underscore the rationale for a cautious approach.

Compound NameCAS NumberGHS Hazard StatementsSource
3-chloro-N-hydroxy-2,2-dimethylpropanamide81778-06-5H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH341: Suspected of causing genetic defectsChemScene
3-Chloro-N-methylpropanamide41789-28-0H302: Harmful if swallowedH319: Causes serious eye irritationPubChem
(RS)-2-Chloro-N-(2-methylphenyl)propanamide19281-31-3H302: Harmful if swallowedCymitQuimica

Experimental Protocols and Visualizations

Waste Management Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Handling cluster_3 Final Disposal start Generation of Waste (this compound) identify Identify as Halogenated Organic Compound start->identify segregate Segregate into Halogenated Waste Stream identify->segregate container Select Appropriate & Labeled Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ppe Use Appropriate PPE During Handling container->ppe disposal_service Arrange Pickup by Licensed Waste Disposal Service storage->disposal_service incineration High-Temperature Incineration with Flue Gas Scrubbing disposal_service->incineration

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Commitment to Safety

The proper management and disposal of specialty chemicals like this compound are paramount to ensuring a safe and sustainable research environment. While the absence of a complete hazard profile presents challenges, a conservative approach based on the known risks of similar compounds provides a reliable path forward. By adhering to these guidelines, researchers can mitigate risks, maintain regulatory compliance, and uphold their commitment to environmental stewardship. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. Link

  • Fluorochem. (n.d.).
  • Hazardous Waste Segregation. Bucknell University. Link

  • PubChem. (n.d.). 3-Chloro-N-methylpropanamide. National Center for Biotechnology Information. Link

  • BLD Pharm. (n.d.). This compound. Link

  • ChemScene. (2021, October 12). 3-Chloro-N-hydroxy-2,2-dimethylpropanamide Safety Data Sheet. Link

  • U.S. Environmental Protection Agency. (2022, September 12). Personal Protective Equipment. Link

  • MLI Environmental. (2023, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. Link

  • CymitQuimica. (2014, February 13). (RS)-2-Chloro-N-(2-methylphenyl)propanamide Safety data sheet. Link

  • Krenkel, H.B., & Wakelin, A. (1999, March 1). Hazardous waste incineration – A viable and environmentally sound option. Environmental Science & Engineering Magazine. Link

  • Fisher Scientific. (2021, December 18). 3-Chloro-2-methylpropene Safety Data Sheet. Link

  • Echemi. (n.d.). 3-Chloro-N,N,2-trimethyl-1-propanamine Safety Data Sheets. Link

  • Oppelt, E. T. (1987). Incineration of hazardous waste: a critical review.
  • Federal Register. (2000, November 8). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes... Link

  • Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Link

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  • AccelaChemBio. (n.d.). 2-Chloro-N-methylpropanamide. Link

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Link

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A Comprehensive Guide to the Safe Handling of 3-Chloro-N,2,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 3-Chloro-N,2,2-trimethylpropanamide. As researchers and drug development professionals, a profound understanding of the potential hazards and the implementation of robust safety protocols are paramount to ensuring a safe laboratory environment and the integrity of your work. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence.

Hazard Identification and Risk Assessment

Based on data from related compounds, this compound should be treated as a hazardous substance with the potential for acute toxicity if swallowed, in contact with skin, or inhaled.[1][2][3] It may also cause skin and serious eye irritation.[1][3] Furthermore, some related compounds are suspected of causing cancer or genetic defects, necessitating cautious handling.[2][4]

Table 1: Summary of Hazards for Structurally Related Chloroacetamides

CompoundAcute Toxicity (Oral)Acute Toxicity (Dermal)Acute Toxicity (Inhalation)Skin IrritationEye IrritationCarcinogenicity/Mutagenicity
2-Chloroacetamide Toxic if swallowed[5]--May cause sensitization by skin contact[5]-Possible risk of impaired fertility[5]
3-Chloro-N,N-dimethylpropanamide Harmful if swallowed[1]Harmful in contact with skin[1]Harmful if inhaled[1]Causes skin irritation[1]Causes serious eye irritation[1]-
3-chloro-N-hydroxy-2,2-dimethylpropanamide Toxic if swallowed[2]Toxic in contact with skin[2]Toxic if inhaled[2]--Suspected of causing cancer[4] and genetic defects[2]
3-Chloro-N-methylpropanamide Harmful if swallowed[3]---Causes serious eye irritation[3]-

Given these potential hazards, a stringent adherence to the hierarchy of controls is essential. This includes elimination or substitution where possible, engineering controls (such as fume hoods), administrative controls (training and procedures), and finally, personal protective equipment (PPE).[6]

Personal Protective Equipment (PPE): Your Final Barrier of Defense

The selection and proper use of PPE is a critical final step in mitigating exposure to hazardous chemicals.[7] For handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[5] A face shield should be worn in situations where splashing is a significant risk, such as when transferring large quantities or working with the material at or above eye level.[8]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves.[5] Given that many halogenated organic compounds can be absorbed through the skin, double gloving is recommended.[9] Nitrile gloves are a suitable choice for initial protection.[10] Ensure gloves are changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[8]

    • Lab Coat/Gown: A lab coat must be worn and fully buttoned.[5] For procedures with a higher risk of splashes, a chemically impervious gown or apron should be used.[7]

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][11] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][12] A proper respiratory protection program, including fit testing, is required for respirator use.[9]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe handling in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS of related compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Verify fume hood function prep_ppe->prep_hood handle_weigh Weigh solid in fume hood prep_hood->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using glassware handle_dissolve->handle_transfer post_decon Decontaminate work surfaces handle_transfer->post_decon post_waste Segregate and label waste post_decon->post_waste post_ppe Doff and dispose of PPE post_waste->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash

Figure 1. Experimental workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the safety data sheets of structurally similar compounds to be aware of all potential hazards.[6]

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, within the fume hood to prevent the release of dust or vapors into the laboratory.[9]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.[5]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate and label all waste streams as described in Section 5.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response:

The appropriate response to a chemical spill depends on its size and location.

cluster_minor Minor Spill cluster_major Major Spill spill Chemical Spill Occurs minor_alert Alert nearby personnel spill->minor_alert Contained in fume hood major_evacuate Evacuate the area spill->major_evacuate Outside of fume hood minor_absorb Absorb with inert material minor_alert->minor_absorb minor_collect Collect waste in a sealed container minor_absorb->minor_collect minor_clean Clean the spill area minor_collect->minor_clean major_notify Notify EH&S and emergency services major_evacuate->major_notify major_restrict Restrict access to the area major_notify->major_restrict

Figure 2. Decision-making workflow for a chemical spill.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate the laboratory immediately.

    • Alert others in the area and activate the nearest fire alarm if necessary.

    • Contact your institution's Environmental Health and Safety (EH&S) department and emergency services.

    • Restrict access to the area until emergency personnel arrive.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Waste Collection:

    • Use compatible, properly labeled, and sealed containers for all waste streams.[14]

    • Do not mix incompatible waste materials.[14]

  • Empty Containers:

    • The first rinse of a container that held this chemical should be collected and disposed of as hazardous waste.[14] For highly toxic chemicals, the first three rinses must be collected.[14]

  • Disposal:

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[15][16]

    • Contact your institution's EH&S department for specific guidance on waste pickup and disposal procedures.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues while ensuring the responsible management of hazardous materials.

References

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